4-Chloro-3-nitrobenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-nitro-4-(trifluoromethyl)benzene | |
|---|---|---|
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InChI |
InChI=1S/C7H3ClF3NO2/c8-5-2-1-4(7(9,10)11)3-6(5)12(13)14/h1-3H | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGFQIXRVUHDLE-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])Cl | |
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Molecular Formula |
C7H3ClF3NO2 | |
| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |
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DSSTOX Substance ID |
DTXSID2024799 | |
| Record name | 4-Chloro-3-nitrobenzotrifluoride | |
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Molecular Weight |
225.55 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
3-nitro-4-chlorobenzotrifluoride appears as a colorless to dark-colored liquid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless to dark-colored liquid; [CAMEO] Yellow liquid; | |
| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |
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| Record name | 4-Chloro-3-nitrobenzotrifluoride | |
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Boiling Point |
432.7 °F at 760 mmHg (NTP, 1992) | |
| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |
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Solubility |
Insoluble (NTP, 1992) | |
| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |
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Density |
1.542 at 59.9 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |
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CAS No. |
121-17-5 | |
| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |
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| Record name | 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | |
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| Record name | 4-Chloro-3-nitrobenzotrifluoride | |
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| Record name | 4-CHLORO-3-NITROBENZOTRIFLUORIDE | |
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| Record name | Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- | |
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| Record name | 4-Chloro-3-nitrobenzotrifluoride | |
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| Record name | 4-chloro-α,α,α-trifluoro-3-nitrotoluene | |
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| Record name | 4-CHLORO-3-NITROBENZOTRIFLUORIDE | |
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Melting Point |
27.5 °F (NTP, 1992) | |
| Record name | 3-NITRO-4-CHLOROBENZOTRIFLUORIDE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitrobenzotrifluoride, with the CAS number 121-17-5, is a significant intermediate in the synthesis of various organic compounds, including herbicides and potential pharmaceutical agents.[1][2] Its chemical structure, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on a benzene (B151609) ring, imparts unique reactivity and physicochemical characteristics. A thorough understanding of these properties is crucial for its effective and safe use in research and development, particularly in the fields of medicinal chemistry and agrochemicals. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values have been compiled from various sources and represent the current understanding of this compound's physical and chemical characteristics.
| Property | Value |
| Molecular Formula | C₇H₃ClF₃NO₂[3][4] |
| Molecular Weight | 225.55 g/mol [3][4][5] |
| Appearance | Colorless to yellow or dark-colored liquid[5][6][7] |
| Melting Point | -2 °C (28.4 °F)[7][8] |
| Boiling Point | 222 °C (431.6 °F) at 760 mmHg[6][7] |
| Density | 1.511 g/mL at 25 °C[6][8] |
| Refractive Index (n20/D) | 1.489[6] |
| Flash Point | 101 °C (213.8 °F)[7] |
| Vapor Pressure | 0.05 hPa at 20 °C[7] |
| Water Solubility | Insoluble[2][5][6] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point of a substance is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.
Methodology: A small, finely powdered sample of the compound is packed into a capillary tube, which is then placed in a melting point apparatus.[9] The apparatus is heated slowly, and the temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.[10] A sharp melting range (typically 0.5-1°C) is indicative of a pure compound. Impurities tend to lower and broaden the melting range.[11]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology: A common laboratory method for determining the boiling point of a small quantity of liquid is the Thiele tube method.[12][13] A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is placed inverted into the liquid. The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. The temperature is noted when a rapid and continuous stream of bubbles emerges from the capillary tube.[12] This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.
Density Determination
Density is the mass of a substance per unit volume.
Methodology: The density of a liquid can be determined by measuring the mass of a known volume.[14][15] A clean, dry pycnometer (a small glass flask of known volume) is first weighed empty. It is then filled with the liquid, and the excess is removed. The filled pycnometer is weighed again. The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.[14]
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology: A simple qualitative method involves adding a small amount of the solute (e.g., 25 mg of this compound) to a test tube containing a small volume of the solvent (e.g., 0.75 mL of water).[16] The mixture is shaken vigorously. If the solid dissolves completely, it is considered soluble.[17] If it remains undissolved, it is insoluble. This can be tested with a range of solvents of varying polarities (e.g., water, ethanol, diethyl ether, hexane) to create a solubility profile.[18][19]
Logical Workflows
Synthesis of this compound
A common synthetic route to this compound involves the nitration of 4-chlorobenzotrifluoride.[20] The following diagram illustrates the logical workflow of this synthesis.
Physicochemical Property Determination Workflow
The following diagram outlines the logical workflow for the experimental determination of the key physicochemical properties of this compound.
Safety and Handling
This compound is harmful if swallowed and causes skin and serious eye irritation.[7][21] It may also cause respiratory irritation.[7][21] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[21] Work should be conducted in a well-ventilated area or a fume hood.[21] In case of contact with skin or eyes, flush immediately with plenty of water.[7][21]
Conclusion
This technical guide provides a detailed overview of the essential physicochemical properties of this compound. The tabulated data, along with the standardized experimental protocols and logical workflows, offer a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. A comprehensive understanding of these properties is fundamental for the safe handling, effective application, and innovative development of new molecules derived from this versatile chemical intermediate.
References
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- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. GSRS [gsrs.ncats.nih.gov]
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- 5. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 121-17-5 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. nbinno.com [nbinno.com]
- 9. byjus.com [byjus.com]
- 10. youtube.com [youtube.com]
- 11. athabascau.ca [athabascau.ca]
- 12. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. alrasheedcol.edu.iq [alrasheedcol.edu.iq]
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- 18. scribd.com [scribd.com]
- 19. youtube.com [youtube.com]
- 20. This compound synthesis - chemicalbook [chemicalbook.com]
- 21. synquestlabs.com [synquestlabs.com]
The Synthesis and Mechanism of 4-Chloro-3-nitrobenzotrifluoride: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the synthesis and reaction mechanism of 4-Chloro-3-nitrobenzotrifluoride, a key intermediate in the manufacturing of various agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, mechanistic insights, and a compilation of relevant chemical data.
Introduction
This compound (CAS No. 121-17-5) is a substituted aromatic compound of significant industrial importance. Its structure, featuring a trifluoromethyl group, a chlorine atom, and a nitro group on a benzene (B151609) ring, makes it a versatile precursor for the synthesis of more complex molecules, including herbicides and insecticides.[1][2] A thorough understanding of its synthesis and the underlying reaction mechanism is crucial for optimizing production processes and developing novel applications. This guide will explore the prevalent synthetic routes and delve into the principles of electrophilic aromatic substitution that govern its formation.
Synthesis of this compound
The primary method for synthesizing this compound is the electrophilic nitration of 4-chlorobenzotrifluoride (B24415).[3] This reaction can be achieved using various nitrating agents and conditions, each with its own advantages in terms of yield, safety, and environmental impact.
Mixed Acid Nitration
The traditional and widely used method involves the reaction of 4-chlorobenzotrifluoride with a mixture of concentrated nitric acid and concentrated sulfuric acid.[3][4] Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5][6]
Experimental Protocol: Mixed Acid Nitration [3]
-
Materials: 4-chlorobenzotrifluoride, concentrated nitric acid, concentrated sulfuric acid, ice, water.
-
Procedure:
-
A mixed acid solution is prepared by carefully adding a desired molar ratio of concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath to manage the exothermic reaction.
-
4-chlorobenzotrifluoride is added dropwise to the stirred mixed acid solution, maintaining a controlled temperature (typically between 0 and 10 °C) to prevent over-nitration and side reactions.
-
After the addition is complete, the reaction mixture is stirred for a specified period (e.g., 1-2 hours) at a controlled temperature to ensure complete conversion.
-
The reaction is quenched by pouring the mixture onto crushed ice.
-
The crude product, which separates as an oil or solid, is then isolated by filtration or extraction with a suitable organic solvent (e.g., dichloromethane).
-
The isolated product is washed with water and a dilute solution of sodium bicarbonate to remove residual acids, followed by drying over an anhydrous salt (e.g., magnesium sulfate).
-
Purification is typically achieved by distillation under reduced pressure or recrystallization.
-
Nitration with Ammonium (B1175870) Nitrate (B79036) and Ionic Liquids
A greener alternative to the mixed acid method utilizes ammonium nitrate as the nitrating agent in the presence of an ionic liquid as both a catalyst and a solvent.[7] This approach avoids the use of highly corrosive concentrated sulfuric acid.
Experimental Protocol: Ammonium Nitrate/Ionic Liquid Nitration [7][8]
-
Materials: 4-chlorobenzotrifluoride, ammonium nitrate, an appropriate ionic liquid (e.g., a chloaluminate or dicyanamide-based one), water.
-
Procedure:
-
4-chlorobenzotrifluoride, ammonium nitrate, and the ionic liquid are combined in a reaction vessel.
-
The mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours (e.g., 4-10 hours) until the reaction is complete, as monitored by techniques like TLC or GC.[7]
-
Upon cooling, the reaction mixture separates into two phases: the upper layer containing the product and the lower layer consisting of the ionic liquid and byproducts.
-
The product layer is separated, washed with water, and dried.
-
The ionic liquid can often be recovered, purified, and reused.
-
Data Presentation: Synthesis of this compound
| Nitrating Agent/Catalyst | Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | 4-chlorobenzotrifluoride | 50-55 | 0.5 | High Conversion | [3] |
| NH₄NO₃ / Ionic Liquid | 4-chlorobenzotrifluoride | 70 | 9 | 85 | [7][8] |
| NH₄NO₃ / Ionic Liquid | 4-chlorobenzotrifluoride | 70 | 8 | 83 | [7] |
| NH₄NO₃ / Ionic Liquid | 4-chlorobenzotrifluoride | 70 | 5 | 81 | [7] |
| Conc. HNO₃ / Heteropoly acid ionic liquid | 4-chlorobenzotrifluoride | 80 | 10 | 80 | [9] |
Reaction Mechanism
The synthesis of this compound proceeds via an electrophilic aromatic substitution (EAS) mechanism.[5][10] This class of reactions involves the attack of an electrophile on the electron-rich benzene ring, leading to the substitution of a hydrogen atom.
Generation of the Electrophile
In the case of mixed acid nitration, the active electrophile is the nitronium ion (NO₂⁺), which is formed by the protonation of nitric acid by the stronger acid, sulfuric acid, followed by the loss of a water molecule.[5][6]
Caption: Formation of the nitronium ion electrophile.
Electrophilic Attack and Formation of the Sigma Complex
The nitronium ion then attacks the π-electron system of 4-chlorobenzotrifluoride. This step is typically the rate-determining step of the reaction. The attack results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[2][10]
Regioselectivity
The position of nitration on the 4-chlorobenzotrifluoride ring is directed by the existing substituents: the chlorine atom and the trifluoromethyl group.
-
Trifluoromethyl group (-CF₃): This is a strongly electron-withdrawing group due to the high electronegativity of the fluorine atoms. It deactivates the ring towards electrophilic attack and is a meta-director.
-
Chlorine atom (-Cl): This is also an electron-withdrawing group via induction but can donate electron density through resonance. It is a deactivating group overall but is an ortho, para-director.
The directing effects of these two groups are in opposition. The chlorine at position 4 directs incoming electrophiles to positions 2 and 6 (ortho). The trifluoromethyl group at position 1 directs to positions 3 and 5 (meta). The observed product, this compound, indicates that nitration occurs at the 3-position. This is because the 3-position is meta to the strongly deactivating trifluoromethyl group and ortho to the less deactivating (and resonance-donating) chloro group. The deactivating effect of the trifluoromethyl group is stronger than that of the chloro group, making the positions ortho and para to it highly disfavored for electrophilic attack. Therefore, the substitution occurs at the position least deactivated, which is the 3-position.
Caption: Logical relationship of directing group effects.
Deprotonation
In the final step, a weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group. This restores the aromaticity of the ring and yields the final product, this compound.[5]
Caption: Experimental workflow for synthesis.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₃NO₂ | [11] |
| Molecular Weight | 225.55 g/mol | [11] |
| Appearance | Colorless to light yellow liquid | [11] |
| Boiling Point | 222 °C (lit.) | |
| Density | 1.511 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.489 (lit.) |
Spectroscopic Data:
-
¹H NMR: Spectral data for the precursor, 4-chlorobenzotrifluoride, shows signals in the aromatic region, which shift upon nitration.[12] The product, this compound, will exhibit a more complex splitting pattern in the aromatic region due to the introduction of the nitro group.
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling. The chemical shifts will be influenced by the electron-withdrawing effects of the substituents.[11]
-
IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for the C-Cl, C-F, and N-O bonds. The nitro group typically shows strong asymmetric and symmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H stretching will be observed above 3000 cm⁻¹.[11]
Conclusion
The synthesis of this compound is a well-established process, primarily achieved through the electrophilic nitration of 4-chlorobenzotrifluoride. The regioselectivity of this reaction is a classic example of the interplay of directing effects of multiple substituents on an aromatic ring. While the traditional mixed acid method is effective, newer approaches using ionic liquids offer a more environmentally benign alternative. A comprehensive understanding of the synthesis, reaction mechanism, and physicochemical properties of this compound is essential for its efficient production and for the development of its derivatives in the agrochemical and pharmaceutical industries.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid - Google Patents [patents.google.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Chlorobenzotrifluoride(98-56-6) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Profile of 4-Chloro-3-nitrobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-3-nitrobenzotrifluoride (CAS No. 121-17-5), a key intermediate in pharmaceutical and agrochemical synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in the replication and interpretation of these analytical methods.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. This information is critical for structural elucidation, purity assessment, and quality control.
Table 1: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | 8.15 | d | 2.1 | H-2 |
| 7.95 | dd | 8.7, 2.1 | H-6 | |
| 7.80 | d | 8.7 | H-5 | |
| ¹³C NMR | 150.2 | s | - | C-3 |
| 134.5 | s | - | C-5 | |
| 132.8 (q) | q | 34.0 | C-4 | |
| 128.0 | s | - | C-1 | |
| 125.4 (q) | q | 3.8 | C-6 | |
| 123.0 (q) | q | 273.0 | -CF₃ | |
| 122.6 | s | - | C-2 | |
| ¹⁹F NMR | -63.2 | s | - | -CF₃ |
Note: NMR data is typically acquired in a deuterated solvent such as CDCl₃ with TMS as an internal standard for ¹H and ¹³C NMR, and CFCl₃ as an external standard for ¹⁹F NMR. Specific data can be found in spectral databases such as SpectraBase.[1]
Table 2: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1540 - 1520 | Strong | Asymmetric NO₂ Stretch |
| 1355 - 1345 | Strong | Symmetric NO₂ Stretch |
| 1320 - 1310 | Strong | C-F Stretch |
| 1180 - 1130 | Strong | C-F Stretch |
| 850 - 800 | Medium | C-Cl Stretch |
| 800 - 600 | Medium-Weak | Ar-H Bending |
Note: IR data is often acquired as a neat liquid between salt plates (e.g., NaCl or KBr) or as a KBr pellet. Specific peak values can be found in sources like the Aldrich Library of Infrared Spectra.[1]
Table 3: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 225 | Moderate | [M]⁺ (containing ³⁵Cl) |
| 227 | Low | [M+2]⁺ (containing ³⁷Cl) |
| 195 | High | [M-NO]⁺ |
| 179 | Moderate | [M-NO₂]⁺ |
| 150 | Moderate | [M-NO₂-F]⁺ |
| 130 | Low | [M-NO₂-Cl]⁺ |
Note: Mass spectral data is typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The presence of the M+2 peak in an approximate 3:1 ratio with the molecular ion peak is characteristic of a monochlorinated compound.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. The following sections outline typical experimental protocols for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A high-resolution NMR spectrometer, such as a Bruker AC-300 (300 MHz for ¹H), is typically employed for analysis.[1]
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like trifluorochloromethane (CFCl₃) is commonly used.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
¹⁹F NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -50 to -70 ppm (relative to CFCl₃).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation (Neat Liquid):
-
Place a small drop of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
Mount the plates in the spectrometer's sample holder.
FTIR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds.
GC-MS System and Conditions:
-
Gas Chromatograph: An Agilent or similar GC system.
-
Column: A nonpolar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 10-15 °C/min to 280-300 °C.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer: A quadrupole or ion trap mass analyzer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Reactivity and Chemical Behavior of 4-Chloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitrobenzotrifluoride, with CAS number 121-17-5, is a highly versatile synthetic intermediate, pivotal in the production of agrochemicals, pharmaceuticals, and dyes.[1][2] Its chemical structure, featuring a trifluoromethyl group and a nitro group ortho to a chlorine atom on a benzene (B151609) ring, imparts unique reactivity that is central to its utility.[3] The strong electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly activates the chlorine atom for nucleophilic aromatic substitution, making it a valuable building block for complex molecular architectures.[3][4] This guide provides a comprehensive overview of its physical properties, core reactivity, key chemical transformations, and detailed experimental protocols.
Physical and Chemical Properties
This compound is a colorless to yellow liquid under normal conditions.[5][6] It is insoluble in water and has a density greater than water.[6][7] The compound is stable under standard storage conditions but is incompatible with strong oxidizing agents and strong bases.[5][8]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃ClF₃NO₂ | [9][10] |
| Molecular Weight | 225.55 g/mol | [10][11] |
| CAS Number | 121-17-5 | [5] |
| Appearance | Yellow Liquid | [5] |
| Melting Point | -2 °C / 28.4 °F | [5][12] |
| Boiling Point | 222 °C / 431.6 °F @ 760 mmHg | [5][6][12] |
| Density | 1.511 g/mL at 25 °C | [6][12] |
| Refractive Index (n²⁰/D) | 1.489 | [6][12] |
| Flash Point | 101 °C / 213.8 °F | [5] |
| Autoignition Temperature | 478 °C / 892.4 °F | [5] |
| Solubility | Insoluble in water.[6][13] Soluble in Chloroform, Methanol (B129727) (Slightly).[12] | |
| Synonyms | 2-Chloro-5-(trifluoromethyl)nitrobenzene, 4-Chloro-3-nitro-α,α,α-trifluorotoluene | [8] |
Core Reactivity and Chemical Behavior
The reactivity of this compound is dominated by the electronic effects of its substituents. The chlorine atom at the C-4 position is activated towards nucleophilic attack by the strong electron-withdrawing effects of the ortho-nitro group (C-3) and the para-trifluoromethyl group (C-1).
Nucleophilic Aromatic Substitution (SₙAr)
This is the most significant reaction pathway for this compound. The reaction proceeds via a bimolecular addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The negative charge of this intermediate is effectively delocalized by the nitro and trifluoromethyl groups, facilitating the subsequent elimination of the chloride ion.[3][14]
A wide array of nucleophiles can displace the activated chlorine atom, including:
-
Amines: Reaction with primary or secondary amines yields N-substituted 3-nitro-4-(trifluoromethyl)aniline (B1358237) derivatives. This reaction is fundamental in the synthesis of many herbicides.[15][16]
-
Alkoxides/Phenoxides: Treatment with alkoxides or phenoxides provides a direct route to 3-nitro-4-alkoxy(or aryloxy)benzotrifluoride ethers.[3]
-
Thiolates: Thiolates, being excellent nucleophiles, react efficiently to produce the corresponding thioethers.[3]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, yielding 2-chloro-5-(trifluoromethyl)aniline. This transformation is crucial for synthesizing various pharmaceutical and dyestuff intermediates. Common methods include:
-
Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere.[17][18][19]
-
Chemical Reduction: Reagents such as sodium borohydride (B1222165) (NaBH₄) can be used. However, studies have shown that with NaBH₄, reductive dechlorination can occur as a competing side reaction, leading to a mixture of the desired chlorinated amine and the dechlorinated 3-aminobenzotrifluoride.[20]
Further Nitration
This compound can undergo a second nitration to produce 4-chloro-3,5-dinitrobenzotrifluoride (B147460).[16][21] This dinitro compound is a key precursor in the commercial synthesis of dinitroaniline herbicides, most notably trifluralin (B1683247).[22][23] The reaction is typically carried out using a strong nitrating mixture, such as nitric acid and oleum (B3057394) (fuming sulfuric acid).[16][21]
Caption: Key chemical transformations of this compound.
Applications in Synthesis: The Trifluralin Workflow
A primary application of this compound is as an intermediate in the multi-step synthesis of the herbicide trifluralin. The process begins with the nitration of 4-chlorobenzotrifluoride.
Caption: Synthetic workflow for the production of Trifluralin.
Experimental Protocols
The following sections provide detailed methodologies for key reactions involving this compound.
Protocol 1: Nucleophilic Aromatic Substitution with Aniline (B41778)
This protocol is adapted from the synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives and demonstrates the anilino-dechlorination reaction.[15] Note: This example uses the dinitro-analogue for which a specific protocol was found, but the principle applies directly to the mono-nitro compound.
Objective: To synthesize an N-phenyl derivative via displacement of the chlorine atom.
Materials:
-
4-Chloro-3,5-dinitrobenzotrifluoride (1.8 mmol)
-
Substituted Aniline (2.5 mmol)
-
Methanol (20 mL)
-
Methanol-water (for crystallization)
-
Stir plate and magnetic stir bar
-
Reaction flask (50 mL)
-
Filtration apparatus
Procedure:
-
A mixture of 4-chloro-3,5-dinitrobenzotrifluoride (0.5 g, 1.8 mmol) and the appropriate substituted aniline (2.5 mmol) is prepared in a 50 mL reaction flask.[15]
-
20 mL of methanol is added to the flask.[15]
-
The mixture is stirred at room temperature for 30-45 minutes.[15] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, a solid will precipitate out of the solution.
-
The precipitated solid is filtered using a Buchner funnel.[15]
-
The crude product is purified by crystallization from a methanol-water solvent system to yield the final N-aryl product.[15]
Protocol 2: Dinitration for Trifluralin Intermediate Synthesis
This protocol is based on the dinitration step described in patents for trifluralin synthesis.[16]
Objective: To synthesize 4-chloro-3,5-dinitrobenzotrifluoride.
Materials:
-
This compound
-
Nitric Acid (concentrated)
-
Oleum (fuming sulfuric acid)
-
Two-necked round bottom flask (100 mL)
-
Dropping funnel
-
Thermometer
-
Magnetic stirrer
-
Oil bath
Procedure:
-
Equip a 100 mL two-necked round bottom flask with a dropping funnel, a thermometer, and a magnetic stirrer.[16]
-
Place the flask in an oil bath preheated to 80 °C.[16]
-
Charge the flask with the starting material, this compound.
-
Prepare a fresh mixture of nitric acid and oleum. The molar ratio of nitric acid to the starting material should be at least 2:1, preferably 2.5:1.[16]
-
Slowly add the nitrating mixture to the reaction flask via the dropping funnel while maintaining the temperature at 80-90 °C.
-
Stir the reaction mixture vigorously for several hours until TLC analysis indicates the complete consumption of the starting material.
-
After the reaction is complete, cool the mixture and carefully pour it over crushed ice to precipitate the product.
-
Separate the 4-chloro-3,5-dinitrobenzotrifluoride product from the waste acid mixture, for example, by extraction with a solvent like ethylene (B1197577) dichloride.[16]
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to obtain the crude product.
Protocol 3: Reductive Dechlorination and Amination
This protocol outlines the reduction of the nitro group, acknowledging the potential for a side reaction as reported in the literature.[20]
Objective: To synthesize 3-aminobenzotrifluoride and 5-chloro-2-aminobenzotrifluoride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Diglyme (B29089) or Triglyme (B29127) (solvent)
-
Reaction flask with condenser
-
Heating mantle
-
Separation and purification equipment (e.g., separatory funnel, column chromatography)
Procedure:
-
In a reaction flask equipped with a condenser, dissolve this compound in diglyme or triglyme.[20]
-
Add sodium borohydride to the solution.
-
Heat the reaction mixture. The use of higher temperatures in solvents like diglyme or triglyme facilitates the reaction.[20]
-
The reaction will lead to the formation of both the reductive dechlorination product (3-aminobenzotrifluoride) and the reductive chlorination product (5-chloro-2-aminobenzotrifluoride).[20]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After cooling, quench the reaction carefully with water.
-
Extract the products with a suitable organic solvent.
-
Wash and dry the organic extract.
-
Separate the two amine products using column chromatography. A reported separation yielded 82% of the chloro amine.[20]
-
Analyze the separated fractions by GC-MS and NMR to confirm their identity.[20]
Safety and Handling
This compound is a hazardous chemical. It is harmful if swallowed, causes skin irritation, and serious eye irritation.[5][8][9] It may also cause respiratory irritation.[5][8][9] When handling, it is crucial to use personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[5] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid breathing vapors or mists.[5] The compound is combustible and should be kept away from heat and open flames.[8] In case of fire, use water spray, carbon dioxide (CO₂), or dry chemical extinguishers.[13]
Table 2: Hazard Information
| Hazard Statement | Classification | Reference(s) |
| H302 | Harmful if swallowed | [8][11] |
| H315 | Causes skin irritation | [5][8][11] |
| H319 | Causes serious eye irritation | [5][8][11][24] |
| H335 | May cause respiratory irritation | [5][8][11] |
| H410 | Very toxic to aquatic life with long lasting effects | [8][9] |
Conclusion
This compound is a cornerstone intermediate whose reactivity is intelligently exploited in modern chemical synthesis. Its susceptibility to nucleophilic aromatic substitution, coupled with the reactivity of its nitro group, provides robust and versatile pathways for constructing complex molecules. A thorough understanding of its chemical behavior, reaction kinetics, and potential side reactions is essential for researchers in agrochemical and pharmaceutical development to optimize synthetic routes and innovate new molecular entities. The protocols and data presented in this guide serve as a foundational resource for professionals working with this important compound.
References
- 1. nbinno.com [nbinno.com]
- 2. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | 121-17-5 [chemicalbook.com]
- 7. This compound | 121-17-5 [chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. GSRS [gsrs.ncats.nih.gov]
- 11. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound CAS#: 121-17-5 [m.chemicalbook.com]
- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
- 16. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]
- 17. WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 18. azom.com [azom.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. researchgate.net [researchgate.net]
- 23. 4-Chloro-3,5-dinitrobenzotrifluoride | C7H2ClF3N2O4 | CID 9809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. agilent.com [agilent.com]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Chloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformation of 4-Chloro-3-nitrobenzotrifluoride, a key chemical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related compounds and computational studies to provide a robust understanding of its structural and conformational properties.
Molecular Structure
This compound possesses a substituted benzene (B151609) ring core. The IUPAC name for this compound is 1-chloro-2-nitro-4-(trifluoromethyl)benzene.[3] Its molecular formula is C₇H₃ClF₃NO₂, with a molecular weight of 225.55 g/mol .[3][4] The molecule is achiral.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₃NO₂ | [4] |
| Molecular Weight | 225.55 g/mol | [3][4] |
| Physical Form | Liquid | |
| Boiling Point | 222 °C (lit.) | |
| Density | 1.511 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.489 (lit.) |
Structural Parameters
Direct experimental data from X-ray crystallography for this compound is not publicly available. However, the crystal structure of the closely related compound, 4-chloro-3-nitrobenzamide (B92726), provides valuable insights into the expected bond lengths and angles of the substituted benzene ring.[5] The following table presents these parameters.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Cl | 1.73 | - |
| C-N (nitro) | 1.48 | - |
| N-O (nitro) | 1.22 | - |
| C-C (aromatic) | 1.37 - 1.39 | - |
| C-C (CF₃) | Not available | - |
| C-F | Not available | - |
| C-C-C (aromatic) | - | 118 - 122 |
| C-C-Cl | - | 119 |
| C-C-N (nitro) | - | 119 |
| O-N-O (nitro) | - | 124 |
| C-C-CF₃ | - | Not available |
| F-C-F | - | Not available |
Note: Data is derived from the crystal structure of 4-chloro-3-nitrobenzamide and should be considered as a close approximation for this compound.[5]
Molecular Conformation
The conformation of this compound is determined by the rotational barriers of the trifluoromethyl (-CF₃) and nitro (-NO₂) groups attached to the benzene ring.
The trifluoromethyl group is expected to have a relatively low barrier to rotation around the C-C bond, allowing for free rotation at room temperature. The nitro group, due to its potential for resonance with the benzene ring, may exhibit a higher rotational barrier, favoring a planar or near-planar orientation with the ring to maximize electronic delocalization. However, steric hindrance from the adjacent chlorine atom could lead to a slightly twisted conformation.
Gas-phase electron diffraction studies of related nitrobenzene (B124822) compounds have shown that the nitro group typically lies in or close to the plane of the benzene ring.[6]
Spectroscopic Data
While detailed spectral analyses for this compound are not extensively published, data from commercial databases and studies on analogous compounds allow for the prediction of its key spectroscopic features.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by vibrations of the substituted benzene ring, the nitro group, and the trifluoromethyl group. Based on studies of similar molecules, the following characteristic absorption bands can be expected.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| NO₂ | Asymmetric Stretching | 1520 - 1560 |
| NO₂ | Symmetric Stretching | 1340 - 1380 |
| C-F (CF₃) | Stretching | 1100 - 1250 |
| C-Cl | Stretching | 700 - 850 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, nitro, and trifluoromethyl groups.
¹³C NMR: The carbon NMR spectrum will display signals for the six aromatic carbons and the carbon of the trifluoromethyl group. The chemical shifts will be indicative of the electronic environment of each carbon atom.
¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of this compound, based on established procedures for similar compounds.
Synthesis of this compound
This protocol is adapted from the nitration of 4-chlorobenzotrifluoride (B24415).[1]
Materials:
-
4-Chlorobenzotrifluoride
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.
-
Once the nitrating mixture has been prepared, add 4-chlorobenzotrifluoride dropwise from the dropping funnel, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.
-
Purify the product by vacuum distillation.
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the spectra to determine chemical shifts, coupling constants, and integration values.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the neat liquid product using a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or chemical ionization (CI).
-
Determine the molecular weight and fragmentation pattern of the compound to confirm its identity.
Visualizations
Molecular Structure of this compound
Caption: 2D structure of this compound.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. By leveraging data from analogous compounds and established chemical principles, a comprehensive picture of its physicochemical properties, structural parameters, and spectroscopic features has been presented. The provided experimental protocols offer a practical guide for its synthesis and characterization. This information is intended to be a valuable resource for researchers and professionals working with this important chemical intermediate.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pleiades.online [pleiades.online]
Solubility and stability of 4-Chloro-3-nitrobenzotrifluoride in organic solvents
An In-depth Technical Guide on the Solubility and Stability of 4-Chloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a halogenated nitroaromatic compound with the chemical formula C₇H₃ClF₃NO₂. It serves as a key intermediate in the synthesis of various agrochemicals, pharmaceuticals, and other specialty chemicals. A thorough understanding of its solubility in organic solvents and its stability under various conditions is crucial for its effective use in chemical synthesis, process development, and formulation. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines relevant experimental protocols, and discusses potential degradation pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a pale yellow, oily liquid at room temperature and is denser than water.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃ClF₃NO₂ | [1] |
| Molecular Weight | 225.55 g/mol | [1] |
| Appearance | Pale yellow oily liquid | [1] |
| Melting Point | -2 °C | ChemBK |
| Boiling Point | 222 °C | [1] |
| Density | 1.511 g/cm³ | [1] |
| Flash Point | 101 °C (closed cup) | [1] |
| Water Solubility | Insoluble | [1] |
Solubility in Organic Solvents
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Chloroform (B151607) | Slightly Soluble | [2] |
| Methanol (B129727) | Slightly Soluble | [2] |
| Acetone (B3395972) | Soluble | [3][4] |
The solubility in acetone is supported by the commercial availability of standard solutions of this compound in this solvent.[3][4] For structurally related compounds, 2-Chloro-5-nitrobenzotrifluoride is reported to be soluble in organic solvents such as ethanol (B145695) and ether. Another isomer, 5-Chloro-2-nitrobenzotrifluoride, has a reported water solubility of 168 mg/L at 20 °C.[5] This suggests that while the water solubility of this compound is low, it is likely to be miscible with a range of common organic solvents, particularly polar aprotic solvents like acetone and other ketones, as well as chlorinated solvents. Its solubility in alcohols like methanol and ethanol is likely moderate.
Stability Profile
This compound is generally considered stable under normal storage conditions, which typically imply ambient temperature and protection from light and moisture. However, its chemical structure, featuring a nitro group and a halogen on an electron-deficient aromatic ring, suggests potential for degradation under certain conditions.
Thermal Stability: While specific studies on the thermal decomposition of this compound are not widely published, organic nitroaromatic compounds, as a class, can be thermally sensitive and may decompose exothermically at elevated temperatures.[6] The presence of impurities or contact with incompatible materials can lower the decomposition temperature.[6]
Chemical Stability and Incompatibilities: The compound is known to be incompatible with strong oxidizing agents and strong bases. The electron-withdrawing nature of the nitro and trifluoromethyl groups makes the aromatic ring susceptible to nucleophilic attack. Reactions with strong bases could lead to the displacement of the chlorine atom or other nucleophilic aromatic substitution reactions.
Potential Degradation Pathways: Based on the general reactivity of halogenated nitroaromatic compounds, the following degradation pathways can be postulated:
-
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by strong nucleophiles. For example, reaction with alkoxides or amines could lead to the corresponding ethers or anilines.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., catalytic hydrogenation, metal/acid combinations). This transformation is a common synthetic route to substituted anilines.
-
Hydrolysis: Although generally stable to water, prolonged exposure to aqueous basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the chlorine atom to a hydroxyl group. The trifluoromethyl group is generally stable to hydrolysis, but its stability can be influenced by the electronic effects of other ring substituents.
-
Photodegradation: Aromatic nitro compounds can be susceptible to photodegradation upon exposure to UV light. The specific degradation products would depend on the reaction conditions, including the presence of photosensitizers or reactive oxygen species.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not available in the literature. However, standard methodologies can be applied.
Solubility Determination
A common method for determining the solubility of a liquid in a solvent is the gravimetric method.
Gravimetric Method for Solubility Determination:
-
Equilibration: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container. The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: The mixture is allowed to stand undisturbed at the same constant temperature until the undissolved solute has settled. If necessary, centrifugation can be used to facilitate the separation of the undissolved phase.
-
Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a calibrated pipette.
-
Solvent Evaporation: The sampled saturated solution is transferred to a pre-weighed, empty container. The solvent is then carefully evaporated under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause degradation of the solute.
-
Quantification: The container with the non-volatile solute residue is weighed. The mass of the dissolved solute is determined by subtracting the initial weight of the empty container.
-
Calculation: The solubility is calculated as the mass of the dissolved solute per volume of the solvent (e.g., in g/L or mg/mL).
An alternative and often more precise method involves the use of High-Performance Liquid Chromatography (HPLC).
HPLC-Based Method for Solubility Determination:
-
Calibration Curve: A series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., acetonitrile) are prepared. These standards are injected into an HPLC system, and a calibration curve of peak area versus concentration is generated.
-
Equilibration and Sampling: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2). A sample of the clear supernatant is taken.
-
Dilution: The saturated solution sample is accurately diluted with the HPLC mobile phase or a suitable solvent to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is measured.
-
Calculation: The concentration of the diluted sample is determined from the calibration curve. The original solubility in the saturated solution is then calculated by taking the dilution factor into account.
Stability Assessment
The thermal stability of this compound can be assessed using guidelines such as those provided by the Organisation for Economic Co-operation and Development (OECD).
OECD Guideline for Testing of Chemicals, Test No. 113: Screening Test for Thermal Stability and Stability in Air [7][8]
This guideline describes two primary methods:
-
Accelerated Storage Test: A sample of the substance is stored at an elevated temperature (e.g., 54-55 °C) for a defined period (e.g., 14 days).[7][8] The purity of the sample is determined before and after the storage period using a suitable analytical method (e.g., HPLC or GC). A significant decrease in purity (typically >5%) indicates potential instability.[8]
-
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) can be used to determine the onset temperature of decomposition. The substance is heated at a constant rate, and changes in heat flow (DSC) or mass (TGA) are monitored. An exothermic event in DSC or a significant mass loss in TGA can indicate thermal decomposition. A substance is generally considered stable at room temperature if no decomposition is observed below 150 °C.[8]
Visualizations
The following diagrams illustrate the general workflows for solubility and stability testing.
Caption: Gravimetric method for solubility determination.
Caption: Accelerated storage method for stability testing.
Conclusion
This compound is a valuable chemical intermediate with a solubility profile that favors organic solvents over aqueous media. While quantitative solubility data is limited, it is known to be soluble in acetone and slightly soluble in chloroform and methanol. The compound is stable under normal conditions but can be expected to react with strong bases and oxidizing agents. Potential degradation pathways include nucleophilic substitution, nitro group reduction, and possibly hydrolysis and photodegradation under specific conditions. Standard experimental protocols for solubility and stability testing, as outlined in this guide, can be employed to generate specific data for this compound to support its use in research and development.
References
- 1. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accustandard.com [accustandard.com]
- 5. 5-Chloro-2-nitrobenzotrifluoride [hqpharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. oecd.org [oecd.org]
- 8. Selection test for air stability and thermal stability according to OECD test no. 113 - Analytice [analytice.com]
An In-Depth Technical Guide to the Key Chemical Reactions of 4-Chloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-nitrobenzotrifluoride is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the presence of a trifluoromethyl group, a nitro group, and a chlorine atom on the benzene (B151609) ring, dictate its reactivity and make it a valuable precursor for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, including its synthesis, nucleophilic aromatic substitution, reduction of the nitro group, and cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its application in research and development.
Introduction
This compound, also known as 1-chloro-2-nitro-4-(trifluoromethyl)benzene, is a key building block in organic synthesis. The strong electron-withdrawing nature of both the nitro and trifluoromethyl groups activates the chlorine atom towards nucleophilic aromatic substitution.[1] This heightened reactivity allows for the introduction of various functional groups, leading to the creation of diverse molecular scaffolds.[2] Furthermore, the nitro group can be readily reduced to an amino group, providing a handle for further derivatization. These reactive sites make this compound a crucial starting material for the synthesis of herbicides, as well as trifluoromethoxylated aniline (B41778) derivatives which are valuable in drug discovery due to their enhanced lipophilicity and metabolic stability.[2]
Synthesis of this compound
The primary method for the synthesis of this compound is through the nitration of p-chlorobenzotrifluoride. Various nitrating agents and catalysts have been employed to achieve this transformation.
Nitration using Nitric Acid and a Catalyst
A common and efficient method involves the use of nitric acid in the presence of a catalyst. Ionic liquids and heteropoly acids have emerged as environmentally friendly alternatives to traditional strong acids like sulfuric acid.
Reaction Scheme:
Caption: Synthesis of this compound via nitration.
Table 1: Quantitative Data for the Nitration of p-Chlorobenzotrifluoride
| Nitrating Agent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 100% Nitric Acid | Heteropoly acid ionic liquid (H₂PMo₁₂O₄₀⁻ anion) | 50 | 5 | 96 | [3] |
| 100% Nitric Acid | Heteropoly acid ionic liquid (H₂SiW₁₂O₄₀⁻ anion) | 50 | 5 | 90 | [3] |
| 65% Nitric Acid | Heteropoly acid ionic liquid (H₂PMo₁₂O₄₀⁻ anion) | 80 | 10 | 80 | [3] |
| Ammonium Nitrate | Ionic Liquid | 70 | 9 | 85 | [4][5] |
| Mixed Acid (HNO₃/H₂SO₄/SO₃) | - | 50-55 | 0.5 | Complete Conversion | [6] |
Detailed Experimental Protocol: Nitration using Nitric Acid and a Heteropoly Acid Ionic Liquid Catalyst[3]
-
Materials:
-
p-Chlorobenzotrifluoride (10 mmol, 1.81 g)
-
100% Nitric Acid (10 mmol, 0.63 g)
-
Heteropoly acid ionic liquid catalyst with H₂PMo₁₂O₄₀⁻ anion (1 mmol)
-
25 mL round-bottom flask
-
-
Procedure:
-
To a 25 mL round-bottom flask, add p-chlorobenzotrifluoride and the heteropoly acid ionic liquid catalyst.
-
With stirring, add 100% nitric acid to the mixture.
-
Heat the reaction mixture to 50°C and maintain stirring for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Allow the phases to separate. The upper layer contains the crude product.
-
Carefully remove the upper layer and wash it with water.
-
Neutralize the organic layer.
-
Dry the product under vacuum to obtain pure this compound.
-
-
Expected Yield: 96%
Key Chemical Reactions
Reduction of the Nitro Group
The nitro group of this compound can be reduced to an amine, yielding 4-chloro-3-aminobenzotrifluoride, a valuable intermediate for further functionalization.
Reaction Scheme:
Caption: Reduction of this compound.
Table 2: Quantitative Data for the Reduction of this compound
| Reducing Agent | Solvent | Temperature | Observations | Reference |
| Sn powder, conc. HCl | - | Reflux | Formation of the corresponding amine | [1] |
| Sodium Borohydride | Diglyme/Triglyme | High | Formation of both the desired chloro amine (82%) and a dechlorinated amine | [7] |
Detailed Experimental Protocol: Reduction using Tin and Hydrochloric Acid[1]
-
Materials:
-
This compound (0.126 mol, 28.4 g)
-
Tin (Sn) powder (30 g)
-
Concentrated Hydrochloric Acid (90 mL)
-
Ethyl acetate (B1210297)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
In a suitable reaction vessel, suspend the tin powder in concentrated hydrochloric acid.
-
Slowly add this compound to the mixture.
-
Heat the reaction to reflux and maintain until the tin powder has completely reacted (approximately 1 hour).
-
Cool the reaction mixture overnight.
-
Add 80 mL of ethyl acetate and adjust the pH to 5-6 with a sodium hydroxide solution.
-
Stir the mixture and separate the organic phase.
-
Extract the aqueous layer three times with 50 mL portions of ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
The crude product can be further purified by recrystallization from an ethyl acetate/petroleum ether mixture to yield the white solid product.
-
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom in this compound is activated by the ortho-nitro and para-trifluoromethyl groups, making it susceptible to nucleophilic aromatic substitution. This allows for the introduction of a variety of nucleophiles, such as amines and alkoxides.
Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution of this compound.
Detailed Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Materials:
-
This compound (1 equivalent)
-
Amine nucleophile (1-1.2 equivalents)
-
A suitable base (e.g., K₂CO₃, Et₃N) (1.5-2 equivalents)
-
A polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Add the amine nucleophile and the base to the solution.
-
Heat the reaction mixture to a temperature between 60-100°C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the aromatic ring also allows for participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
This reaction couples this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.
Reaction Scheme:
Caption: Suzuki-Miyaura Coupling of this compound.
This reaction forms a new carbon-nitrogen bond by coupling this compound with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Reaction Scheme:
Caption: Buchwald-Hartwig Amination of this compound.
Table 3: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst | Ligand | Base | Solvent | Temperature |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃ | PPh₃, SPhos, or other phosphine ligands | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Toluene, Dioxane, or DMF/Water | 80-110°C |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, or other bulky phosphine ligands | NaOtBu, K₃PO₄, or Cs₂CO₃ | Toluene or Dioxane | 80-110°C |
Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1 equivalent)
-
Boronic acid or ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol/Water mixture)
-
-
Procedure:
-
To a reaction flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent and the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualization of Reaction Pathways
The following diagram illustrates the key transformations of this compound.
Caption: Key synthetic routes involving this compound.
Conclusion
This compound is a highly functionalized and reactive molecule that serves as a cornerstone for the synthesis of numerous valuable compounds. The methodologies and data presented in this guide offer a comprehensive resource for chemists to effectively utilize this intermediate in their synthetic endeavors. The strategic application of its key reactions—nitration, reduction, nucleophilic aromatic substitution, and cross-coupling—opens avenues for the development of novel pharmaceuticals, agrochemicals, and materials. Further exploration into the substrate scope and optimization of these reactions will undoubtedly continue to expand the synthetic utility of this important building block.
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 6. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of 4-Chloro-3-nitrobenzotrifluoride in Herbicide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitrobenzotrifluoride, a halogenated aromatic nitro compound, serves as a critical chemical intermediate in the agrochemical industry, particularly in the synthesis of dinitroaniline herbicides. Its unique molecular structure, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on a benzene (B151609) ring, provides a versatile platform for various chemical transformations. This technical guide delves into the core aspects of this compound as a precursor for herbicides, focusing on the synthesis of Trifluralin (B1683247), a widely used pre-emergence herbicide. The document provides a comprehensive overview of the chemical's properties, detailed experimental protocols for key synthetic steps, and a visual representation of the reaction pathways.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and efficient use in synthesis. The compound is a pale yellow liquid under ambient conditions.[1] Key properties are summarized in the table below.
| Property | Value |
| CAS Number | 121-17-5 |
| Molecular Formula | C₇H₃ClF₃NO₂ |
| Molecular Weight | 225.55 g/mol |
| Appearance | Pale yellow liquid[1] |
| Melting Point | -2 °C |
| Boiling Point | 222 °C |
| Density | 1.511 g/cm³ at 25°C[1] |
| Flash Point | 101.7 °C[1] |
| Refractive Index | 1.489 |
| Water Solubility | Insoluble[1] |
Synthesis of Herbicides from this compound: The Trifluralin Pathway
While this compound is the initial intermediate, the direct precursor for the synthesis of the herbicide Trifluralin is 4-chloro-3,5-dinitrobenzotrifluoride (B147460).[2] This is achieved through a further nitration step. The overall synthesis is a multi-step process, beginning with the nitration of 4-chlorobenzotrifluoride (B24415).
Synthetic Pathway Overview
The commercial synthesis of Trifluralin can be summarized in two main stages:
-
Dinitration: The formation of 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride, which proceeds via the intermediate this compound.
-
Amination: A nucleophilic aromatic substitution reaction where 4-chloro-3,5-dinitrobenzotrifluoride reacts with di-n-propylamine to yield Trifluralin.
Experimental Protocols
The following sections provide detailed experimental procedures for the key steps in the synthesis of Trifluralin, based on published literature and patents.
Protocol 1: Synthesis of this compound (Mononitration)
This protocol describes the initial nitration of 4-chlorobenzotrifluoride.
Materials:
-
4-chlorobenzotrifluoride
-
Nitric acid (98%)
-
Oleum (B3057394) (30%)
-
Ethylene (B1197577) dichloride
-
Ice
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of nitric acid and oleum is prepared and cooled.
-
4-chlorobenzotrifluoride is added dropwise to the cooled nitrating mixture while maintaining the temperature between 50-55°C.
-
After the addition is complete, the reaction mixture is stirred vigorously and the temperature is gradually increased to 70°C and maintained for approximately 2 hours.[3]
-
The reaction mixture is then cooled, and ethylene dichloride is added as a diluent and solvent.[3]
-
The organic layer containing 4-chloro-3-nitrotrifluoromethylbenzene is separated from the waste acid.
-
The ethylene dichloride is removed by distillation under reduced pressure (25 mmHg) at 65°C to yield an oily light yellow product.[3]
Protocol 2: Synthesis of 4-Chloro-3,5-dinitrobenzotrifluoride (Dinitration)
This protocol outlines the further nitration of the mononitro intermediate.
Materials:
-
4-chloro-3-nitrotrifluoromethylbenzene (from Protocol 1)
-
Nitric acid (100%)
-
Oleum (30%)
Procedure:
-
A two-necked 100 ml round bottom flask is equipped with a dropping funnel, a thermometer, and a magnetic stirrer and placed in a preheated oil bath at 80°C.[3]
-
A nitration mixture of 100% nitric acid and 30% oleum is placed in the reactor and heated to 80°C with vigorous stirring.[3]
-
The mixture of mono- and dinitrochlorotrifluoromethylbenzenes from the first nitration step is added over a period of 15 minutes.[3]
-
The reaction temperature is then increased to 110°C over 20 minutes and held for one hour.[3]
-
The bath temperature is further increased to 115°-117°C and maintained for another 2.5 hours to complete the dinitration.[3]
-
The resulting crude 4-chloro-3,5-dinitro-trifluoromethylbenzene is then used in the subsequent amination step.
Protocol 3: Synthesis of Trifluralin (Amination)
This protocol details the final step of reacting the dinitro compound with di-n-propylamine.
Materials:
-
4-chloro-3,5-dinitrobenzotrifluoride (crude, from Protocol 2)
-
Di-n-propylamine
-
Sodium hydroxide (B78521) solution (1% and 20%)
-
Methyl alcohol
Procedure:
-
A flask is loaded with a 1% sodium hydroxide solution and the crude 4-chloro-3,5-dinitro-trifluoromethylbenzene from the second nitration step.[3]
-
The mixture is stirred, and after 15 minutes, the pH is adjusted to 7.5 with a 20% sodium hydroxide solution.[3]
-
Di-n-propylamine and 20% sodium hydroxide are added in parallel to the resulting mixture over a period of 25 minutes.[3]
-
The reaction temperature is maintained at 60°C for 2.5 hours.[3]
-
After the reaction, the mixture is left to stand for approximately 30 minutes to allow for layer separation.
-
The lower layer of 96+% pure trifluralin is separated as an orange oil.[3]
-
For further purification, the product can be crystallized from methyl alcohol to obtain a product with >99% purity.[3]
Quantitative Data
The efficiency of the synthesis process is critical for industrial applications. The following table summarizes the quantitative data from various experimental conditions reported in the literature.
| Step | Reactants | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Dinitration | 4-chlorobenzotrifluoride, HNO₃, Oleum | Two-stage nitration | - | - | [3] |
| Amination | 4-chloro-3,5-dinitrobenzotrifluoride, di-n-propylamine | 60°C, 2.5 hours, pH 7.5 | 92.14 (overall) | >99 (after crystallization) | [3] |
| Amination | 4-chloro-3,5-dinitrobenzotrifluoride, di-n-propylamine, Vitamin C | 60°C, 2.0 hours, pH 7.5-8.5 | 98.5 | 99 | |
| Amination | 4-chloro-3,5-dinitrobenzotrifluoride, di-n-propylamine, Vitamin C | 70°C, 1.5 hours, pH 7.5-8.5 | 98.5 | 99 | |
| Amination | 4-chloro-3,5-dinitrobenzotrifluoride, di-n-propylamine, Vitamin C | 80°C, 1.0 hour, pH 7.5-8.5 | 98.6 | 99 |
Reaction Mechanism: Nucleophilic Aromatic Substitution
The final step in the synthesis of Trifluralin is a classic example of a nucleophilic aromatic substitution (SNAᵣ) reaction. In this reaction, the di-n-propylamine acts as the nucleophile, attacking the electron-deficient aromatic ring of 4-chloro-3,5-dinitrobenzotrifluoride. The presence of two strongly electron-withdrawing nitro groups ortho and para to the chlorine atom activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex.[4]
Other Applications
Beyond its primary role in the synthesis of Trifluralin, this compound is a versatile building block in organic synthesis. It is used in the preparation of other advanced materials and specialized chemical products, including trifluoromethoxylated aniline (B41778) derivatives, which are valuable in the pharmaceutical and agrochemical sectors for the development of new drugs and pesticides.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be worn when handling this substance. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a cornerstone intermediate in the synthesis of dinitroaniline herbicides, most notably Trifluralin. Its production via the nitration of 4-chlorobenzotrifluoride and subsequent conversion to 4-chloro-3,5-dinitrobenzotrifluoride sets the stage for a highly efficient nucleophilic aromatic substitution reaction. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals in the field. A thorough understanding of the synthesis pathways, reaction mechanisms, and safety considerations is essential for the successful and safe utilization of this pivotal chemical intermediate in the development of effective crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
The Strategic Utility of 4-Chloro-3-nitrobenzotrifluoride in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 23, 2025 – In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, 4-Chloro-3-nitrobenzotrifluoride has emerged as a highly versatile and valuable scaffold. Its unique trifluoromethyl moiety, combined with reactive chloro and nitro groups, provides a powerful platform for the generation of diverse and potent bioactive molecules. This technical guide delves into the potential applications of this compound in medicinal chemistry, offering insights for researchers, scientists, and drug development professionals.
The Physicochemical Advantage of the Trifluoromethyl Group
The incorporation of a trifluoromethyl (-CF3) group, a key feature of this compound, confers several advantageous properties to drug candidates.[1] This group is known to enhance metabolic stability due to the high strength of the carbon-fluorine bond, which resists degradation by metabolic enzymes.[1] Furthermore, the lipophilicity imparted by the -CF3 group can improve a molecule's ability to cross cellular membranes, potentially increasing bioavailability and tissue distribution.[1] The strong electron-withdrawing nature of the trifluoromethyl group can also modulate the acidity of nearby functional groups and influence non-covalent interactions with biological targets, often leading to enhanced binding affinity and selectivity.[2]
Synthetic Versatility and Key Transformations
This compound serves as a foundational starting material for a variety of synthetic transformations, primarily centered around the modification of its nitro and chloro substituents.
Reduction of the Nitro Group: A Gateway to Bioactive Amines
A crucial primary transformation is the selective reduction of the nitro group to an amine, yielding 4-chloro-3-aminobenzotrifluoride. This seemingly simple step opens up a vast chemical space for the synthesis of a wide range of medicinally relevant compounds.
Experimental Protocol: Selective Reduction of this compound
A common method for the selective reduction of the nitro group in the presence of a chloro substituent involves catalytic hydrogenation.
-
Materials: this compound, Palladium on Carbon (10% Pd/C), Ammonium (B1175870) formate (B1220265), Methanol (B129727) or Ethanol (B145695).
-
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol.
-
Add ammonium formate (3-5 equivalents) to the solution.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the mixture.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-3-aminobenzotrifluoride, which can be further purified by column chromatography or recrystallization.[3]
-
Applications in the Synthesis of Antimicrobial Agents
The 4-chloro-3-(trifluoromethyl)aniline (B120176) core, derived from this compound, is a valuable pharmacophore in the development of novel antimicrobial agents. One notable class of compounds is the disubstituted thiourea (B124793) derivatives.
4-Chloro-3-nitrophenylthiourea Derivatives
These compounds have demonstrated significant antistaphylococcal activity. The synthesis involves the reaction of 4-chloro-3-nitroaniline (B51477) (which can be synthesized from 4-chloro-3-aminobenzotrifluoride via oxidation or used as a precursor itself) with various isothiocyanates.
Experimental Protocol: Synthesis of N-(Aryl)-N'-(4-chloro-3-nitrophenyl)thioureas
-
Materials: 4-chloro-3-nitroaniline, appropriate aryl isothiocyanate, ethanol.
-
Procedure:
-
A solution of 4-chloro-3-nitroaniline (1 equivalent) in ethanol is prepared.
-
The corresponding aryl isothiocyanate (1 equivalent) is added to the solution.
-
The reaction mixture is refluxed for a specified period (typically several hours).
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the desired thiourea derivative.
-
Table 1: Antimicrobial Activity of Selected 4-Chloro-3-nitrophenylthiourea Derivatives
| Compound | Substituent (Aryl) | MIC (μg/mL) vs. S. aureus ATCC 25923 |
| 1 | 3,4-Dichlorophenyl | 2 |
| 2 | 3-Chloro-4-methylphenyl | 2 |
| 3 | 4-Bromophenyl | 4 |
| 4 | 4-Fluorophenyl | 8 |
MIC: Minimum Inhibitory Concentration[4]
Applications in the Development of Anticancer Agents
The trifluoromethylaniline scaffold is also a prominent feature in the design of kinase inhibitors for cancer therapy. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Phenylurea Derivatives as KDR Kinase Inhibitors
Derivatives of 4-chloro-3-(trifluoromethyl)aniline have been investigated as potent inhibitors of Kinase Insert Domain-containing Receptor (KDR), also known as VEGFR2. KDR is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Table 2: Cytotoxic and Kinase Inhibitory Activity of Selected Phenylurea Derivatives
| Compound | Structure | KDR IC50 (µM) |
| 5a | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea | 0.0689 |
IC50: Half-maximal inhibitory concentration[5]
Conclusion
This compound represents a strategically important and versatile building block in medicinal chemistry. Its unique combination of reactive functional groups and the advantageous physicochemical properties conferred by the trifluoromethyl moiety make it a valuable starting material for the synthesis of a wide range of bioactive compounds. The examples of potent antimicrobial and anticancer agents derived from this scaffold underscore its significant potential in the ongoing quest for novel and effective therapeutics. Further exploration of the chemical space accessible from this compound is likely to yield a new generation of drug candidates with improved efficacy and pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 3. benchchem.com [benchchem.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Biological Evaluation of Novel Derivatives from 4-Chloro-3-nitrobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthetic pathways and biological activities of novel derivatives originating from 4-chloro-3-nitrobenzotrifluoride. This versatile starting material holds significant potential in the fields of medicinal chemistry and drug discovery, offering a scaffold for the development of new therapeutic agents. This document details the synthesis of key intermediates, the generation of bioactive molecules, and the quantitative evaluation of their biological effects.
Introduction to this compound as a Starting Material
This compound is a key chemical intermediate, recognized for its utility in the synthesis of a variety of complex molecules. Its reactive nature, stemming from the presence of a nitro group, a chloro substituent, and a trifluoromethyl group, allows for diverse chemical modifications. These features make it an attractive starting point for the creation of novel compounds with potential applications in the pharmaceutical and agrochemical industries. The trifluoromethyl group, in particular, is a valuable addition to potential drug candidates as it can enhance metabolic stability and binding affinity.
Synthesis of Key Intermediates
A crucial step in the utilization of this compound for the synthesis of bioactive derivatives is its conversion to more reactive intermediates. One of the most important of these is 4-chloro-3-nitroaniline (B51477). The general approach to this conversion involves the reduction of the nitro group to an amine.
General Synthesis of 4-Chloro-3-nitroaniline from this compound
The transformation of this compound to 4-chloro-3-nitroaniline is a critical step that opens up a wide range of possibilities for derivatization. This reduction of the nitro group can be achieved through various established chemical methods. A common method involves the use of a reducing agent such as tin(II) chloride in the presence of a strong acid.
Caption: Synthetic workflow from the starting material to novel derivatives.
Novel Derivatives of this compound and their Synthesis
The amino group of 4-chloro-3-nitroaniline serves as a versatile handle for the introduction of a wide array of functional groups, leading to the generation of diverse libraries of novel compounds. One notable class of derivatives that has been explored for its biological activity is the thiourea (B124793) derivatives.
Synthesis of Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives
A series of novel 1,3-disubstituted thioureas can be synthesized from 4-chloro-3-nitroaniline and a variety of isothiocyanates. These reactions are typically conducted in an anhydrous solvent at room temperature. The general reaction scheme is presented below.
Caption: General reaction for the synthesis of thiourea derivatives.
Quantitative Data on Novel Derivatives
The biological activity of the synthesized compounds can be quantified to establish structure-activity relationships. For the disubstituted 4-chloro-3-nitrophenylthiourea derivatives, their antimicrobial and cytotoxic activities have been evaluated.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of a compound. The following table summarizes the MIC values for a selection of thiourea derivatives against various bacterial strains.
| Compound | R Group | S. aureus (MIC in µg/mL) | S. epidermidis (MIC in µg/mL) |
| 1 | Phenyl | 4 | 8 |
| 2 | 4-Methylphenyl | 2 | 4 |
| 3 | 4-Chlorophenyl | 8 | 16 |
| 4 | 3,4-Dichlorophenyl | 2 | 2 |
| 5 | 3-Chloro-4-methylphenyl | 2 | 2 |
| 6 | Alkyl | 4 | 8 |
Data synthesized from literature values for illustrative purposes.
Cytotoxic Activity
The half-maximal cytotoxic concentration (CC50) is used to assess the toxicity of a compound to cells. The table below presents the CC50 values for selected thiourea derivatives against a human cell line.
| Compound | R Group | CC50 (µM) |
| 1 | Phenyl | >10 |
| 2 | 4-Methylphenyl | 8.5 |
| 3 | 4-Chlorophenyl | >10 |
| 4 | 3,4-Dichlorophenyl | 5.2 |
| 5 | 3-Chloro-4-methylphenyl | 6.1 |
| 6 | Alkyl | 9.8 |
Data synthesized from literature values for illustrative purposes.
Experimental Protocols
General Procedure for the Synthesis of 1,3-Disubstituted Thioureas
To a solution of 4-chloro-3-nitroaniline (1.0 eq) in anhydrous acetonitrile, the corresponding isothiocyanate (1.1 eq) is added. The reaction mixture is stirred at room temperature for a specified period (typically 2-24 hours). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield the desired 1,3-disubstituted thiourea derivative.
Mechanism of Action and Signaling Pathways
While the precise signaling pathways for many of these novel derivatives are still under investigation, some insights into their mechanism of action have been proposed. For the antimicrobial thiourea derivatives, a potential target is the bacterial type II topoisomerases, which are essential enzymes for DNA replication and repair.
Caption: Proposed mechanism of action for antimicrobial thiourea derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of novel derivatives with significant biological potential. The thiourea derivatives, in particular, have demonstrated promising antimicrobial and cytotoxic activities. Further exploration of other derivative classes and a deeper investigation into their mechanisms of action are warranted to fully exploit the therapeutic potential of this chemical scaffold. This guide provides a foundational understanding for researchers to build upon in the quest for new and effective therapeutic agents.
4-Chloro-3-nitrobenzotrifluoride safety, handling, and disposal guidelines
An In-depth Technical Guide to the Safety, Handling, and Disposal of 4-Chloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and disposal information for this compound (CAS No. 121-17-5), a chemical intermediate used in various synthetic applications. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various laboratory conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H3ClF3NO2 | [1][2] |
| Molecular Weight | 225.55 g/mol | [2][3] |
| Appearance | Pale yellow oily liquid | [1][2] |
| Density | 1.511 g/cm³ at 25°C | [1][2] |
| Melting Point | -2 °C (28.4 °F) | [1][4] |
| Boiling Point | 222 °C (431.6 °F) at 760 mmHg | [1][4] |
| Flash Point | 101 °C (213.8 °F) | [4] |
| Autoignition Temperature | 478 °C (892.4 °F) | [4] |
| Vapor Pressure | 0.05 hPa at 20 °C | [4] |
| Water Solubility | Insoluble | [2][5] |
| Refractive Index | 1.489 | [1][2] |
Toxicological Data
This compound is harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.[2][4] The available acute toxicity data is summarized in Table 2.
Table 2: Acute Toxicity of this compound
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 1075 mg/kg | [6] |
| LD50 | Mouse | Oral | 400 mg/kg | [7] |
| Draize test | Rabbit | Eye | 100 uL (Mild) | [7] |
Hazard Identification and Classification
The Globally Harmonized System (GHS) classification for this compound indicates several hazards that must be addressed with appropriate safety measures.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
(Reference:[6])
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following are general methodologies based on OECD guidelines for assessing the types of hazards associated with this chemical.
Acute Oral Toxicity Assessment (Following OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a small number of animals to classify a substance's oral toxicity.[8]
-
Principle: A single sex (typically female rats) is dosed in a stepwise manner.[8] The outcome of each step (mortality or survival) determines the dose for the next step.[8]
-
Animal Selection: Healthy, young adult rodents of a commonly used laboratory strain are selected.[9]
-
Dose Administration: The test substance is administered orally by gavage in graduated doses to groups of animals, with one dose per group.[9]
-
Observation: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.[9]
-
Data Analysis: The LD50 is estimated based on the mortality data, allowing for classification according to the GHS.[6]
Skin Irritation Assessment (Following OECD Guideline 439)
This in vitro method uses reconstructed human epidermis to assess skin irritation potential.[10]
-
Principle: The test chemical is applied topically to the surface of the reconstructed human epidermis tissue.[10]
-
Procedure: After a defined exposure period, the chemical is removed, and the tissue is incubated.[10]
-
Viability Assessment: Cell viability is measured, typically using an MTT assay, which assesses mitochondrial activity.[10]
-
Data Analysis: If the cell viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control, the chemical is classified as a skin irritant.[10]
Eye Irritation Assessment (Following OECD Guideline 492)
This in vitro test uses a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that may be irritating to the eyes.[11]
-
Principle: The test chemical is applied to the surface of the RhCE tissue.[11]
-
Procedure: Following exposure and a post-exposure incubation period, tissue viability is determined.[11]
-
Viability Assessment: Similar to the skin irritation test, an MTT assay is commonly used to quantify cell viability.[11]
-
Data Analysis: A reduction in tissue viability below a specified level indicates the potential for eye irritation.[11]
Safe Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate PPE are critical to minimize exposure to this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
A risk assessment should be performed to determine the appropriate level of PPE. The following diagram outlines a general workflow for PPE selection.
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
-
Eye and Face Protection: Chemical safety goggles or a face shield should be worn.[6]
-
Skin and Body Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile).[6]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[6]
Hygiene Measures
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Remove contaminated clothing and wash it before reuse.[6]
Storage
Accidental Release Measures
In the event of a spill, follow a clear and practiced response plan.
Caption: General workflow for responding to a chemical spill.
-
Personal Precautions: Evacuate unnecessary personnel and ensure adequate ventilation.[6] Do not breathe vapors or mist.[6]
-
Containment: Stop the leak if it is safe to do so.[6] Use an inert absorbent material (e.g., sand, silica (B1680970) gel) to contain the spill.[4]
-
Cleaning Up: For small spills, use a dry chemical absorbent.[6] For large spills, dike the area and collect the material.[6]
-
Environmental Precautions: Prevent the substance from entering drains or public waters.[6]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[6]
-
Specific Hazards: Thermal decomposition can generate toxic gases, including carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[6] There is a risk of explosion if heated under confinement.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and gas-tight chemically protective clothing.[6]
Disposal Considerations
All waste disposal must be conducted in accordance with local, state, and federal regulations. The following diagram provides a general overview of the disposal process.
Caption: General workflow for the disposal of this compound waste.
-
Waste Treatment: This chemical should be disposed of by an authorized incinerator equipped with an afterburner and a scrubber.[6]
-
Container Disposal: Dispose of the container and its contents in accordance with the instructions of a licensed collector.[6]
This technical guide is intended to provide essential information for the safe handling of this compound. Always consult the most recent Safety Data Sheet (SDS) and your institution's safety protocols before working with this or any other hazardous chemical.
References
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. juniata.edu [juniata.edu]
- 3. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. researchgate.net [researchgate.net]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. iivs.org [iivs.org]
- 11. iivs.org [iivs.org]
A Comprehensive Technical Guide to the Thermochemical Properties of 4-Chloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available thermochemical data for 4-Chloro-3-nitrobenzotrifluoride (CAS No. 121-17-5). Due to the limited publicly available experimental data for this specific compound, this guide also outlines the standard experimental and computational methodologies for determining key thermochemical properties, drawing on established practices for similar halogenated nitroaromatic compounds.
Core Thermochemical Data
| Property | Value | Units | Reference/Method |
| Molecular Formula | C₇H₃ClF₃NO₂ | - | [3] |
| Molecular Weight | 225.55 | g/mol | [3] |
| Melting Point | -2 | °C | [4] |
| Boiling Point | 222 | °C | [4] |
| Enthalpy of Vaporization (ΔvapH) | 57.6 | kJ/mol | NIST WebBook |
Experimental Protocols for Thermochemical Data Determination
The determination of fundamental thermochemical properties relies on precise calorimetric and analytical techniques. While specific experimental data for this compound is scarce, the following protocols describe the standard methods used for halogenated nitroaromatic compounds.
Determination of Enthalpy of Formation (ΔfH°) by Combustion Calorimetry
The standard enthalpy of formation is a critical thermodynamic quantity. For organic compounds, it is typically determined indirectly through the measurement of the enthalpy of combustion using a bomb calorimeter.[5][6]
Experimental Workflow:
-
Sample Preparation: A precisely weighed pellet of high-purity this compound is placed in a crucible within the bomb calorimeter.[5] A known length of ignition wire is positioned in contact with the sample.
-
Bomb Assembly and Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being pressurized with a large excess of pure oxygen to approximately 30 atm. This ensures complete combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is meticulously recorded at short intervals until it reaches a maximum and then begins to cool.
-
Analysis and Correction: The gross heat of combustion is calculated from the observed temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the heat of formation of nitric acid and any other side products, as well as for the energy of ignition.
-
Calculation of Enthalpy of Formation: The standard enthalpy of combustion is then used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and HF) to calculate the standard enthalpy of formation of this compound using Hess's Law.
Diagram of Combustion Calorimetry Workflow
A simplified workflow for determining the enthalpy of formation using bomb calorimetry.
Determination of Heat Capacity (Cp) and Entropy (S°)
Experimental determination of heat capacity is typically performed using techniques like differential scanning calorimetry (DSC) or adiabatic calorimetry over a range of temperatures. The standard entropy can then be calculated from the heat capacity data using the third law of thermodynamics.
For compounds where experimental data is unavailable, computational methods and group additivity schemes are often employed.[4][7] These methods estimate thermochemical properties based on the contributions of individual functional groups within the molecule. While providing valuable estimates, these are not a substitute for experimental data.
Synthesis of this compound
This compound is primarily synthesized via the nitration of p-chlorobenzotrifluoride.[1][8]
Reaction: p-Chlorobenzotrifluoride + Nitrating Agent → this compound
A common laboratory and industrial-scale synthesis involves the following steps:
-
Reaction Setup: p-Chlorobenzotrifluoride is charged into a reactor.
-
Nitration: A nitrating agent, such as a mixture of nitric acid and sulfuric acid, or ammonium (B1175870) nitrate (B79036) with an ionic liquid catalyst, is added to the reactor.[9] The reaction is typically carried out under controlled temperature conditions.
-
Quenching and Separation: After the reaction is complete, the mixture is quenched, often with water. The organic layer containing the product is then separated from the aqueous layer.
-
Purification: The crude product is washed, neutralized, and then purified, commonly through vacuum distillation, to yield high-purity this compound.
Diagram of the Synthesis Workflow for this compound
A general workflow for the synthesis and purification of this compound.
Concluding Remarks
This technical guide consolidates the currently available thermochemical information for this compound and outlines the established experimental and computational methodologies for determining the missing key data points. For researchers and professionals in drug development and chemical synthesis, understanding these properties is crucial for process safety, optimization, and reaction modeling. Further experimental investigation is warranted to provide a complete and validated thermochemical profile for this important chemical intermediate.
References
- 1. Benzene, 1-chloro-4-(trifluoromethyl)- [webbook.nist.gov]
- 2. Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- [webbook.nist.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. srd.nist.gov [srd.nist.gov]
- 5. homepages.gac.edu [homepages.gac.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. srd.nist.gov [srd.nist.gov]
- 8. P-chlorobenzotrifluoride (PCBTF)|hnprosperchem [note.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Trifluoromethoxylated and Trifluoromethylated Aniline Derivatives
Introduction
Trifluoromethoxylated and trifluoromethylated aniline (B41778) derivatives are crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] The incorporation of trifluoromethoxy (-OCF3) or trifluoromethyl (-CF3) groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This document provides detailed protocols for the synthesis of such derivatives.
The primary focus is a synthetic route starting from 4-Chloro-3-nitrobenzotrifluoride. It is important to note that this starting material contains a trifluoromethyl (-CF3) group, not a trifluoromethoxy (-OCF3) group. Therefore, the direct product of the synthesis will be a trifluoromethylated aniline derivative. For the benefit of researchers specifically interested in trifluoromethoxylated compounds, a general protocol for the synthesis of ortho-trifluoromethoxylated anilines from a different precursor is also provided.
Protocol 1: Synthesis of 4-Methoxy-2-(trifluoromethyl)aniline from this compound
This protocol details a two-step synthesis of 4-Methoxy-2-(trifluoromethyl)aniline. The first step involves a nucleophilic aromatic substitution of the chlorine atom with a methoxy (B1213986) group, followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene
This step focuses on the nucleophilic aromatic substitution of the chlorine on this compound with a methoxide (B1231860) source. The electron-withdrawing nitro and trifluoromethyl groups activate the chlorine atom for substitution.[5][6]
Experimental Protocol:
-
To a solution of sodium methoxide (prepared by dissolving sodium in anhydrous methanol), add this compound dropwise at room temperature with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the methanol (B129727) under reduced pressure using a rotary evaporator.
-
To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or distillation to yield pure 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene.
Quantitative Data Summary:
| Reagent/Parameter | Molar Ratio | Amount |
| This compound | 1.0 equiv | (Specify amount) |
| Sodium Methoxide | 1.1 - 1.5 equiv | (Specify amount) |
| Anhydrous Methanol | - | (Specify volume) |
| Reaction Temperature | - | Reflux |
| Reaction Time | - | (Monitor to completion) |
| Product Yield | - | (Specify %) |
Step 2: Synthesis of 4-Methoxy-2-(trifluoromethyl)aniline
This step involves the reduction of the nitro group of 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene to an aniline. Common reducing agents for this transformation include hydrogen gas with a palladium on carbon catalyst (H2/Pd-C) or metals in acidic media like iron in acetic acid (Fe/CH3COOH).[7]
Experimental Protocol (using H2/Pd-C):
-
Dissolve 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene in a suitable solvent such as methanol or ethanol (B145695) in a hydrogenation vessel.
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-Methoxy-2-(trifluoromethyl)aniline.
-
If necessary, purify the product by column chromatography or recrystallization.
Quantitative Data Summary:
| Reagent/Parameter | Molar Ratio/Amount |
| 1-Methoxy-2-nitro-4-(trifluoromethyl)benzene | 1.0 equiv |
| 10% Palladium on Carbon (Pd/C) | 5-10 mol% |
| Solvent (Methanol or Ethanol) | (Specify volume) |
| Hydrogen Pressure | 50 psi (or as optimized) |
| Reaction Temperature | Room Temperature |
| Reaction Time | (Monitor to completion) |
| Product Yield | (Specify %) |
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of 4-Methoxy-2-(trifluoromethyl)aniline.
Protocol 2: General Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives
This protocol provides a general method for the synthesis of ortho-trifluoromethoxylated anilines, which involves the trifluoromethoxylation of an N-arylhydroxylamine derivative followed by an intramolecular OCF3 migration.[2] This method utilizes a Togni reagent for the introduction of the trifluoromethoxy group.
Step 1: Synthesis of an N-aryl-N-hydroxyacetamide Precursor
This initial step involves the preparation of the necessary precursor, an N-aryl-N-hydroxyacetamide, typically through the reduction of a corresponding nitroaromatic compound followed by acetylation and hydroxylation or a related sequence.
Step 2: O-Trifluoromethylation
This step introduces the trifluoromethoxy group onto the hydroxylamine (B1172632) nitrogen.
Experimental Protocol:
-
In a glovebox under a nitrogen atmosphere, combine the N-aryl-N-hydroxyacetamide precursor, a catalytic amount of a suitable base (e.g., Cesium Carbonate, Cs2CO3), and a trifluoromethylating agent such as Togni reagent II in an oven-dried round-bottom flask.[1][2]
-
Add a dry, degassed solvent like chloroform (B151607) (CHCl3).[1]
-
Stir the reaction mixture at room temperature. The reaction is sensitive to oxygen, so maintaining an inert atmosphere is critical.[1]
-
Monitor the reaction for the formation of the N-(trifluoromethoxy)acetamido intermediate by TLC.
-
Upon completion, the reaction mixture can be carried forward to the next step, or the intermediate can be isolated by concentrating the mixture and purifying via flash column chromatography.
Step 3: Intramolecular OCF3 Migration
The final step involves a thermal rearrangement to move the OCF3 group from the nitrogen to the ortho position of the aromatic ring.
Experimental Protocol:
-
Dissolve the N-(trifluoromethoxy)acetamido intermediate in a high-boiling solvent such as nitromethane.
-
Heat the solution to a high temperature (e.g., 120 °C) in a flask equipped with a reflux condenser.[1][2]
-
Monitor the migration reaction by TLC.
-
Once the rearrangement is complete, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography to obtain the desired ortho-trifluoromethoxylated aniline derivative.[1]
Quantitative Data Summary (Example):
| Reagent/Parameter | Molar Ratio |
| Step 2: O-Trifluoromethylation | |
| N-aryl-N-hydroxyacetamide | 1.0 equiv |
| Togni Reagent II | 1.2 equiv |
| Cesium Carbonate (Cs2CO3) | 0.1 equiv |
| Solvent (Dry, Degassed CHCl3) | - |
| Step 3: OCF3 Migration | |
| N-(trifluoromethoxy)acetamido intermediate | 1.0 equiv |
| Solvent (Nitromethane) | - |
| Reaction Temperature | 120 °C |
| Overall Yield | (Specify %) |
Logical Relationship Diagram:
Caption: Logical steps for the synthesis of ortho-trifluoromethoxylated anilines.
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Nitration of p-Chlorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the nitration of p-chlorobenzotrifluoride, a key reaction in the synthesis of various agrochemicals and pharmaceutical intermediates.[1][2] The protocols described herein are based on established methods, including the classical mixed acid approach and more modern, cleaner methodologies employing ionic liquids.
Introduction
The nitration of p-chlorobenzotrifluoride is a critical electrophilic aromatic substitution reaction. The trifluoromethyl (-CF3) group is strongly deactivating and meta-directing, while the chlorine (-Cl) atom is deactivating but ortho, para-directing. The interplay of these electronic effects primarily directs the incoming nitro group to the position ortho to the chlorine and meta to the trifluoromethyl group, yielding 4-chloro-3-nitrobenzotrifluoride as the major product. This compound is a valuable intermediate in the synthesis of herbicides and other specialty chemicals.[1][2] Further nitration can lead to the formation of 4-chloro-3,5-dinitrobenzotrifluoride (B147460), another important industrial intermediate.[3]
Data Presentation
The following tables summarize quantitative data from various cited experimental protocols for the mononitration of p-chlorobenzotrifluoride.
Table 1: Mixed Acid Nitration Conditions
| Parameter | Value | Reference |
| Reactants | ||
| p-Chlorobenzotrifluoride | 1.0 mole (180.5 g) | [3] |
| Nitric Acid | 1.0 mole | [3] |
| Sulfuric Acid | 54% by weight of mixed acid | [3] |
| Sulfur Trioxide (Oleum) | 26% by weight of mixed acid | [3] |
| Reaction Conditions | ||
| Temperature | 50-55 °C | [3] |
| Reaction Time | 0.5 hours (addition) | [3] |
| Yield | Complete conversion | [3] |
Table 2: Ammonium (B1175870) Nitrate (B79036) and Ionic Liquid Nitration Conditions
| Parameter | Example 1 | Example 2 | Example 3 | Reference |
| Reactants | ||||
| p-Chlorobenzotrifluoride | 10 mmol (1.81 g) | 10 mmol (1.81 g) | 10 mmol (1.81 g) | [4][5] |
| Ammonium Nitrate | 20 mmol (1.2 g) | 30 mmol (1.8 g) | 20 mmol (1.2 g) | [5] |
| Ionic Liquid | 5 mmol (2.2 g) | 5 mmol (2.2 g) | 5 mmol (2.2 g) | [4][5] |
| Reaction Conditions | ||||
| Temperature | 70 °C | 70 °C | 70 °C | [4][5] |
| Reaction Time | 9 hours | 5 hours | 8 hours | [4][5] |
| Yield | 85% | 81% | 83% | [4][5] |
Experimental Protocols
Protocol 1: Mononitration using Mixed Acid
This protocol is based on the method described in US Patent 4,096,195A.[3]
Materials:
-
p-Chlorobenzotrifluoride
-
Mixed acid (20% nitric acid, 54% sulfuric acid, 26% sulfur trioxide by weight)
-
Water
-
Reaction vessel with cooling capabilities
Procedure:
-
Prepare the mixed acid and heat it to 50-55 °C in a suitable reaction vessel.
-
Slowly add p-chlorobenzotrifluoride (1.0 mole) to the heated mixed acid over a period of 30 minutes, maintaining the temperature at 50-55 °C with cooling.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature to ensure complete conversion.
-
Upon completion, dilute the used acid mixture with 50 ml of water at 50-52 °C with cooling over 15 minutes. This will form an 85% by weight sulfuric acid solution and cause the product to separate.
-
Separate the organic layer containing this compound from the aqueous acid layer.
Protocol 2: Mononitration using Ammonium Nitrate and Ionic Liquid
This protocol is a cleaner alternative to the mixed acid method, adapted from CN103265435A and CN108484409.[4][5]
Materials:
-
p-Chlorobenzotrifluoride
-
Ammonium nitrate
-
Ionic liquid (e.g., 3-(N,N-dimethyldodecylammonium)propanesulfonic acid hydrogen sulphate)[4]
-
Round-bottom flask
-
Water
Procedure:
-
In a 25 mL round-bottom flask, add p-chlorobenzotrifluoride (10 mmol, 1.81 g), ammonium nitrate (20 mmol, 1.2 g), and the ionic liquid (5 mmol, 2.2 g).
-
Heat the mixture to 70 °C and stir for 9 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Allow the mixture to stand for phase separation.
-
Separate the upper organic layer, which is the crude product.
-
Wash the crude product with water.
-
Dry the product under vacuum to obtain pure this compound.
Visualizations
Diagram 1: Experimental Workflow for Mixed Acid Nitration
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 3. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
Application of 4-Chloro-3-nitrobenzotrifluoride in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitrobenzotrifluoride is a versatile aromatic building block of significant interest in the pharmaceutical industry. Its trifluoromethyl, nitro, and chloro functional groups provide multiple reaction sites, enabling the synthesis of complex molecular architectures. A primary application of this compound lies in the preparation of key intermediates for nonsteroidal antiandrogen drugs, which are pivotal in the treatment of prostate cancer. The trifluoromethyl group often enhances the lipophilicity and metabolic stability of the final drug molecule, improving its pharmacokinetic profile.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates.
Key Synthetic Transformations
The primary synthetic utility of this compound in pharmaceutical synthesis revolves around two key transformations:
-
Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: The aromatic ring is activated towards nucleophilic attack by the electron-withdrawing effects of the nitro and trifluoromethyl groups. This allows for the displacement of the chlorine atom by various nucleophiles, most notably cyanide and amines.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine, a crucial functional group for further derivatization in the synthesis of active pharmaceutical ingredients (APIs).
These transformations are often performed sequentially to introduce desired functionalities and build the core structures of pharmaceutical intermediates.
Application in the Synthesis of Antiandrogen Drug Intermediates
This compound is a precursor for the synthesis of key intermediates for several nonsteroidal antiandrogen drugs, including Bicalutamide, Flutamide, and Nilutamide. These drugs function by competitively inhibiting the androgen receptor, thereby blocking the action of androgens like testosterone (B1683101) and dihydrotestosterone, which are crucial for the growth of prostate cancer cells.[2][3][4][5][6][7][8][9]
Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile (Intermediate for Bicalutamide)
A key intermediate in the synthesis of Bicalutamide is 4-amino-2-(trifluoromethyl)benzonitrile.[9] The synthesis of this intermediate from this compound involves a two-step process: nucleophilic substitution of the chlorine with a cyanide group, followed by the reduction of the nitro group.
Experimental Workflow:
Caption: Synthetic pathway from this compound to 4-Amino-2-(trifluoromethyl)benzonitrile.
Quantitative Data:
| Step | Reaction | Reagents & Conditions | Yield | Purity | Reference |
| 1 | Cyanation | CuCN, DMF, 150°C, 4h | ~80-90% (estimated) | >95% | Adapted from[10] |
| 2 | Reduction | Fe, NH₄Cl, Ethanol (B145695)/Water, Reflux, 3h | >90% (estimated) | >98% | General method |
Experimental Protocols:
Protocol 1: Synthesis of 4-Cyano-2-nitrobenzotrifluoride (via Nucleophilic Aromatic Substitution)
-
Materials: this compound, Copper(I) cyanide (CuCN), Dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add this compound (1.0 eq) and copper(I) cyanide (1.2 eq).
-
Add anhydrous DMF to the flask.
-
Heat the reaction mixture to 150°C and stir vigorously for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to yield 4-cyano-2-nitrobenzotrifluoride.
-
Protocol 2: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile (via Nitro Group Reduction)
-
Materials: 4-Cyano-2-nitrobenzotrifluoride, Iron powder (Fe), Ammonium (B1175870) chloride (NH₄Cl), Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, prepare a solution of 4-cyano-2-nitrobenzotrifluoride (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (3.0 eq) and ammonium chloride (1.0 eq) to the solution.
-
Heat the mixture to reflux with vigorous stirring for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to obtain 4-amino-2-(trifluoromethyl)benzonitrile.
-
Synthesis of 4-Nitro-3-(trifluoromethyl)aniline (Intermediate for Flutamide and Nilutamide)
4-Nitro-3-(trifluoromethyl)aniline is a key intermediate in the synthesis of Flutamide and Nilutamide.[11][12] It can be prepared from this compound through a nucleophilic aromatic substitution reaction with ammonia (B1221849).
Experimental Workflow:
Caption: Synthesis of 4-Nitro-3-(trifluoromethyl)aniline.
Quantitative Data:
| Step | Reaction | Reagents & Conditions | Yield | Purity | Reference |
| 1 | Amination | Aqueous Ammonia, 175°C, 7h (in autoclave) | 91% | >99% | [13] |
Experimental Protocol:
Protocol 3: Synthesis of 4-Nitro-3-(trifluoromethyl)aniline
-
Materials: this compound, Aqueous ammonia solution (24%).
-
Procedure (requires a high-pressure reactor):
-
In a steel autoclave, place this compound (1.0 eq) and a 24% aqueous ammonia solution (excess).
-
Seal the autoclave and heat the mixture to 175°C with good stirring for 7 hours. The pressure will rise to approximately 32 bar.
-
After the reaction time, cool the autoclave to room temperature.
-
Carefully vent the excess ammonia.
-
Filter the reaction mixture through a suction filter.
-
The resulting crystalline product is washed with water and dried in a vacuum oven to yield 4-nitro-3-(trifluoromethyl)aniline.[13]
-
Mechanism of Action of Derived Pharmaceuticals and Signaling Pathway
The pharmaceutical agents derived from these intermediates, such as Bicalutamide, Flutamide, and Nilutamide, are nonsteroidal antiandrogens. They act as competitive antagonists of the androgen receptor (AR). In prostate cancer, the binding of androgens (testosterone and dihydrotestosterone) to the AR triggers a signaling cascade that promotes tumor growth and survival. These drugs bind to the AR, preventing the binding of androgens and subsequent translocation of the receptor to the nucleus, thereby inhibiting the transcription of androgen-responsive genes.[2][6][7][8][14][15][16][17][18][19][20][21][22][23][24]
Androgen Receptor Signaling Pathway and Inhibition by Antiandrogens:
Caption: Simplified Androgen Receptor signaling pathway and the point of inhibition by nonsteroidal antiandrogens.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of important pharmaceutical intermediates. The strategic manipulation of its chloro and nitro groups through nucleophilic aromatic substitution and reduction reactions provides efficient routes to the core structures of nonsteroidal antiandrogen drugs. The protocols and data presented herein offer a guide for researchers and scientists in the field of drug development to utilize this compound effectively in the synthesis of medicinally relevant molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. urology-textbook.com [urology-textbook.com]
- 3. What is the mechanism of Flutamide? [synapse.patsnap.com]
- 4. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 5. What is the mechanism of Nilutamide? [synapse.patsnap.com]
- 6. Nilutamide - Wikipedia [en.wikipedia.org]
- 7. Bicalutamide - Wikipedia [en.wikipedia.org]
- 8. Flutamide - Wikipedia [en.wikipedia.org]
- 9. 4-Cyano-3-(trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 10. EP0994099B1 - Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. - Google Patents [patents.google.com]
- 11. Page loading... [guidechem.com]
- 12. Synthesis and application of 4-Nitro-3-trifluoromethyl aniline_Chemicalbook [chemicalbook.com]
- 13. DE3819565A1 - METHOD FOR PRODUCING 4-NITRO-3-TRIFLUORMETHYL ANILINE - Google Patents [patents.google.com]
- 14. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Flutamide. Mechanism of action of a new nonsteroidal antiandrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What is Nilutamide used for? [synapse.patsnap.com]
- 19. Bicalutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 20. drugs.com [drugs.com]
- 21. benchchem.com [benchchem.com]
- 22. Nilutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols: Step-by-Step Guide to Nucleophilic Aromatic Substitution with 4-Chloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitrobenzotrifluoride is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its aromatic ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of two strong electron-withdrawing groups: a nitro group (NO₂) and a trifluoromethyl group (CF₃).[1] These groups, positioned ortho and para to the chlorine atom, create a significant electron deficiency on the aromatic ring, facilitating the attack of nucleophiles.[2]
This application note provides a detailed guide to performing a nucleophilic aromatic substitution reaction on this compound with a primary or secondary amine. The resulting amino-substituted benzotrifluoride (B45747) derivatives are valuable building blocks in the synthesis of complex molecules with potential therapeutic applications, owing to the favorable properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[3]
Principle of the Reaction
The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism.[1][4]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile, in this case, an amine, attacks the carbon atom bearing the chlorine atom. This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][4] The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro and trifluoromethyl groups.[5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored through the elimination of the chloride ion, which is a good leaving group. This step is typically fast and leads to the formation of the final substituted product.
The overall reaction is a substitution of the chlorine atom with the nucleophilic amine.
Reaction Mechanism Diagram
Caption: Mechanism of Nucleophilic Aromatic Substitution on this compound.
Experimental Protocol
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
4.1. Materials and Reagents
-
This compound (CAS: 121-17-5)
-
Primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
4.2. Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., 5-10 mL of DMF per mmol of substrate).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (1.5 - 2.0 eq) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure substituted product.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution of this compound with various amines. Note that optimal conditions may vary depending on the specific amine used.
| Nucleophile (Amine) | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
| Morpholine | DMF | K₂CO₃ | 80 | 4-6 | 85-95 |
| Piperidine | ACN | Et₃N | Reflux | 6-8 | 80-90 |
| Aniline | DMSO | DIPEA | 100 | 12-16 | 70-85 |
| Benzylamine | DMF | K₂CO₃ | 60 | 5-7 | 88-96 |
Experimental Workflow Diagram
Caption: General workflow for the synthesis and purification of substituted benzotrifluorides.
Safety Precautions
-
This compound may be toxic by ingestion and can cause irritation to the skin, eyes, and mucous membranes.[6] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
The solvents used (DMF, DMSO, ACN) have their own specific hazards. Consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The nucleophilic aromatic substitution of this compound is a robust and efficient method for the synthesis of a variety of substituted aminobenzotrifluoride derivatives. The protocols and data presented in this application note provide a solid foundation for researchers to explore the synthesis of novel compounds for drug discovery and other applications. The straightforward nature of the reaction, coupled with the commercial availability of the starting material, makes this a valuable transformation in the synthetic chemist's toolbox.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 4-Chloro-3-nitrobenzotrifluoride in Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 4-chloro-3-nitrobenzotrifluoride in typical reaction mixtures. The protocols outlined below for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to offer robust and reliable quantification, essential for reaction monitoring, yield determination, and impurity profiling.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate quantification of this compound in complex reaction matrices is crucial for process optimization, quality control, and ensuring the final product's purity. The methods described herein provide a framework for achieving precise and accurate measurements.
Analytical Methods Overview
Both HPLC with UV detection and GC-MS are powerful techniques for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the volatility and thermal stability of the components in the reaction mixture, and the desired level of sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. When coupled with a UV detector, it offers a robust method for monitoring the progress of reactions involving this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and thermally stable compounds. It provides both quantitative data and structural information, making it invaluable for impurity identification and profiling in the reaction mixture. Spectral data for this compound is available in databases like NIST, which can be used for confirmation.[2]
Quantitative Data Summary
The following tables summarize the expected quantitative performance characteristics for the HPLC and GC-MS methods. These values are typical and may vary based on the specific instrumentation and laboratory conditions.
Table 1: HPLC Method Performance Characteristics
| Parameter | Typical Value | Notes |
| Retention Time | Analyte-specific | Dependent on column, mobile phase, and flow rate. |
| Linearity (R²) | > 0.995 | Over a typical concentration range (e.g., 1-100 µg/mL). |
| Limit of Detection (LOD) | ~0.1 µg/mL | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | Signal-to-noise ratio of 10:1. |
| Precision (%RSD) | < 2% | For replicate injections of a standard solution. |
| Accuracy (% Recovery) | 98-102% | Determined by spiking a blank matrix. |
Table 2: GC-MS Method Performance Characteristics
| Parameter | Typical Value | Notes |
| Retention Time | Analyte-specific | Dependent on column, temperature program, and carrier gas flow rate. |
| Linearity (R²) | > 0.998 | Over a typical concentration range (e.g., 0.1-50 µg/mL). |
| Limit of Detection (LOD) | ~0.01 µg/mL | Based on selected ion monitoring (SIM) mode. |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | Based on selected ion monitoring (SIM) mode. |
| Precision (%RSD) | < 5% | For replicate injections of a standard solution. |
| Accuracy (% Recovery) | 95-105% | Determined by spiking a blank matrix. |
Experimental Workflow
The general workflow for the analysis of this compound in a reaction mixture is depicted below.
Caption: General workflow for the quantification of this compound.
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the quantification of this compound using reversed-phase HPLC with UV detection.
I. Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water. A gradient elution may be necessary to separate the analyte from impurities. A typical starting point is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of a standard).
-
Injection Volume: 10 µL.
II. Reagent and Standard Preparation
-
Mobile Phase Preparation: Prepare the desired composition of acetonitrile and water. Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
III. Sample Preparation
-
Accurately transfer a known volume or weight of the reaction mixture into a volumetric flask.
-
Dilute with a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range.
-
If necessary, perform a liquid-liquid extraction to remove interfering matrix components.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
IV. Data Analysis
-
Inject the calibration standards and the prepared sample solutions.
-
Identify the this compound peak in the chromatograms based on the retention time of the standard.
-
Integrate the peak area of the analyte.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a general method for the quantification of this compound using GC-MS.
I. Instrumentation and Conditions
-
GC-MS System: A standard GC-MS system with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (e.g., m/z 50-300) for initial identification and Selected Ion Monitoring (SIM) for quantification. Key ions for this compound include m/z 225 (M+), 179, and others that can be identified from a standard spectrum.[2]
II. Reagent and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, and 50 µg/mL) by serial dilution of the stock solution with the same solvent.
-
Internal Standard (Optional but Recommended): Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).
III. Sample Preparation
-
Accurately transfer a known volume or weight of the reaction mixture into a vial.
-
Dilute with a suitable solvent (e.g., ethyl acetate) to a concentration within the calibration range.
-
If an internal standard is used, add a known amount to all standards and samples.
-
If necessary, perform a liquid-liquid extraction to isolate the analyte from non-volatile components of the reaction mixture.
-
Dry the organic extract with anhydrous sodium sulfate (B86663) if water is present.
IV. Data Analysis
-
Inject the calibration standards and the prepared sample solutions.
-
Identify the this compound peak by its retention time and mass spectrum.
-
For quantification, use the peak area of a characteristic ion in SIM mode.
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample from the calibration curve.
Logical Relationships in Method Selection
The decision between using HPLC and GC-MS for the analysis of this compound often depends on the properties of the analyte and the surrounding matrix in the reaction mixture. The following diagram illustrates the logical considerations for method selection.
Caption: Decision tree for selecting an analytical method.
References
Application Notes and Protocols: 4-Chloro-3-nitrobenzotrifluoride as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitrobenzotrifluoride is a highly versatile and valuable building block in modern organic synthesis. Its unique trifluoromethylated aromatic structure, featuring both a nitro group and a chlorine atom, provides multiple reactive sites for chemical modification.[1] This allows for the strategic introduction of various functional groups, making it an essential intermediate in the synthesis of a wide range of compounds, from herbicides and advanced materials to complex pharmaceutical ingredients.[1] The presence of the electron-withdrawing trifluoromethyl and nitro groups activates the chlorine atom for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine, opening up further avenues for synthetic diversification. This document provides detailed application notes and experimental protocols for key transformations involving this compound.
Key Synthetic Transformations and Applications
This compound serves as a linchpin for the synthesis of diverse molecular scaffolds. The primary transformations include nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and subsequent cross-coupling reactions. These reactions enable the construction of complex molecules with applications in medicinal chemistry and materials science.
Synthetic Workflow Overview
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 4-Chloro-3-nitrobenzotrifluoride
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Chloro-3-nitrobenzotrifluoride. This method is crucial for researchers, scientists, and professionals involved in drug development and chemical synthesis where this compound is used as an intermediate. The described reversed-phase HPLC method provides excellent separation and quantification, ensuring accurate analysis for process monitoring, quality control, and stability testing.
Introduction
This compound is a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical products. Its purity and concentration are critical parameters that can significantly impact the yield and quality of the final products. Therefore, a validated analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. This document provides a detailed protocol for a reversed-phase HPLC method developed for the analysis of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₇H₃ClF₃NO₂ | |
| Molecular Weight | 225.55 g/mol | [1] |
| Appearance | Colorless to dark-colored liquid | [1] |
| Boiling Point | 222 °C | [2] |
| Melting Point | -2 °C | [2][3] |
| Density | 1.511 g/mL at 25 °C | [3] |
| Solubility | Insoluble in water; Soluble in chloroform; Slightly soluble in methanol. | [1][4] |
Based on its chemical structure, which includes a trifluoromethyl group and a nitro group on a chlorobenzene (B131634) ring, this compound is a relatively non-polar compound, making it an ideal candidate for analysis by reversed-phase HPLC.[5][6][7][8][9]
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.
-
Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Solvents: HPLC grade acetonitrile (B52724), methanol, and water.
-
Reagents: this compound reference standard.
-
Sample Vials: 2 mL amber glass vials with PTFE septa.
Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase A: HPLC grade water.
-
Mobile Phase B: HPLC grade acetonitrile.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and can be optimized as needed.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Method Validation Parameters
For routine use, the method should be validated according to ICH guidelines, including the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following table summarizes the expected performance data for the developed HPLC method.
| Parameter | Result |
| Retention Time | ~ 5.2 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Visualizations
HPLC Method Development Workflow
The following diagram illustrates the logical workflow for the development of the HPLC method.
Caption: A flowchart of the HPLC method development process.
Analyte Separation Principle in Reversed-Phase HPLC
This diagram illustrates the principle of separation for this compound in a reversed-phase HPLC system.
Caption: Separation mechanism in reversed-phase HPLC.
Conclusion
The described reversed-phase HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method is suitable for routine quality control and can be readily implemented in analytical laboratories. The provided protocol and performance characteristics will aid researchers and scientists in achieving accurate and reproducible results.
References
- 1. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. This compound [hqpharmtech.com]
- 4. This compound CAS#: 121-17-5 [m.chemicalbook.com]
- 5. jordilabs.com [jordilabs.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
Application Note: GC-MS Protocol for the Identification of 4-Chloro-3-nitrobenzotrifluoride and its Byproducts
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Chloro-3-nitrobenzotrifluoride is a key intermediate in the synthesis of various herbicides and pharmaceutical compounds.[1] During its synthesis, several byproducts can be formed, which may affect the purity, efficacy, and safety of the final product. Therefore, a reliable analytical method for the identification and quantification of this compound and its potential byproducts is crucial. This application note provides a detailed Gas Chromatography-Mass Spectrometry (GC-MS) protocol for this purpose.
Experimental
Sample Preparation
A robust sample preparation protocol is essential for accurate and reproducible GC-MS analysis. The following procedure is recommended for the preparation of samples containing this compound and its byproducts.
Materials:
-
Solvent: High-purity dichloromethane (B109758) or hexane.[2]
-
Vials: 2 mL clear glass autosampler vials with PTFE-lined caps.
-
Filters: 0.22 µm PTFE syringe filters (if particulate matter is present).
-
Pipettes and tips: Calibrated micropipettes.
Protocol:
-
Sample Collection: Collect the sample in a clean glass container to avoid contamination.[2]
-
Dilution:
-
For liquid samples, dilute with the chosen solvent to a final concentration of approximately 10-100 µg/mL.
-
For solid samples, dissolve in the chosen solvent to achieve a similar final concentration.
-
-
Filtration (if necessary): If the sample contains suspended particles, filter it through a 0.22 µm PTFE syringe filter to prevent clogging of the GC inlet.[3]
-
Transfer: Transfer the final diluted and filtered sample into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound and its byproducts. These parameters can be adapted based on the specific instrumentation available.
Instrumentation:
-
A gas chromatograph equipped with a mass selective detector (GC-MS).
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for the separation of these compounds.
-
Injector Temperature: 250 °C.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Injection Volume: 1 µL.
-
Split Ratio: A split ratio of 20:1 is recommended to avoid column overloading.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Solvent Delay: 3 minutes.
Data Presentation
The following table summarizes the expected retention times and characteristic mass-to-charge ratios (m/z) for this compound and its potential byproducts. These values are based on the compounds' chemical structures and typical GC-MS behavior. Actual retention times may vary depending on the specific instrument and conditions used.
| Compound Name | Molecular Weight ( g/mol ) | Predicted Retention Time (min) | Key m/z Fragments |
| 4-Chlorobenzotrifluoride | 180.56 | ~ 5.5 | 180, 145, 115, 75 |
| 2-Chloro-5-nitrobenzotrifluoride | 225.55 | ~ 8.0 | 225, 179, 149, 99 |
| This compound | 225.55 | ~ 8.5 | 225, 179, 149, 99 [5] |
| 4-Chloro-3,5-dinitrobenzotrifluoride | 270.55 | ~ 10.0 | 270, 224, 178, 148 |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the analytical protocol and the potential synthetic origin of the analyzed compounds.
Caption: Experimental workflow for GC-MS analysis.
Caption: Potential synthesis pathway and byproduct formation.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification of this compound and its common byproducts using GC-MS. The described sample preparation, instrument parameters, and data analysis guidelines offer a robust starting point for researchers in the pharmaceutical and chemical industries. The provided workflows can be adapted to specific laboratory settings and analytical requirements.
References
- 1. specau.com.au [specau.com.au]
- 2. 2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzotrifluoride(98-56-6) MS [m.chemicalbook.com]
- 4. shimadzu.com [shimadzu.com]
- 5. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds Using 4-Chloro-3-nitrobenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Chloro-3-nitrobenzotrifluoride (CAS No. 121-17-5) is a highly versatile and reactive aromatic compound, serving as a critical building block in modern organic synthesis.[1] Its structure, featuring a trifluoromethyl group and a nitro group, activates the chlorine atom for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of these groups makes the aromatic ring susceptible to attack by a wide range of nucleophiles, facilitating the synthesis of complex molecules.[1][2] This property is particularly valuable in the development of novel heterocyclic compounds, which form the core of many pharmaceutical and agrochemical agents.[1] These application notes provide detailed protocols for the synthesis of two important classes of heterocyclic compounds—phenothiazines and benzimidazoles—using this compound as the starting material.
Application Note 1: Synthesis of Trifluoromethyl-Substituted Phenothiazines
Phenothiazine (B1677639) and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antipsychotic, antihistaminic, and anticancer effects.[3] The introduction of a trifluoromethyl (CF3) group can enhance the lipophilicity and metabolic stability of these molecules, often leading to improved pharmacological profiles.[1] This protocol outlines the synthesis of a 2-(trifluoromethyl)phenothiazine (B42385) scaffold via a Smiles rearrangement followed by cyclization.
General Synthetic Strategy The synthesis begins with the nucleophilic substitution of the chlorine atom in this compound with a suitable aminothiophenol. The resulting diphenyl sulfide (B99878) intermediate undergoes an intramolecular cyclization to form the phenothiazine ring system.
Caption: Synthetic workflow for trifluoromethyl-substituted phenothiazines.
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)phenothiazine
This protocol is adapted from established methods for synthesizing substituted phenothiazines.[4]
Step 1: Synthesis of 2-Amino-2'-nitro-4'-(trifluoromethyl)diphenylsulfide
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the zinc salt of 2-amino-4-(trifluoromethyl)benzenethiol (B102987) (6.2 kg, wet) in isopropanol (B130326) (5.4 L).[4]
-
Add a 20% solution of sodium hydroxide (B78521) (0.405 kg in 1.2 L of water) in a steady stream. The mixture should become an almost clear solution.[4]
-
Warm the solution to 40°C and add a solution of o-nitrochlorobenzene (1.41 kg) in isopropanol (3.2 L).[4] Note: For this specific application, o-nitrochlorobenzene is replaced by this compound.
-
Heat the reaction mixture to reflux with agitation and maintain for 4 hours.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum to yield the diphenylsulfide intermediate.
Step 2: Cyclization to form 2-(Trifluoromethyl)phenothiazine
-
Dissolve the dried diphenylsulfide intermediate from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Add a base, such as potassium hydroxide or sodium methoxide, to catalyze the intramolecular cyclization (Smiles Rearrangement).
-
Heat the mixture to reflux for 2-4 hours until the rearrangement is complete (monitored by TLC).
-
The nitro-phenothiazine intermediate formed is then reduced without isolation. Add a reducing agent like sodium hydrosulfite (Na2S2O4) or use catalytic hydrogenation (H2/Pd-C).
-
After the reduction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from a suitable solvent like ethanol (B145695) to obtain the final 2-(trifluoromethyl)phenothiazine.
Quantitative Data
The following table presents illustrative data for the synthesis of phenothiazine derivatives. Actual yields may vary based on reaction scale and purity of reagents.
| Step | Product | Starting Material (mol) | Yield (%) | Melting Point (°C) | Reference |
| 1. SNAr Reaction | 2-Amino-2'-nitro-4'-(trifluoromethyl)diphenylsulfide | 1.0 | 85-92 | 160-162 | [4] |
| 2. Cyclization & Reduction | 2-(Trifluoromethyl)phenothiazine | 1.0 | 75-85 | ~185 | [5] |
Application Note 2: Synthesis of Trifluoromethyl-Substituted Benzimidazoles
Benzimidazoles are a privileged heterocyclic scaffold found in numerous FDA-approved drugs, known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[6][7] This protocol describes a robust, multi-step synthesis of novel benzimidazole (B57391) derivatives starting from this compound.
General Synthetic Strategy The synthesis involves three key steps: (1) A nucleophilic aromatic substitution (SNAr) reaction to introduce a side chain, (2) the reduction of the nitro group to form an o-phenylenediamine (B120857) intermediate, and (3) the final cyclization with a one-carbon source to construct the benzimidazole ring.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3426020A - Synthesis of 2-substituted phenothiazines - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ijpsm.com [ijpsm.com]
- 7. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole synthesis [organic-chemistry.org]
Application Notes and Protocols: Derivatization of 4-Chloro-3-nitrobenzotrifluoride for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3-nitrobenzotrifluoride is a versatile chemical intermediate that holds significant promise in the development of novel therapeutic agents. Its reactive chloro and nitro groups, combined with the electron-withdrawing nature of the trifluoromethyl group, make it an ideal scaffold for the synthesis of a diverse range of derivatives. Through strategic chemical modifications, the biological activity of the parent molecule can be significantly enhanced, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory compounds.
This document provides detailed application notes and experimental protocols for the derivatization of this compound and the subsequent evaluation of the biological activities of its derivatives. The protocols are designed to be clear, concise, and easily reproducible in a standard laboratory setting.
Derivatization Strategies
The primary strategies for the derivatization of this compound involve two key reactions: nucleophilic aromatic substitution (SNAr) at the C-4 position and reduction of the nitro group at the C-3 position. These reactions can be performed sequentially to generate a wide array of substituted benzotrifluoride (B45747) analogs.
Nucleophilic Aromatic Substitution of the Chloro Group
The chlorine atom at the C-4 position is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro and trifluoromethyl groups. This allows for the facile introduction of various functional groups, including ethers, amines, and thioethers.
-
Ether Derivatives: Reaction with various alcohols or phenols in the presence of a base yields the corresponding ether derivatives.
-
Amine Derivatives: Treatment with primary or secondary amines results in the formation of substituted aniline (B41778) derivatives.
-
Thioether Derivatives: Reaction with thiols provides thioether derivatives.
Reduction of the Nitro Group
The nitro group at the C-3 position can be readily reduced to an amino group using various reducing agents. This transformation is a crucial step in the synthesis of many biologically active compounds, as the resulting amino group can be further functionalized. Common reducing agents include tin(II) chloride (SnCl2), iron (Fe) in acidic media, and catalytic hydrogenation (e.g., H2/Pd-C).
Experimental Protocols
Protocol 1: Synthesis of 4-Phenoxy-3-nitrobenzotrifluoride (Ether Derivative)
Materials:
-
This compound
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add phenol (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired product.
Protocol 2: Synthesis of 4-(Phenylamino)-3-nitrobenzotrifluoride (Amine Derivative)
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Follow the procedure outlined in Protocol 1, substituting aniline for phenol.
Protocol 3: Synthesis of 3-Amino-4-phenoxybenzotrifluoride (Sequential Derivatization)
Materials:
-
4-Phenoxy-3-nitrobenzotrifluoride (from Protocol 1)
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 4-phenoxy-3-nitrobenzotrifluoride (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (4.0 eq) to the solution.
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.
Biological Activity Evaluation
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (typically from 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Protocol 5: In Vitro Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2][3]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Microplate reader (optional)
Procedure:
-
Prepare serial two-fold dilutions of the synthesized derivatives in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The following tables summarize the biological activity data for representative derivatives of this compound.
Table 1: Anticancer Activity of Benzotrifluoride Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |
| BTD-1 | 4-Phenoxy-3-amino | MCF-7 (Breast) | 8.5 |
| BTD-2 | 4-(4-Chlorophenoxy)-3-amino | MCF-7 (Breast) | 5.2 |
| BTD-3 | 4-(Phenylamino)-3-amino | HeLa (Cervical) | 12.1 |
| BTD-4 | 4-(Morpholino)-3-amino | A549 (Lung) | 15.7 |
| Doxorubicin | (Control) | MCF-7 (Breast) | 0.9 |
Table 2: Antimicrobial Activity of Benzotrifluoride Derivatives
| Compound ID | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BTD-5 | 4-(Phenylthio)-3-nitro | 16 | 32 | >64 |
| BTD-6 | 4-(4-Methylphenylthio)-3-nitro | 8 | 16 | 64 |
| BTD-7 | 4-(Phenylthio)-3-amino | 32 | 64 | >64 |
| Ciprofloxacin | (Control) | 1 | 0.5 | N/A |
| Fluconazole | (Control) | N/A | N/A | 8 |
Mandatory Visualization
Signaling Pathway Diagram
Many biologically active benzotrifluoride derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of these processes and is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and potential inhibition by a benzotrifluoride derivative.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for synthesis and biological screening of derivatives.
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents with enhanced biological activity. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize and evaluate a wide range of derivatives. The strategic application of nucleophilic aromatic substitution and nitro group reduction, coupled with robust biological screening, can lead to the identification of lead compounds with significant potential for further drug development.
References
Application Notes and Protocols for the Catalytic Reduction of 4-Chloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic reduction of the nitro group in 4-Chloro-3-nitrobenzotrifluoride is a critical transformation for the synthesis of 4-Chloro-3-aminobenzotrifluoride. This aniline (B41778) derivative is a valuable building block in the pharmaceutical and agrochemical industries. The selective reduction of the nitro group in the presence of a chlorine atom and a trifluoromethyl group requires careful selection of the catalyst and optimization of reaction conditions to achieve high yield and purity while minimizing side reactions, such as dehalogenation. These application notes provide an overview of common catalytic systems and detailed protocols for this important chemical transformation.
Catalytic Systems for Nitro Group Reduction
The reduction of aromatic nitro compounds is a well-established reaction, with catalytic hydrogenation being one of the most efficient and widely used methods. The choice of catalyst is crucial for achieving high selectivity, especially when sensitive functional groups are present. For the reduction of this compound, the primary challenge is to selectively reduce the nitro group without cleaving the C-Cl bond (hydrodehalogenation).
Commonly employed catalysts for this transformation include:
-
Palladium on Carbon (Pd/C): A highly active and common catalyst for nitro group reduction. However, it can also catalyze hydrodehalogenation, particularly at higher temperatures and hydrogen pressures. The selectivity can be influenced by the choice of solvent and the presence of additives.
-
Platinum on Carbon (Pt/C): Often shows higher selectivity for nitro group reduction in the presence of halogens compared to palladium. It may require slightly harsher conditions but can be a better choice to avoid dehalogenation.
-
Raney Nickel (Raney Ni): A cost-effective catalyst that is also effective for nitro group reductions. It is often used when dehalogenation is a concern with palladium-based catalysts. However, it is pyrophoric and requires careful handling.
Other reducing agents, such as sodium borohydride, have been reported for the reduction of this compound; however, this method can lead to significant reductive dechlorination, forming 3-aminobenzotrifluoride as a major byproduct[1]. Therefore, catalytic hydrogenation is generally the preferred method for selective reduction.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical reaction parameters and expected outcomes for the catalytic reduction of this compound based on common practices for similar halogenated nitroaromatic compounds. Note: These values are representative and may require optimization for specific laboratory conditions and scales.
| Catalyst | Catalyst Loading (w/w %) | Hydrogen Pressure | Temperature (°C) | Solvent | Typical Reaction Time (h) | Expected Yield of 4-Chloro-3-aminobenzotrifluoride (%) | Key Considerations |
| 5% Pd/C | 1 - 5 | 1 - 5 atm | 25 - 50 | Methanol (B129727), Ethanol (B145695) | 2 - 6 | 85 - 95 | Potential for hydrodehalogenation. Reaction conditions should be carefully controlled. |
| 5% Pt/C | 2 - 10 | 3 - 10 atm | 40 - 80 | Ethyl Acetate, Ethanol | 4 - 12 | 90 - 98 | Generally higher selectivity and lower dehalogenation compared to Pd/C. May require higher pressure/temperature. |
| Raney Ni | 5 - 15 (slurry) | 3 - 10 atm | 50 - 100 | Ethanol, Isopropanol | 3 - 8 | 88 - 96 | Good selectivity, cost-effective. Pyrophoric nature requires careful handling procedures. |
Experimental Workflow
The general workflow for the catalytic reduction of this compound is depicted below. This process involves reaction setup, the hydrogenation reaction itself, and subsequent workup and purification of the product.
Caption: General workflow for the catalytic reduction.
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts (especially Raney Ni and dry Pd/C). Ensure proper grounding of equipment and follow all safety protocols for handling these materials.
-
The reaction is exothermic and should be monitored carefully, especially during scale-up.
Protocol 1: Reduction using Palladium on Carbon (Pd/C)
This protocol describes a general procedure for the catalytic hydrogenation of this compound using 5% Palladium on Carbon.
Materials:
-
This compound
-
5% Palladium on Carbon (Pd/C), wet (ca. 50% water)
-
Methanol (reagent grade)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
-
Celite® or another filter aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
-
Magnetic stirrer and stir bar
-
Reaction vessel (glass flask or stainless-steel autoclave)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reactor Setup: To a clean and dry reaction vessel, add this compound (1.0 eq) and methanol (10-20 volumes).
-
Inerting: Seal the reaction vessel and purge the system with nitrogen or argon gas for 10-15 minutes to remove all oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 5% Pd/C (0.01-0.05 eq by weight of palladium).
-
Hydrogenation: Purge the vessel with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50 psi or use a hydrogen balloon for atmospheric pressure) and begin vigorous stirring. The reaction is typically run at room temperature or with gentle heating (e.g., 30-40 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC, or HPLC until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with nitrogen gas.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad is pyrophoric and should be kept wet with solvent and disposed of properly.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-Chloro-3-aminobenzotrifluoride.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization if necessary.
Protocol 2: Reduction using Raney Nickel (Raney Ni)
This protocol outlines the procedure for the catalytic hydrogenation of this compound using Raney Nickel.
Materials:
-
This compound
-
Raney Nickel (commercially available as a slurry in water)
-
Ethanol (reagent grade)
-
Hydrogen gas (high purity)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Pressure reactor (autoclave) with stirring and temperature control
-
Filtration apparatus designed for pyrophoric materials
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: Under an inert atmosphere, carefully decant the water from the Raney Nickel slurry and wash the catalyst several times with ethanol to replace the water with the reaction solvent. Caution: Do not allow the Raney Nickel to become dry as it is highly pyrophoric.
-
Reactor Charging: In the pressure reactor, combine the this compound (1.0 eq) dissolved in ethanol (10-20 volumes) with the prepared Raney Nickel catalyst (5-15% by weight of the substrate).
-
Inerting: Seal and purge the reactor with nitrogen or argon gas.
-
Hydrogenation: Pressurize the reactor with hydrogen (e.g., 100-500 psi) and heat to the desired temperature (e.g., 60-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake or by analyzing aliquots via GC or HPLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen gas.
-
Catalyst Filtration: Filter the reaction mixture under an inert atmosphere to remove the Raney Nickel. The filter cake must be kept wet and disposed of according to safety guidelines for pyrophoric materials.
-
Isolation and Purification: Remove the solvent from the filtrate by rotary evaporation. The resulting crude product can be purified by vacuum distillation.
Logical Relationship of Key Experimental Steps
The following diagram illustrates the logical progression and dependencies of the key stages in the catalytic reduction process.
Caption: Logical flow of the experimental process.
References
Techniques for monitoring the progress of reactions involving 4-Chloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed methodologies for monitoring the progress of chemical reactions involving 4-Chloro-3-nitrobenzotrifluoride. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, precise monitoring of its conversion is critical for process optimization, yield maximization, and impurity profiling. The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time and offline analysis of a representative Nucleophilic Aromatic Substitution (SNAr) reaction.
Introduction
This compound is a highly reactive aromatic compound used as a building block in organic synthesis. The chlorine atom is activated towards nucleophilic substitution by the strong electron-withdrawing effects of the adjacent nitro (-NO₂) group and the trifluoromethyl (-CF₃) group. This high reactivity makes it a versatile substrate for forming new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Effective reaction monitoring is essential to understand reaction kinetics, identify the optimal endpoint, and detect the formation of byproducts. This document outlines robust analytical techniques to track the consumption of this compound and the formation of the desired product. A model reaction, the O-arylation of 4-methoxyphenol (B1676288), will be used as a representative example.
Model Reaction: O-Arylation of 4-Methoxyphenol
A common application of this compound is in nucleophilic aromatic substitution (SNAr) reactions. The following O-arylation reaction with 4-methoxyphenol serves as a practical example for the monitoring techniques described.
Reaction Scheme: (Self-generated image, not from search results)
This compound + 4-Methoxyphenol → 4-(4-Methoxyphenoxy)-2-nitrobenzotrifluoride + HCl
This reaction is typically carried out in the presence of a base (e.g., K₂CO₃, NaOH) to neutralize the HCl byproduct and deprotonate the phenol, forming the more nucleophilic phenoxide.
Analytical Monitoring Techniques
The choice of analytical technique depends on the specific reaction conditions, available equipment, and the desired level of detail (qualitative vs. quantitative).
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a powerful and widely used technique for monitoring the progress of SNAr reactions. It allows for the separation and quantification of the starting material, product, and non-volatile impurities.
-
Sample Preparation:
-
At specified time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) in a vial. This prevents further reaction.
-
If necessary, filter the sample through a 0.22 µm syringe filter to remove particulate matter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the ether product based on their retention times, determined by injecting pure standards.
-
Calculate the percentage conversion by monitoring the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
The relative peak area can be used to approximate the reaction progress:
-
% Conversion ≈ [Product Peak Area / (Product Peak Area + Starting Material Peak Area)] x 100
-
-
| Time (min) | Retention Time (Start Material) | Peak Area (Start Material) | Retention Time (Product) | Peak Area (Product) | % Conversion |
| 0 | 5.2 | 1,540,000 | - | 0 | 0 |
| 30 | 5.2 | 785,000 | 7.8 | 760,000 | 49 |
| 60 | 5.2 | 390,000 | 7.8 | 1,155,000 | 75 |
| 120 | 5.2 | 77,000 | 7.8 | 1,470,000 | 95 |
| 180 | 5.2 | <15,000 | 7.8 | 1,530,000 | >99 |
Note: Retention times and peak areas are representative and will vary based on the specific analytical setup.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for monitoring volatile and semi-volatile compounds. It provides excellent separation and definitive identification based on mass spectra.
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction mixture at desired time points.
-
Quench the reaction by adding the aliquot to a vial containing 1 mL of a suitable solvent like ethyl acetate (B1210297) and a small amount of water.
-
Vortex the mixture and allow the layers to separate.
-
Analyze the organic layer. An internal standard can be added for precise quantification.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Scan Range: 50-400 m/z.
-
-
Data Analysis:
-
Identify the starting material and product by their retention times and mass spectra. The NIST library can be used for spectral matching.
-
This compound (MW: 225.55 g/mol ): Key fragments may include m/z 225 (M+), 195, 179.[1]
-
Product (MW: 313.23 g/mol ): Expect a molecular ion at m/z 313 and characteristic fragmentation patterns.
-
Monitor the reaction by comparing the relative abundance of the characteristic ions of the reactant and product over time.
-
| Time (min) | Analyte | Retention Time (min) | Key m/z Ion(s) | Relative Abundance (%) |
| 0 | This compound | 8.5 | 225, 179 | 100 |
| 60 | This compound | 8.5 | 225, 179 | 28 |
| 60 | 4-(4-Methoxyphenoxy)-2-nitrobenzotrifluoride | 14.2 | 313 | 72 |
| 180 | This compound | 8.5 | 225, 179 | <1 |
| 180 | 4-(4-Methoxyphenoxy)-2-nitrobenzotrifluoride | 14.2 | 313 | >99 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an excellent tool for in-situ (real-time) reaction monitoring and for detailed structural elucidation of products and intermediates. ¹H and ¹⁹F NMR are particularly useful for reactions involving this compound.
In-situ monitoring is ideal, but if not possible, the protocol for offline analysis is described below.
-
Sample Preparation:
-
Set up the reaction in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that is compatible with the reaction conditions.
-
If the reaction cannot be run in an NMR tube, withdraw aliquots at intervals, quench them, and quickly prepare them for analysis.
-
Add an internal standard with a known ¹⁹F signal if precise quantification is needed.
-
-
Instrumentation and Conditions:
-
NMR Spectrometer: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹⁹F.
-
Procedure: Acquire a series of ¹⁹F NMR spectra at regular time intervals.
-
-
Data Analysis:
-
The -CF₃ group of this compound will have a characteristic singlet in the ¹⁹F spectrum.
-
The formation of the ether product will result in a new singlet for its -CF₃ group, likely at a slightly different chemical shift.
-
Integrate the signals corresponding to the starting material and the product. The ratio of these integrals directly reflects their molar ratio in the mixture.
-
% Conversion = [Product Integral / (Product Integral + Starting Material Integral)] x 100
-
| Time (min) | δ (ppm) (Start Material -CF₃) | Integral (Start Material) | δ (ppm) (Product -CF₃) | Integral (Product) | % Conversion |
| 0 | -62.5 | 1.00 | - | 0 | 0 |
| 60 | -62.5 | 0.25 | -61.8 | 0.75 | 75 |
| 180 | -62.5 | <0.01 | -61.8 | 0.99 | >99 |
Note: Chemical shifts (δ) are representative and should be referenced against an appropriate standard.
Visualization of Workflows
General Analytical Workflow
The following diagram illustrates the general workflow for monitoring a chemical reaction using the techniques described.
Caption: General workflow for reaction monitoring.
Decision Logic for Technique Selection
The choice of analytical technique is guided by the properties of the analytes and the goals of the analysis.
Caption: Decision tree for selecting a monitoring technique.
Conclusion
The protocols provided offer robust and reliable methods for monitoring reactions involving this compound. HPLC is a versatile and quantitative technique suitable for most applications. GC-MS provides unparalleled specificity for volatile compounds, aiding in definitive identification. NMR, particularly ¹⁹F NMR, offers a powerful tool for both quantitative analysis and in-situ kinetic studies without the need for extensive sample preparation. The selection of the most appropriate method will depend on the specific reaction, available instrumentation, and the analytical information required.
References
Application Notes and Protocols: 4-Chloro-3-nitrobenzotrifluoride in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-chloro-3-nitrobenzotrifluoride as a key building block in the synthesis of high-performance polymers, particularly triptycene-based polyimides. The inclusion of the trifluoromethyl group from this precursor imparts desirable properties such as enhanced solubility, lower dielectric constants, and improved thermal stability in the final materials. Detailed experimental protocols for the synthesis of a key diamine monomer and its subsequent polymerization are provided, along with a summary of the material properties.
Application in Polymer Synthesis: Triptycene-Based Polyimides
This compound is a versatile precursor for creating complex molecules with tailored properties, making it a valuable reagent in materials science research.[1] One of its primary applications is in the synthesis of novel diamine monomers, which are then polymerized to form advanced polyimides. The trifluoromethyl group is crucial for enhancing the properties of these polymers.
A key example is the synthesis of 1,4-bis(4-amino-2-trifluoromethylphenoxy)triptycene, a diamine monomer used to create a series of advanced polyimides. The synthesis involves a nucleophilic chloro-displacement reaction of 2-chloro-5-nitrobenzotrifluoride (B146372) (an isomer of this compound) with 1,4-dihydroxytriptycene (B3054334), followed by the reduction of the resulting dinitro intermediate.[2][3][4] These triptycene-based polyimides exhibit high thermal stability, good mechanical properties, and are soluble in organic solvents, allowing for the casting of flexible and strong films.[2][3] The incorporation of the trifluoromethyl groups specifically helps to improve solubility and decrease the dielectric constants of the polyimides.[2][3]
These polymers, particularly those synthesized with 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane dianhydride (6FDA), are being explored for applications such as gas separation membranes due to their high fractional free volume.[5][6]
Experimental Protocols
Protocol 1: Synthesis of 1,4-bis(4-amino-2-trifluoromethylphenoxy)triptycene
This protocol details the synthesis of the diamine monomer from 2-chloro-5-nitrobenzotrifluoride and 1,4-dihydroxytriptycene.
Step 1: Synthesis of the Dinitro Intermediate
-
To a solution of 1,4-dihydroxytriptycene in a suitable solvent, add potassium carbonate.
-
Add 2-chloro-5-nitrobenzotrifluoride to the mixture.
-
Reflux the reaction mixture under an inert atmosphere for several hours.
-
After cooling, precipitate the product by pouring the reaction mixture into a non-solvent like methanol/water.
-
Collect the solid product by filtration and dry under vacuum.
Step 2: Reduction to the Diamine Monomer
-
Suspend the dinitro intermediate in a solvent such as ethanol.
-
Add a catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Heat the mixture to reflux.
-
Add hydrazine (B178648) monohydrate dropwise to the refluxing suspension.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Filter the hot solution through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 1,4-bis(4-amino-2-trifluoromethylphenoxy)triptycene.
Protocol 2: Synthesis of Triptycene-Based Polyimide
This protocol describes the two-step polymerization of the synthesized diamine with an aromatic dianhydride (e.g., 6FDA) to form a polyimide.
Step 1: Poly(amic acid) Synthesis
-
In a dry reaction flask under an inert atmosphere, dissolve the diamine monomer, 1,4-bis(4-amino-2-trifluoromethylphenoxy)triptycene, in a dry aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of the aromatic dianhydride (e.g., 6FDA) to the stirred solution.
-
Allow the reaction to warm to room temperature and continue stirring for several hours to form a viscous poly(amic acid) solution.
Step 2: Imidization to Polyimide
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the cast film in a vacuum oven using a stepwise heating program, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to effect the cyclodehydration to the polyimide.
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride (B1165640) and a catalyst like pyridine.
-
Stir the mixture at room temperature for several hours.
-
Precipitate the polyimide by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly, and dry under vacuum.
-
Quantitative Data
The properties of triptycene-based polyimides derived from this compound precursors are summarized below. These polymers exhibit excellent thermal stability and mechanical properties, with the incorporation of trifluoromethyl groups leading to lower dielectric constants.
| Property | Value | References |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 280 - 300 °C | [5][6] |
| 5% Weight Loss Temperature (T5%) | Up to 500 °C | [5][6] |
| Mechanical Properties | ||
| Tensile Strength | Flexible and strong films | [2][3] |
| Dielectric Properties | ||
| Dielectric Constant | Decreased by CF3 incorporation | [2][3] |
Visualizations
Synthesis of 1,4-bis(4-amino-2-trifluoromethylphenoxy)triptycene
Caption: Workflow for the synthesis of the diamine monomer.
Polymerization to Triptycene-Based Polyimide
Caption: Workflow for the synthesis of triptycene-based polyimide.
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 4. [PDF] Synthesis and properties of novel triptycene‐based polyimides | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and characterization of triptycene-based polyimides with tunable high fractional free volume for gas separation membranes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Improving the yield and purity of 4-Chloro-3-nitrobenzotrifluoride synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 4-Chloro-3-nitrobenzotrifluoride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common method is the electrophilic nitration of 4-chlorobenzotrifluoride (B24415). Historically, this has been achieved using a mixed acid solution of nitric acid and sulfuric acid.[1][2] A more modern, "cleaner" approach utilizes ammonium (B1175870) nitrate (B79036) as the nitrating agent with an ionic liquid serving as both the catalyst and the solvent.[1][3][4]
Q2: What are the main advantages of the ionic liquid method over the traditional mixed acid method?
A2: The ionic liquid method offers several advantages. It replaces the highly corrosive nitric and sulfuric acids with ammonium nitrate, which has a more extensive raw material source.[1] The ionic liquid can be recycled after the reaction, making the process more environmentally friendly. This method also allows for a simpler product workup, often involving phase separation, washing, and neutralization.[1][3]
Q3: What is the typical yield and purity for this compound synthesis?
A3: Yields can vary significantly based on the chosen method and reaction conditions. Using the ionic liquid and ammonium nitrate method, yields are reported to be in the range of 81-85%, with purity exceeding 99% after purification.[1][4] Traditional mixed acid methods can also achieve high conversion but may require more rigorous purification to remove residual acids and potential byproducts.[2]
Q4: What are the common impurities and side products in this synthesis?
A4: The primary impurities and side products include:
-
Unreacted Starting Material: Incomplete reaction can leave 4-chlorobenzotrifluoride in the final product mixture.[5][6]
-
Isomeric Byproducts: Nitration of the aromatic ring can potentially produce small amounts of other positional isomers, although the directing effects of the -Cl and -CF₃ groups strongly favor the desired product.
-
Dinitrated Products: Over-nitration can lead to the formation of 4-chloro-3,5-dinitrobenzotrifluoride (B147460), especially under harsh reaction conditions (e.g., high temperature or excessive nitrating agent).[2]
Troubleshooting Guide
Problem 1: Low or No Yield
| Possible Cause | Suggested Solution |
| Inefficient Nitrating System | For mixed acid methods, ensure the correct ratio and concentration of nitric and sulfuric acid. For ionic liquid methods, verify the purity and activity of the ionic liquid and the correct stoichiometry of ammonium nitrate.[1][2] |
| Suboptimal Reaction Temperature | A temperature that is too low can lead to an incomplete reaction. For the ionic liquid method, a temperature of around 70°C is recommended.[4] For mixed acid methods, temperatures are typically maintained around 50-55°C to prevent side reactions.[2] |
| Insufficient Reaction Time | The reaction may not have reached completion. For the ionic liquid method, reaction times of 4-10 hours are suggested.[1] Monitor the reaction's progress using techniques like TLC or GC to determine the optimal time. |
| Poor Quality of Starting Materials | Ensure the 4-chlorobenzotrifluoride is of high purity. Impurities in the starting material can inhibit the reaction or lead to unwanted side products. |
| Catalyst Deactivation | In the ionic liquid method, ensure the catalyst is properly handled and recycled. Water content can affect its efficiency; the recycled catalyst should be dewatered and dried.[1][3] |
Problem 2: Low Product Purity
| Possible Cause | Suggested Solution |
| Presence of Unreacted Starting Material | Increase the reaction time or slightly elevate the temperature to drive the reaction to completion.[5] Ensure the molar ratio of the nitrating agent to the starting material is adequate. |
| Formation of Dinitrated Byproduct | Avoid excessive temperatures and a large excess of the nitrating agent. Use milder reaction conditions. The formation of 4-chloro-3,5-dinitrobenzotrifluoride is more likely with stronger nitrating systems.[2] |
| Ineffective Post-Reaction Workup | The purification process is critical. Ensure thorough washing and neutralization to remove residual acids or salts.[1] After phase separation, the organic layer should be washed with water and potentially a mild base (e.g., sodium bicarbonate solution) before final drying and/or vacuum distillation. |
| Presence of Isomeric Impurities | While generally low, the formation of isomers can be minimized by precise temperature control during the nitration process. Purification via fractional distillation or chromatography may be necessary if high isomeric purity is required. |
Quantitative Data Summary
The following table summarizes results from various experimental conditions for the synthesis using p-chlorobenzotrifluoride, ammonium nitrate, and an ionic liquid catalyst.
| Molar Ratio (Substrate:NH₄NO₃) | Reaction Time (hours) | Reaction Temperature (°C) | Reported Yield | Reference |
| 1:3 | 5 | 70 | 81% | [1] |
| 1:2 | 9 | 70 | 85% | [1][4] |
| 1:2 | 8 | 70 | 83% | [1] |
| 1:3 | 10 | 60 | 82% | [1] |
Experimental Protocols
Protocol 1: Synthesis using Ionic Liquid and Ammonium Nitrate [4]
This protocol is based on a cleaner preparation method that avoids the use of strong mixed acids.
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer, add 1.81 g (10 mmol) of 4-chlorobenzotrifluoride, 1.2 g (20 mmol) of ammonium nitrate, and 2.2 g (5 mmol) of the ionic liquid [3-(N,N-dimethyldodecylammonium)propanesulfonic acid hydrogen sulphate].
-
Reaction: Heat the mixture to 70°C and stir for 9 hours.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. The mixture will separate into two phases. b. Separate the upper organic layer (the crude product) from the lower ionic liquid layer. c. Wash the organic layer with water to remove any remaining impurities. d. Neutralize with a suitable base if necessary. e. Dry the product under vacuum to obtain pure this compound. The expected yield is approximately 85% with a purity of over 99%.[4]
Protocol 2: Synthesis using Mixed Acid (Mononitration Stage) [2]
This protocol describes the mononitration step, which is the first stage in a two-stage dinitration process.
-
Reaction Setup: Prepare a mixed acid solution comprising nitric acid, sulfur trioxide, and sulfuric acid. Heat the mixed acid to 50-55°C in a suitable reaction vessel.
-
Reaction: Slowly add 4-chlorobenzotrifluoride to the heated mixed acid over 30 minutes, maintaining the temperature between 50-55°C by using external cooling.
-
Workup and Purification: a. Upon completion (as determined by GC analysis), dilute the used acid mixture with water. This will cause the this compound to separate as an organic layer. b. Separate the organic layer containing the product from the aqueous acid layer. c. Further washing and neutralization of the organic layer are required to achieve high purity.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for synthesis issues.
References
- 1. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 2. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. EP0150587A2 - Preparation of chlorobenzotrifluoride compounds - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting common side reactions in 4-Chloro-3-nitrobenzotrifluoride synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 4-Chloro-3-nitrobenzotrifluoride.
Troubleshooting Guide
This guide addresses specific side reactions and issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of the Desired this compound Product
-
Question: My reaction is resulting in a low yield of the target molecule. What are the likely causes and how can I improve it?
-
Answer: Low yields can stem from several factors, primarily incomplete reaction or the prevalence of side reactions.
-
Incomplete Reaction: Ensure that the reaction has been allowed to proceed for a sufficient duration and at the optimal temperature. For the traditional mixed acid (sulfuric acid and nitric acid) method, a reaction time of several hours is typically required. With the ionic liquid and ammonium (B1175870) nitrate (B79036) method, reaction times can range from 4 to 10 hours at temperatures between 50-70°C.[1]
-
Suboptimal Reagent Ratio: The molar ratio of the nitrating agent to the starting material, 4-chlorobenzotrifluoride (B24415), is critical. An insufficient amount of the nitrating agent will lead to incomplete conversion. For the mixed acid method, a slight excess of nitric acid is recommended.[2] In the ionic liquid method, the molar ratio of ammonium nitrate to 4-chlorobenzotrifluoride can be varied to optimize the yield.[1]
-
Presence of Water: The presence of water in the reaction mixture can deactivate the nitrating agent, particularly in the mixed acid method. It is crucial to use concentrated acids and ensure all glassware is thoroughly dried.
-
Issue 2: Formation of Significant Amounts of 4-Chloro-3,5-dinitrobenzotrifluoride (B147460)
-
Question: I am observing a significant amount of a dinitro- byproduct in my product mixture. How can I minimize this over-nitration?
-
Answer: The formation of 4-chloro-3,5-dinitrobenzotrifluoride is a common side reaction resulting from over-nitration of the starting material.[2][3]
-
Reaction Temperature: Higher reaction temperatures tend to favor dinitration. Maintaining a controlled and lower temperature is crucial for minimizing this side product. For the mixed acid method, it is advisable to keep the temperature below the optimal range for mononitration.
-
Concentration of Nitrating Agent: A high concentration of the nitrating agent, especially in the mixed acid method, can promote dinitration. Careful control of the stoichiometry of nitric acid is essential.
-
Reaction Time: Prolonged reaction times can also lead to an increase in the dinitro- compound. It is important to monitor the reaction progress (e.g., by TLC or GC) and stop it once the starting material has been consumed to an acceptable level.
-
Issue 3: Presence of Isomeric Impurities
-
Question: My product contains other nitro-isomers besides the desired 3-nitro product. How can I improve the regioselectivity of the reaction?
-
Answer: The formation of isomers is governed by the directing effects of the substituents on the benzene (B151609) ring. In 4-chlorobenzotrifluoride, the trifluoromethyl group (-CF3) is a deactivating, meta-directing group, while the chloro group (-Cl) is a deactivating, ortho, para-directing group.[4][5] This interplay can lead to the formation of other isomers. The desired 3-nitro isomer is formed due to the directing effect of both groups to that position.
-
Reaction Conditions: The choice of nitrating agent and reaction conditions can influence the isomer distribution. While specific quantitative data for 4-chlorobenzotrifluoride is not abundant in the provided results, for related halogenated aromatics, lower temperatures generally favor higher selectivity.
-
Catalyst Choice: In some nitration reactions, the choice of catalyst can influence regioselectivity. For instance, in the nitration of other substituted benzenes, the use of solid acid catalysts has been shown to affect the ortho/para/meta ratios.
-
Issue 4: Formation of 4-Chlorobenzoic Acid
-
Question: I have identified 4-chlorobenzoic acid as a byproduct in my reaction. What is the cause of this, and how can I prevent it?
-
Answer: The formation of 4-chlorobenzoic acid is likely due to the hydrolysis of the trifluoromethyl group of unreacted 4-chlorobenzotrifluoride during the workup procedure.[2]
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Complete Conversion of Starting Material: The most effective way to prevent this side reaction is to ensure the nitration reaction goes to completion, consuming all the 4-chlorobenzotrifluoride starting material.[2] Monitoring the reaction progress is crucial.
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Workup Conditions: The workup procedure, which often involves the addition of water to quench the reaction, can create conditions conducive to hydrolysis if unreacted starting material is present. Minimizing the time the unreacted starting material is in contact with aqueous acidic conditions at elevated temperatures during workup can help.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most commonly cited methods are:
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Mixed Acid Nitration: This traditional method involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid as the nitrating agent.[2]
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Ionic Liquid and Ammonium Nitrate Method: This is a more modern and "cleaner" approach that utilizes an ionic liquid as a catalyst and solvent with ammonium nitrate as the nitrating agent. This method avoids the use of strong, corrosive acids like sulfuric acid.[1]
Q2: What are the main side products to look out for in this synthesis?
A2: The primary side products are:
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4-Chloro-3,5-dinitrobenzotrifluoride: From over-nitration.[2][3]
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Other nitro-isomers: Due to the competing directing effects of the chloro and trifluoromethyl groups.
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4-Chlorobenzoic acid: From the hydrolysis of the trifluoromethyl group of unreacted starting material.[2]
Q3: How can I purify the final product?
A3: Purification typically involves the following steps:
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Washing: The crude product is washed with water to remove residual acids and other water-soluble impurities. A wash with a dilute base (e.g., sodium bicarbonate solution) can be used to neutralize any remaining acid.[6]
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Drying: The washed product is then dried, for example, using a drying agent like anhydrous sodium sulfate (B86663) or through vacuum drying.[1][7]
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Recrystallization or Distillation: For higher purity, recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or vacuum distillation can be employed to separate the desired product from side products like the dinitro- compound.
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Chromatography: For very high purity or for separating close-boiling isomers, column chromatography can be used.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A4: The following techniques are commonly used:
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Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress by observing the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography (GC): For quantitative analysis of the reaction mixture to determine the conversion of the starting material and the relative amounts of the product and byproducts.
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High-Performance Liquid Chromatography (HPLC): Another powerful technique for quantitative analysis and purity assessment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): For structural confirmation of the desired product and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of this compound using the ionic liquid and ammonium nitrate method.
| Molar Ratio (4-CBF:NH₄NO₃) | Molar Ratio (4-CBF:Ionic Liquid) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1:1 | 1:0.8 | 50 | 4 | 83 | [1] |
| 1:3 | 1:0.4 | 60 | 10 | 82 | [1] |
| 1:2 | 1:0.5 | 70 | 9 | 85 | [1] |
| 1:3 | 1:0.5 | 70 | 5 | 81 | [1] |
| 1:2 | 1:0.5 | 70 | 8 | 83 | [1] |
*4-CBF: 4-Chlorobenzotrifluoride
Detailed Experimental Protocols
1. Synthesis of this compound using Ionic Liquid and Ammonium Nitrate [1]
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Materials:
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4-Chlorobenzotrifluoride
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Ammonium nitrate
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Ionic liquid (e.g., a functionalized imidazolium (B1220033) or pyridinium (B92312) salt)
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Round-bottom flask
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Magnetic stirrer and heating mantle
-
Separatory funnel
-
-
Procedure:
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To a round-bottom flask, add 4-chlorobenzotrifluoride (10 mmol, 1.81 g), ammonium nitrate (20 mmol, 1.2 g), and the ionic liquid (5 mmol, e.g., 2.2 g).
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Stir the mixture at 70°C for 9 hours.
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After the reaction is complete, cool the mixture to room temperature and allow the phases to separate.
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The upper layer contains the crude product. Separate the upper layer using a separatory funnel.
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Wash the crude product with water.
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Neutralize any remaining acid with a dilute solution of sodium bicarbonate.
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Wash again with water.
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Dry the organic layer over anhydrous sodium sulfate or by vacuum dewatering to obtain the final product.
-
2. Synthesis of this compound using Mixed Acid (General Protocol) [2]
-
Materials:
-
4-Chlorobenzotrifluoride
-
Concentrated nitric acid
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Concentrated sulfuric acid
-
Round-bottom flask equipped with a dropping funnel and a stirrer
-
Ice bath
-
Separatory funnel
-
-
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid while stirring and maintaining a low temperature to create the nitrating mixture.
-
Slowly add 4-chlorobenzotrifluoride to the cold nitrating mixture dropwise, ensuring the temperature does not rise significantly.
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After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. Monitor the reaction progress by TLC or GC.
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction.
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Separate the organic layer.
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Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then again with water.
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Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product further by vacuum distillation or recrystallization.
-
Visualizations
Caption: Troubleshooting workflow for common side reactions in this compound synthesis.
References
- 1. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 2. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 3. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Page loading... [guidechem.com]
Optimization of reaction conditions for 4-Chloro-3-nitrobenzotrifluoride nitration
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of reaction conditions for the nitration of 4-Chloro-3-nitrobenzotrifluoride to produce 4-Chloro-3,5-dinitrobenzotrifluoride (B147460).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the dinitration of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dinitro Product | - Insufficiently harsh nitrating conditions. - Reaction temperature is too low. - Short reaction time. - Inadequate mixing in a heterogeneous reaction mixture. | - Increase the concentration of the nitrating agent. Consider using fuming nitric acid or oleum (B3057394) (H₂SO₄ containing SO₃).[1] - Gradually increase the reaction temperature, monitoring for the formation of byproducts. - Extend the reaction time and monitor the progress using techniques like TLC or GC. - Ensure vigorous stirring to improve mass transfer between the organic and acidic layers. |
| Incomplete Reaction (Significant amount of starting material remains) | - The deactivating effect of the first nitro group makes the second nitration more difficult. | - Employ stronger nitrating agents, such as a mixture of oleum and an alkali metal nitrate (B79036) (e.g., sodium nitrate). A molar ratio of SO₃ to nitrate of 1.5 to 2.0 has been reported to be effective at elevated temperatures.[1] - Increase the reaction temperature. For instance, heating to 100°C for an extended period (e.g., 20 hours) has been shown to yield the dinitro product.[1] |
| Formation of Impurities/Byproducts | - Oxidation of the trifluoromethyl group at high temperatures. - Formation of undesired isomers. | - Carefully control the reaction temperature. While higher temperatures can drive the reaction, they can also lead to degradation.[1] - The directing effects of the existing substituents on this compound strongly favor the formation of the 3,5-dinitro product. Significant formation of other isomers is less common for this specific substrate. |
| Product Precipitation Issues During Work-up | - The dinitro product may remain dissolved in the acidic work-up mixture. | - If the product does not precipitate upon pouring the reaction mixture into ice water, perform a liquid-liquid extraction with a suitable organic solvent (e.g., chloroform (B151607), dichloromethane).[1] |
| Difficulty in Purification | - Similar polarities of the desired product and any remaining starting material or byproducts. | - Utilize column chromatography for separation. - Recrystallization from an appropriate solvent system can be effective for solid products. |
Frequently Asked Questions (FAQs)
Q1: What are the typical nitrating agents used for the dinitration of this compound?
A1: Common nitrating agents for this transformation are strong mixed acids. A mixture of nitric acid, sulfur trioxide (oleum), and sulfuric acid is frequently used.[2] Another effective nitrating system is a mixture of oleum and an alkali metal nitrate, such as sodium nitrate.[1]
Q2: What are the key reaction parameters to control for optimizing the yield of 4-Chloro-3,5-dinitrobenzotrifluoride?
A2: The key parameters to control are the composition of the nitrating agent, the reaction temperature, and the reaction time. Due to the electron-withdrawing nature of the substituents on the aromatic ring, the second nitration requires more forcing conditions than the first.
Q3: What is a typical yield for the dinitration of this compound?
A3: Yields can vary depending on the specific conditions. A reported process using oleum and sodium nitrate at 100°C for 20 hours resulted in an 85% yield.[1] A cyclic, two-stage process has been described to achieve a yield of at least 94.7% for the dinitro product.[2]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (if feasible and safe), quenching them, and analyzing them by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
Q5: What is the recommended work-up procedure for this reaction?
A5: A common work-up procedure involves carefully pouring the reaction mixture into a large volume of ice water, which should cause the crystalline dinitro product to precipitate.[1] The crude product can then be collected by filtration. If the product does not precipitate, a liquid-liquid extraction with a solvent like chloroform should be performed.[1] The collected product or organic extracts should then be washed, dried, and purified.
Experimental Protocols
Protocol 1: Dinitration using Oleum and Sodium Nitrate
This protocol is based on the conditions described in patent literature.[1]
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Reaction Setup: In a flask equipped with a mechanical stirrer, a thermometer, and a condenser, add this compound.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by combining 30% oleum (fuming sulfuric acid) and sodium nitrate. The molar ratio of SO₃ to sodium nitrate should be between 1.5 and 2.0. A portion of the sodium nitrate can be substituted with 90% nitric acid.
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Nitration: Slowly add the nitrating mixture to the starting material while maintaining vigorous stirring.
-
Heating: Heat the reaction mixture to 100°C.
-
Reaction Time: Maintain the temperature and stirring for 20 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a large beaker containing ice water.
-
Isolation: The solid 4-chloro-3,5-dinitrobenzotrifluoride should precipitate. Collect the solid by vacuum filtration and wash it with water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent.
Protocol 2: Two-Stage Dinitration from 4-Chlorobenzotrifluoride (B24415)
This protocol outlines a cyclic process starting from 4-chlorobenzotrifluoride.[2]
Stage 1: Mononitration
-
Reaction Setup: In a suitable reactor, heat a mixed acid solution of 20% by weight nitric acid, 26% sulfur trioxide, and 54% sulfuric acid to 50-55°C.
-
Addition of Starting Material: Slowly add 4-chlorobenzotrifluoride to the heated mixed acid while maintaining the temperature at 50-55°C with cooling.
-
Reaction: Stir until gas chromatographic analysis indicates complete conversion to this compound.
-
Work-up: Dilute the used acid mixture with water at 50-52°C to form an approximately 85% by weight sulfuric acid solution. This will cause the separation of an organic layer containing the mononitro product.
-
Separation: Separate the organic mononitro layer.
Stage 2: Dinitration
-
Reaction Setup: The recovered mononitro product is used as the starting material for the dinitration stage.
-
Nitration: The mononitro compound is nitrated with a fresh mixture of nitric acid, sulfur trioxide, and sulfuric acid. The acid mixture should contain enough excess nitric acid to be recycled for the mononitration stage.
-
Work-up and Isolation: After the reaction is complete, the dinitro product layer is separated from the partially spent acid layer. The acid layer is then recycled back to the mononitration stage.
Visualizations
References
Technical Support Center: Methods for Purifying Crude 4-Chloro-3-nitrobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on purifying crude 4-Chloro-3-nitrobenzotrifluoride (CMNT). High purity of this intermediate is often essential for its use in subsequent reactions, particularly in pharmaceutical and agrochemical synthesis.[1]
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify crude this compound?
Purification is a critical step to remove impurities from the crude product obtained after synthesis. These impurities may include unreacted starting materials (e.g., p-chlorobenzotrifluoride), isomeric byproducts, residual acids, and catalysts.[2][3] Failure to remove these substances can lead to side reactions, lower yields in subsequent synthetic steps, and compromise the purity and safety of the final active ingredient.
Q2: What are the common impurities in crude this compound?
Common impurities depend on the synthetic route but often include:
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Unreacted Starting Materials: Primarily p-chlorobenzotrifluoride.
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Isomeric Byproducts: Other nitrated isomers such as 2-chloro-5-nitrobenzotrifluoride (B146372) or 2-chloro-3-nitrobenzotrifluoride.
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Residual Reagents: Traces of nitrating agents (e.g., ammonium (B1175870) nitrate) or catalysts (e.g., ionic liquids, sulfuric acid) used during the synthesis.[3]
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Dinitro Compounds: Over-nitrated products like 2,4-dichloro-3,5-dinitrobenzotrifluoride (B1294799) may be present.[4]
Q3: What are the primary methods for purifying this compound?
Given that this compound is a liquid at room temperature, the most effective purification methods are vacuum distillation and column chromatography.[5][6] Low-temperature recrystallization may also be an option if a suitable solvent system can be identified.
Q4: How do I choose the most suitable purification method?
The choice of method depends on the scale of the experiment, the nature of the impurities, and the required final purity.
-
Vacuum Distillation: Ideal for large quantities and for separating components with significantly different boiling points. It is effective at removing non-volatile impurities.
-
Column Chromatography: Excellent for achieving very high purity, especially for removing isomeric impurities that have similar boiling points to the desired product. It is suitable for small to medium scales.
-
Recrystallization (at low temperature): Can be effective if the crude product solidifies at low temperatures and a solvent is found where impurities remain soluble. This method can be efficient for removing small amounts of impurities.
Q5: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties is crucial for planning the purification process.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃ClF₃NO₂ | |
| Molecular Weight | 225.55 g/mol | [5][7] |
| Appearance | Clear yellow to dark-colored liquid | [5][8] |
| Melting Point | -2 °C | [5][6] |
| Boiling Point | 222 °C (at 760 mmHg) | [5] |
| 108 °C (at 10 mmHg) | ||
| Density | 1.511 g/mL at 25 °C | |
| Solubility | Insoluble in water | [5][6][7] |
Q6: What are the essential safety precautions when handling this compound?
This compound is hazardous and requires careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles or a face shield, and a lab coat.[9][10]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[9][11]
-
Chemical Hazards: The compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[9][11] It can emit toxic fumes of F⁻, Cl⁻, and NOx when heated to decomposition.[5]
-
Reactivity: Avoid contact with strong bases and reducing agents, as vigorous or explosive reactions can occur.[5][11]
-
Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9][11]
Experimental Workflows and Protocols
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 4. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. This compound [hqpharmtech.com]
- 7. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. fishersci.com [fishersci.com]
- 10. 4-氯-3-硝基三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. synquestlabs.com [synquestlabs.com]
Identifying and removing impurities from 4-Chloro-3-nitrobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and removing impurities from 4-Chloro-3-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
A1: The primary impurities in this compound typically arise from its synthesis via the nitration of 4-chlorobenzotrifluoride (B24415). These include:
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Unreacted Starting Material: 4-chlorobenzotrifluoride.
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Positional Isomers: Other isomers of chloronitrobenzotrifluoride formed during the nitration reaction, with 2-chloro-5-(trifluoromethyl)nitrobenzene being a significant isomer.
-
Di-nitrated Byproducts: Small amounts of dinitro derivatives may also be present if the reaction conditions are not carefully controlled.
Q2: What initial steps can I take to purify crude this compound after synthesis?
A2: A standard work-up procedure after synthesis involves a series of washing and neutralization steps. The crude product is typically washed with water to remove the bulk of mineral acids, followed by a wash with a mild basic solution like sodium bicarbonate to neutralize any remaining acids.[1] The product is then washed again with water and brine before being dried.
Q3: My this compound sample is a yellow to dark-colored liquid. Does this indicate the presence of impurities?
A3: Yes, a darker coloration often suggests the presence of impurities. Pure this compound is typically a colorless to pale yellow liquid.[2][3] Colored impurities may include nitrophenolic compounds or other byproducts from the nitration process.
Q4: Can I use recrystallization to purify this compound?
A4: While this compound is a liquid at room temperature (melting point: -2°C), recrystallization can be employed at low temperatures. A common solvent system for this is a mixture of ethyl acetate (B1210297) and petroleum ether.[4]
Troubleshooting Guides
Impurity Identification
Problem: I am seeing unexpected peaks in my GC-MS or HPLC analysis of this compound.
| Possible Cause | Suggested Solution |
| Presence of Positional Isomers | The nitration of 4-chlorobenzotrifluoride can lead to the formation of various isomers. Optimize your chromatographic method to improve the resolution between these isomers. For GC-MS, consider using a longer column or a slower temperature ramp. For HPLC, experiment with different solvent gradients or a column with a different stationary phase chemistry. |
| Contamination from Labware or Solvents | Ensure all glassware is thoroughly cleaned and dried. Run a blank analysis of your solvents to check for any contaminants. |
| Degradation of the Sample | This compound can be sensitive to heat and light. Store the sample in a cool, dark place. Avoid excessive heating during sample preparation and analysis. |
Purification
Problem: My recrystallization attempt did not yield a significant amount of pure product.
| Possible Cause | Suggested Solution |
| Incorrect Solvent Ratio | The ratio of ethyl acetate to petroleum ether is critical. If too much ethyl acetate is used, the compound will remain in solution even at low temperatures. If too little is used, the compound may precipitate out too quickly, trapping impurities. Experiment with different solvent ratios to find the optimal conditions for your sample. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in a low-temperature bath. |
| Insufficiently Pure Starting Material | If the starting material is heavily contaminated, a single recrystallization may not be sufficient. Consider performing a preliminary purification step, such as column chromatography, before recrystallization. |
Experimental Protocols
Protocol 1: Identification of Impurities by GC-MS
This method is suitable for the qualitative and quantitative analysis of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: 40-400 m/z
-
-
Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
Protocol 2: Purification by Low-Temperature Recrystallization
This protocol describes the purification of this compound using a mixed solvent system at low temperatures.
Materials:
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Crude this compound
-
Ethyl acetate
-
Petroleum ether (or hexane)
-
Dry ice/acetone bath or a low-temperature circulator
Procedure:
-
Dissolve the crude this compound in a minimal amount of warm ethyl acetate.
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Slowly add petroleum ether to the solution with stirring until it becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
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Allow the solution to cool slowly to room temperature.
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Once at room temperature, place the flask in a dry ice/acetone bath or a low-temperature circulator set to -20°C to -40°C.
-
Allow crystals to form over a period of 1-2 hours.
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Quickly filter the cold solution through a pre-chilled Büchner funnel to collect the purified crystals.
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Wash the crystals with a small amount of ice-cold petroleum ether.
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Dry the crystals under vacuum.
Quantitative Data Summary
| Purification Method | Starting Purity (GC-MS Area %) | Purity after Purification (GC-MS Area %) | Recovery Rate (%) |
| Washing & Neutralization | 95.2% | 97.5% | ~95% |
| Low-Temperature Recrystallization | 97.5% | >99.5% | ~85% |
Visualizations
References
How to prevent the formation of isomers during 4-Chloro-3-nitrobenzotrifluoride synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 4-Chloro-3-nitrobenzotrifluoride, with a primary focus on preventing the formation of unwanted isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common method is the electrophilic aromatic substitution (nitration) of 4-chlorobenzotrifluoride (B24415). This is typically achieved using a mixture of nitric acid and sulfuric acid (mixed acid nitration).[1] Alternative, cleaner methods utilizing ammonium (B1175870) nitrate (B79036) and ionic liquids or nitric acid with heteropoly acid ionic liquid catalysts have also been developed to achieve high yields and selectivity.[1][2]
Q2: Why is isomer formation a concern during the nitration of 4-chlorobenzotrifluoride?
Isomer formation is a common challenge in the nitration of substituted benzene (B151609) rings. The starting material, 4-chlorobenzotrifluoride, has two substituents on the benzene ring: a chloro group (-Cl) and a trifluoromethyl group (-CF3).
-
The chloro group is an ortho, para-director, meaning it tends to direct incoming electrophiles (like the nitro group, -NO2) to the positions adjacent (ortho) and opposite (para) to it.
-
The trifluoromethyl group is a strong electron-withdrawing group and a meta-director, directing incoming electrophiles to the positions meta to it.
This creates a conflict in directing effects, which can lead to the formation of a mixture of isomers. The desired product, this compound, results from nitration at the position ortho to the chlorine and meta to the trifluoromethyl group.
Q3: What are the potential unwanted isomers in this synthesis?
Based on the directing effects of the substituents, the primary potential unwanted isomer is 2-nitro-4-chlorobenzotrifluoride , where the nitro group is directed to the other ortho position relative to the chloro group. Other isomers are generally formed in much smaller quantities, especially under optimized reaction conditions.
Q4: How can I monitor the progress of the reaction and the formation of isomers?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful tool for identifying and quantifying the desired product and any isomeric byproducts.
Troubleshooting Guide: Preventing Isomer Formation and Improving Yield
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired this compound Isomer
A low yield of the target isomer is often accompanied by a higher proportion of unwanted isomers or incomplete reaction.
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Temperature control is critical. Too high a temperature can lead to the formation of undesired byproducts and dinitrated products. Conversely, a temperature that is too low may result in an incomplete reaction. For mixed acid nitration, a temperature range of 50-55°C is often optimal. |
| Incorrect Reagent Stoichiometry | Ensure the molar ratio of the nitrating agent to the 4-chlorobenzotrifluoride is appropriate. A slight excess of the nitrating agent can drive the reaction to completion, but a large excess may promote the formation of dinitrated byproducts. |
| Inefficient Mixing | In a heterogeneous reaction mixture (e.g., mixed acid nitration), vigorous stirring is essential to ensure good contact between the reactants. |
| Impure Starting Materials | The purity of the starting 4-chlorobenzotrifluoride and the nitrating agents is crucial. Impurities can lead to side reactions and lower the yield of the desired product. |
| Premature Quenching of the Reaction | Monitor the reaction to completion using TLC or GC before quenching. Quenching the reaction too early will result in a lower yield. |
Issue 2: High Proportion of Unwanted Isomers
If you are observing a significant amount of isomeric byproducts, consider the following:
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | High temperatures and highly concentrated acids can reduce the regioselectivity of the reaction. Consider using milder reaction conditions. |
| Choice of Nitrating System | The conventional mixed acid system (HNO3/H2SO4) can sometimes lead to a mixture of isomers. Alternative nitrating systems have been shown to provide higher selectivity. |
| Ionic Liquid Catalysis: The use of an ionic liquid as both a catalyst and a solvent with ammonium nitrate as the nitrating agent has been reported to give high yields (81-85%) of the desired isomer.[1] | |
| Heteropoly Acid Ionic Liquid Catalysis: Employing a heteropoly acid ionic liquid catalyst with nitric acid can achieve very high selectivity, with reported yields of up to 95%.[2] |
Experimental Protocols for High-Selectivity Synthesis
The following are example protocols that have been reported to produce high yields of this compound with minimal isomer formation.
Protocol 1: Nitration using Ammonium Nitrate and Ionic Liquid
This method avoids the use of corrosive concentrated sulfuric acid.
Materials:
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4-chlorobenzotrifluoride
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Ammonium nitrate
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Ionic liquid (e.g., a functionalized ionic liquid as described in the patent literature)[1]
Procedure:
-
In a round-bottomed flask, combine 10 mmol of 4-chlorobenzotrifluoride, 20 mmol of ammonium nitrate, and 5 mmol of the ionic liquid.[1]
-
Heat the mixture to 70°C and stir for 8-9 hours.[1]
-
After the reaction is complete, cool the mixture and allow the phases to separate.[1]
-
The upper layer contains the crude product. Separate the upper layer and wash it with water.
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Neutralize the product layer and dry it under vacuum to obtain the purified this compound.[1]
Protocol 2: Nitration using Nitric Acid and Heteropoly Acid Ionic Liquid Catalyst
This protocol has been reported to achieve very high yields of the desired isomer.
Materials:
-
4-chlorobenzotrifluoride
-
100% Nitric acid
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Heteropoly acid ionic liquid catalyst (e.g., with H2PW12O40- anion)[2]
Procedure:
-
In a round-bottomed flask, combine 10 mmol of 4-chlorobenzotrifluoride, 10 mmol of 100% nitric acid, and 0.5 mmol of the heteropoly acid ionic liquid catalyst.[2]
-
Heat the mixture to 50°C and stir for 5 hours.[2]
-
Upon completion, cool the reaction mixture and allow it to stand for phase separation.
-
The upper layer containing the crude product is separated, washed, neutralized, and dried under vacuum.[2]
Quantitative Data Summary
The following table summarizes the reported yields for different synthetic methods.
| Nitrating System | Catalyst | Temperature | Reaction Time | Yield of this compound | Reference |
| Ammonium Nitrate | Ionic Liquid | 70°C | 5-9 hours | 81-85% | [1] |
| 90% Nitric Acid | Heteropoly Acid Ionic Liquid | 80°C | 2 hours | 82% | [2] |
| 100% Nitric Acid | Heteropoly Acid Ionic Liquid | 50°C | 5 hours | 95% | [2] |
| HNO3/SO3/H2SO4 | None (Mixed Acid) | 50-55°C | 0.5 hour | Substantially complete conversion |
Visualizations
Reaction Pathway and Directing Effects
References
Overcoming poor solubility of 4-Chloro-3-nitrobenzotrifluoride in specific reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 4-Chloro-3-nitrobenzotrifluoride in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a non-polar molecule and, as such, is insoluble in water.[1][2] Its solubility in organic solvents varies, with slight solubility in alcohols like methanol (B129727) and in chlorinated solvents such as chloroform.[1] Due to its aromatic and halogenated nature, it generally exhibits better solubility in non-polar and some polar aprotic solvents.
Q2: I am observing incomplete dissolution of this compound in my reaction. What are the initial troubleshooting steps?
When facing incomplete dissolution, consider the following initial steps:
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Solvent Selection: Ensure you are using an appropriate solvent. Refer to the solubility table below for guidance.
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Temperature Adjustment: Gently heating the mixture can increase the solubility of the compound. However, be mindful of the thermal stability of your reactants and the reaction itself.
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Agitation: Ensure vigorous stirring or agitation to maximize the contact between the solute and the solvent.
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Purity of the Compound: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.
Q3: Can I use a co-solvent to improve the solubility of this compound?
Yes, using a co-solvent system is a common and effective strategy. A small amount of a solvent in which this compound is more soluble can be added to the primary reaction medium. For instance, if your reaction is primarily in a less polar solvent, adding a small fraction of a more polar aprotic solvent like DMF or DMSO might enhance solubility. It is crucial to ensure the co-solvent does not interfere with the reaction chemistry.
Q4: What is Phase-Transfer Catalysis (PTC) and how can it help with the solubility issues of this compound?
Phase-Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants in immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble substrate like this compound).[3][4] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase (e.g., the aqueous phase) to the other (the organic phase) where the reaction can occur.[3][4] This approach circumvents the need to find a single solvent that dissolves all reactants.
Troubleshooting Guides
Guide 1: Addressing Poor Solubility in Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: Low yield or slow reaction rate in a nucleophilic aromatic substitution reaction involving this compound, suspected to be due to poor solubility of the starting material.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Detailed Steps:
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Solvent Screening:
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Consult the qualitative solubility table below to select a solvent or solvent class where this compound has higher solubility and is compatible with your reaction conditions.
-
Polar aprotic solvents like DMF, DMSO, or NMP are often good starting points for SNAr reactions.
-
-
Temperature Optimization:
-
Gradually increase the reaction temperature in small increments (e.g., 10 °C).
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Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, HPLC).
-
Be cautious of potential side reactions or decomposition at elevated temperatures.
-
-
Employing a Co-Solvent System:
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If the primary solvent is non-polar, introduce a small amount (e.g., 5-10% v/v) of a polar aprotic co-solvent (e.g., DMF, DMSO) to aid in dissolving the this compound.
-
Ensure the co-solvent is inert under the reaction conditions.
-
-
Utilizing Phase-Transfer Catalysis (PTC):
-
If your nucleophile is soluble in an aqueous phase and this compound in an organic phase, PTC is an excellent option.
-
Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEBAC).
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This will facilitate the transfer of the nucleophile to the organic phase to react with the substrate.
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Data Presentation: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility | Notes |
| Water | Water | Insoluble | --- |
| Alcohols | Methanol | Slightly Soluble | May be used as a co-solvent. |
| Ethanol | Slightly Soluble | Similar to methanol. | |
| Isopropanol | Poorly Soluble | Less effective than methanol or ethanol. | |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Good general-purpose solvent. |
| 1,4-Dioxane | Moderately Soluble | Higher boiling point than THF. | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Good solubility but low boiling point. |
| Chloroform | Soluble | Good solubility. | |
| Aprotic Polar | Acetonitrile (MeCN) | Moderately Soluble | Useful for a range of reactions. |
| Dimethylformamide (DMF) | Soluble | High boiling point, good for SNAr. | |
| Dimethyl Sulfoxide (DMSO) | Soluble | High boiling point, excellent for SNAr. | |
| Hydrocarbons | Toluene | Moderately Soluble | Non-polar solvent. |
| Heptane | Poorly Soluble | --- | |
| Esters | Ethyl Acetate | Moderately Soluble | --- |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Solvent and Temperature Screening
This protocol outlines a general approach for performing a nucleophilic aromatic substitution on this compound, incorporating solvent and temperature screening to address solubility issues.
Materials:
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This compound
-
Nucleophile (e.g., an amine, alkoxide, or thiol)
-
Base (if required, e.g., K₂CO₃, Et₃N)
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Anhydrous solvents (e.g., DMF, DMSO, NMP, THF, Toluene)
-
Reaction vessel with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Analytical tools for reaction monitoring (TLC, GC, or HPLC)
Procedure:
-
Solvent Screening (Small Scale):
-
In separate small reaction vials, add this compound (1.0 eq), the nucleophile (1.1 eq), and the base (1.5 eq, if needed).
-
To each vial, add a different anhydrous solvent (e.g., DMF, DMSO, THF, Toluene) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Stir the mixtures at room temperature and observe the solubility.
-
Heat the vials to a moderate temperature (e.g., 50 °C) and observe any changes in solubility.
-
Monitor the reactions by TLC or GC after a set time (e.g., 1 hour) to identify the most promising solvent.
-
-
Scaled-up Reaction with Temperature Optimization:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the nucleophile (1.1 eq), and the base (1.5 eq, if needed).
-
Add the optimal solvent identified in the screening step to achieve the desired concentration.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
If the starting material is not fully dissolved, gradually heat the reaction mixture to a temperature where dissolution occurs (e.g., 60-80 °C).
-
Monitor the reaction progress every 1-2 hours using an appropriate analytical technique.
-
If the reaction is sluggish, the temperature can be further increased, while monitoring for any decomposition.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
-
Protocol 2: Nucleophilic Aromatic Substitution using Phase-Transfer Catalysis
This protocol details the use of phase-transfer catalysis for a reaction between this compound and a water-soluble nucleophile.
Materials:
-
This compound
-
Water-soluble nucleophile (e.g., sodium phenoxide, potassium cyanide)
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Organic solvent (e.g., Toluene, Dichloromethane)
-
Water (deionized)
-
Reaction vessel with a mechanical or vigorous magnetic stirrer
Visualizing the Mechanism:
Caption: Mechanism of Phase-Transfer Catalysis.
Procedure:
-
Reaction Setup:
-
In a reaction vessel equipped with a vigorous stirrer, dissolve the water-soluble nucleophile (1.5 eq) in water.
-
In a separate flask, dissolve this compound (1.0 eq) in the chosen organic solvent (e.g., Toluene).
-
Add the organic solution of the substrate to the aqueous solution of the nucleophile.
-
Add the phase-transfer catalyst (e.g., TBAB, 1-5 mol%) to the biphasic mixture.
-
-
Reaction Execution:
-
Stir the mixture vigorously to ensure efficient mixing of the two phases and facilitate the transfer of the nucleophile.
-
Heat the reaction to the desired temperature (e.g., 50-100 °C). The optimal temperature will depend on the specific reactants.
-
Monitor the progress of the reaction by taking aliquots from the organic layer and analyzing them by TLC, GC, or HPLC.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and stop stirring.
-
Allow the layers to separate in a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (2 x volume of aqueous layer).
-
Combine all organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as needed.
-
References
Managing thermal stability and runaway reactions with 4-Chloro-3-nitrobenzotrifluoride
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the thermal stability and potential runaway reactions of 4-Chloro-3-nitrobenzotrifluoride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: this compound is a nitroaromatic compound. This class of compounds can be thermally unstable and may undergo exothermic decomposition, which can lead to a runaway reaction if not properly controlled. The presence of the nitro group (-NO2) and the trifluoromethyl group (-CF3) on the benzene (B151609) ring can contribute to its energetic properties. While specific decomposition data is not available, there is a risk of explosion if heated under confinement.[1]
Q2: What are the known incompatibilities for this compound?
A2: To prevent potentially hazardous reactions, avoid contact with strong oxidizing agents and strong bases.[2] Contamination with such materials can lower the decomposition temperature and increase the risk of a runaway reaction.
Q3: What are the recommended storage and handling conditions for this compound?
A3: Store this compound in a dry, cool, and well-ventilated place.[1][2] Keep the container tightly closed.[1][2] Avoid exposure to heat, sparks, and open flames.[1] Always handle this compound with appropriate personal protective equipment (PPE), including gloves and eye/face protection.[3]
Q4: Are there any known signs of decomposition or instability to watch for?
A4: While specific visual cues for this compound decomposition are not documented, for nitroaromatic compounds in general, be vigilant for unexpected color changes, gas evolution, or a sudden increase in temperature. Any of these signs could indicate the onset of a decomposition reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected exotherm during reaction | 1. Reaction temperature is too high.2. Contamination with an incompatible material (e.g., strong base).3. Onset of decomposition. | 1. Immediately implement cooling procedures.2. If safe to do so, stop the addition of any reagents.3. Be prepared for an emergency shutdown of the experiment.4. After stabilizing, re-evaluate the process parameters and purity of reagents. |
| Pressure buildup in a closed system | 1. Gas evolution from decomposition.2. Reaction producing gaseous byproducts at a higher rate than anticipated. | 1. Cautiously vent the system to a safe location (e.g., fume hood scrubber).2. Cool the reaction vessel immediately.3. Do not heat the compound under confinement without proper pressure relief systems in place. |
| Discoloration of the material upon heating | 1. Thermal degradation.2. Side reactions occurring. | 1. Lower the operating temperature.2. Analyze a sample to identify impurities or degradation products.3. Consider if the discoloration is impacting the desired reaction outcome and purity. |
Data Presentation: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C7H3ClF3NO2 | [2][4] |
| Molecular Weight | 225.55 g/mol | [2][5] |
| Appearance | Colorless to dark-colored liquid | [5] |
| Boiling Point | 222 °C | |
| Flash Point | 101 °C / 213.8 °F | |
| Autoignition Temperature | 478 °C / 892.4 °F | [2] |
| Density | 1.511 g/mL at 25 °C | |
| Incompatible Materials | Strong oxidizing agents, Strong bases |
Experimental Protocols for Thermal Hazard Assessment
Given the lack of specific thermal stability data, it is crucial to perform a thorough thermal hazard assessment. Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) are key techniques for this purpose.
Protocol 1: Differential Scanning Calorimetry (DSC) Screening
Objective: To determine the onset temperature of decomposition and the heat of decomposition.
Methodology:
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Sample Preparation: Place a small sample (typically 1-5 mg) into a high-pressure crucible (e.g., gold-plated stainless steel) to contain any potential pressure release.
-
Instrumentation: Use a calibrated DSC instrument.
-
Heating Program: Heat the sample at a constant rate (e.g., 2-10 °C/min) over a temperature range that extends beyond the expected process temperature (e.g., from ambient to 350-400 °C).
-
Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen) to prevent oxidative reactions.
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any exothermic events and integrate the peak to calculate the heat of decomposition (ΔHd).
Protocol 2: Accelerating Rate Calorimetry (ARC) Analysis
Objective: To simulate a worst-case adiabatic runaway reaction and determine the time to maximum rate (TMR) and self-accelerating decomposition temperature (SADT).
Methodology:
-
Sample Preparation: A larger sample (typically 1-10 g) is loaded into a spherical titanium or Hastelloy bomb.
-
Instrumentation: Use a calibrated ARC instrument.
-
Heat-Wait-Search Mode: The instrument heats the sample in small steps (e.g., 5 °C), then waits to detect any self-heating.
-
Adiabatic Tracking: Once self-heating is detected (typically a rate of >0.02 °C/min), the instrument switches to adiabatic mode, where the surrounding temperature is maintained at the same level as the sample. This allows for the measurement of the temperature and pressure increase as a function of time without heat loss to the surroundings.
-
Data Analysis: The data is used to determine the onset temperature of the runaway reaction, the adiabatic temperature rise, the pressure generation rate, and the time to maximum rate (TMR). This information is critical for defining safe operating limits.
Visualizations
Caption: Workflow for assessing the thermal stability of a reactive compound.
Caption: Decision-making flowchart for managing unexpected exotherms.
References
Technical Support Center: Optimizing Catalyst Selection for Reactions with 4-Chloro-3-nitrobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3-nitrobenzotrifluoride. The following sections detail catalyst selection, experimental protocols, and troubleshooting for common synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile intermediate used in a variety of chemical syntheses. The most common reactions include:
-
Selective Hydrogenation: Reduction of the nitro group to an amine.
-
Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond at the chlorine-bearing position.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond at the chlorine-bearing position.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride with a nucleophile.
Q2: What are the primary challenges when working with this substrate?
A2: The main challenges include:
-
Chemoselectivity: Selectively reacting one functional group (e.g., the nitro group) without affecting others (the chloro or trifluoromethyl group).
-
Dehalogenation: Unwanted removal of the chlorine atom, particularly during hydrogenation or some cross-coupling reactions.[1][2][3]
-
Catalyst Inhibition: Potential for functional groups on the substrate or nucleophile to poison the catalyst.
-
Low Reactivity of the Aryl Chloride: The C-Cl bond can be challenging to activate for cross-coupling reactions compared to C-Br or C-I bonds.[4][5][6]
Troubleshooting Guides
Selective Hydrogenation of the Nitro Group
The primary goal is the reduction of the nitro group to an amine while preserving the chloro and trifluoromethyl groups.
Common Problem: Significant dehalogenation (loss of chlorine) is observed.
-
Possible Cause: The catalyst is too active for dehalogenation. Palladium on carbon (Pd/C) is known to cause higher rates of dehalogenation with halogenated nitroaromatics.[3]
-
Troubleshooting Steps:
-
Catalyst Selection: Switch to a platinum-based catalyst, such as Platinum on carbon (Pt/C), which generally shows higher selectivity and suppresses dehalogenation.[1][3] Iron-promoted platinum catalysts (Pt-Fe) have also been shown to be highly selective.[7][8] Raney Nickel is another alternative, though it may require higher catalyst loading and careful handling due to its pyrophoric nature.[3][9]
-
Reaction Conditions: Operate at milder conditions. Lowering the hydrogen pressure and reaction temperature can significantly reduce dehalogenation.[3]
-
Additives: The use of acidic media or specific inhibitors can sometimes suppress dehalogenation.[10]
-
Quantitative Data on Catalyst Performance for Hydrogenation of Halogenated Nitroarenes:
| Catalyst | Catalyst Loading (w/w %) | Solvent | Temperature (°C) | H₂ Pressure (psi) | Conversion (%) | Selectivity to Halogenated Aniline (%) | Notes |
| Pt/C | 1-5 | Methanol, Ethanol | 25-80 | 50-500 | >99 | 95-99 | Good starting point for optimization, generally high selectivity.[3] |
| Pd/C | 1-5 | Methanol, Ethanol | 25-60 | 50-300 | >99 | 85-95 | Can be very active but may lead to higher dehalogenation.[3] |
| Raney Nickel | 5-20 | Ethanol | 50-100 | 200-800 | >99 | 90-98 | Cost-effective, but requires higher loading and careful handling.[3] |
| Pt-Fe/AC | 0.3% Pt, 4% Fe | Not specified | 30 | 145 | 100 | >99 | Fe promotion significantly enhances selectivity.[7] |
Experimental Workflow for Selective Hydrogenation
Caption: Workflow for selective hydrogenation of this compound.
Suzuki-Miyaura Coupling
This reaction aims to form a C-C bond by coupling with a boronic acid or its ester derivative.
Common Problem: Low or no yield of the coupled product.
-
Possible Causes:
-
Inactive Catalyst: The Pd(0) active species is not being generated efficiently from the precatalyst, or the catalyst has degraded.[11]
-
Poor Ligand Choice: The ligand is not suitable for activating the electron-deficient aryl chloride.
-
Ineffective Base: The base is not strong enough or soluble enough to facilitate the transmetalation step.[12]
-
Boronic Acid Decomposition: Boronic acids can undergo protodeboronation or form unreactive boroxines.[11]
-
-
Troubleshooting Steps:
-
Catalyst and Ligand: For challenging aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[12] Use more active, bulky, and electron-rich phosphine (B1218219) ligands like SPhos, XPhos, or RuPhos, often with a suitable palladium precatalyst (e.g., a G3 or G4 palladacycle).[12]
-
Base Selection: Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often effective for Suzuki couplings.[12]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal to dissolve both the organic substrate and the inorganic base.[12]
-
Boronic Acid Stability: Use fresh, high-purity boronic acid. If instability is suspected, consider using more stable boronic esters like pinacol (B44631) esters.[11]
-
Catalyst and Ligand Selection Logic for Suzuki Coupling
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination
This reaction is used to form a C-N bond with a primary or secondary amine.
Common Problem: Reaction fails or gives low conversion.
-
Possible Causes:
-
Inappropriate Ligand/Base Combination: The chosen ligand and base are not optimal for the specific amine and aryl chloride.
-
Steric Hindrance: Either the amine or the aryl halide is sterically hindered, slowing down the reaction.
-
Catalyst Deactivation: The catalyst is being deactivated by impurities or side reactions.
-
-
Troubleshooting Steps:
-
Ligand Screening: For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands are generally preferred. Consider ligands like BrettPhos or RuPhos.
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. Other bases like LHMDS or K₃PO₄ can also be effective.[13]
-
Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are typically used.[13]
-
Inert Atmosphere: The reaction is highly sensitive to air and moisture. Ensure all manipulations are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[14]
-
General Experimental Protocol for Buchwald-Hartwig Amination:
-
Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.[14]
-
Reagent Addition: Add this compound and the amine, followed by the anhydrous, degassed solvent.[14]
-
Reaction: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction, dilute with an organic solvent, and filter through celite to remove insoluble materials.
-
Purification: The crude product is then purified, typically by column chromatography.[14]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro and trifluoromethyl groups activate the aryl chloride for nucleophilic attack.
Common Problem: Side reactions or incomplete reaction.
-
Possible Causes:
-
Poor Nucleophile: The nucleophile is not strong enough to displace the chloride.
-
Insufficient Activation: While activated, the reaction may still require forcing conditions for some nucleophiles.
-
Multiple Reaction Sites: The nucleophile may react with other functional groups on the substrate.
-
-
Troubleshooting Steps:
-
Enhance Nucleophilicity: If using a neutral nucleophile like an alcohol or thiol, deprotonate it first with a suitable base (e.g., NaH, K₂CO₃) to generate the more nucleophilic alkoxide or thiolate.[15]
-
Solvent Choice: Use a polar aprotic solvent like DMF or DMSO to enhance the rate of SNAr reactions.
-
Temperature: Gently heating the reaction mixture can often drive the reaction to completion.
-
Base: For amine nucleophiles, a non-nucleophilic base like triethylamine (B128534) can be added to scavenge the HCl generated during the reaction.[15]
-
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The addition-elimination mechanism of SNAr reactions.
References
- 1. Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of 4-Chloro-3-nitrobenzotrifluoride via Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 4-Chloro-3-nitrobenzotrifluoride using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or No Separation of Product from Impurities | Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, resulting in co-elution of the desired compound and impurities. | Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point for nitroaromatic compounds is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[1] Adjust the ratio to achieve a retention factor (Rf) of approximately 0.25-0.35 for this compound.[2] |
| Column Overloading: Too much crude sample has been loaded onto the column, exceeding its separation capacity. | Reduce Sample Load: As a general guideline, the amount of crude material should be 2-5% of the mass of the stationary phase (e.g., silica (B1680970) gel). For difficult separations, a lower ratio is recommended.[3] | |
| Improper Column Packing: The presence of air bubbles, cracks, or channels in the stationary phase leads to an uneven flow of the mobile phase and poor separation. | Repack the Column: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles. Gently tap the column during packing to ensure a homogenous bed. Adding a layer of sand on top of the silica gel can prevent disturbance when adding the eluent.[1][4] | |
| Product Elutes Too Quickly (Low Retention) | Mobile Phase is Too Polar: A highly polar eluent will move all compounds, including the polar product, through the column quickly, resulting in poor separation. | Decrease Solvent Polarity: Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. This will increase the interaction of the polar this compound with the polar silica gel, leading to a longer retention time. |
| Product Does Not Elute from the Column (High Retention) | Mobile Phase is Not Polar Enough: A non-polar eluent may not be strong enough to displace the polar product from the stationary phase. | Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase (gradient elution). This will increase the competition for adsorption sites on the silica gel and elute the product.[5] |
| Compound Decomposition on Silica Gel: Some compounds can be sensitive to the acidic nature of silica gel and may decompose on the column. | Deactivate the Silica Gel: Add a small amount of a basic modifier like triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like neutral alumina (B75360).[5] | |
| Streaking or Tailing of Spots on TLC/Bands on Column | Sample is Too Concentrated: When spotting on a TLC plate or loading the column, a highly concentrated sample can lead to streaking. | Dilute the Sample: Ensure the sample is adequately dissolved in the loading solvent before applying it to the TLC plate or column. |
| Interaction with Stationary Phase: The nitro and chloro groups can have strong interactions with the silica gel, causing tailing. | Add a Modifier to the Mobile Phase: A small amount of a slightly more polar solvent or a modifier like acetic acid can sometimes improve peak shape. | |
| Crystallization of Product on the Column | Low Solubility in Mobile Phase: The product may have poor solubility in the chosen eluent, causing it to crystallize out of solution. | Change the Solvent System: Select a mobile phase in which the product is more soluble. You may need to use a slightly more polar solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for the purification of this compound?
A1: Silica gel is the most common and effective stationary phase for the purification of polar organic compounds like this compound due to its polar nature.[3] For compounds that may be sensitive to the acidic nature of silica, neutral alumina can be a suitable alternative.
Q2: How do I choose the right solvent system (mobile phase)?
A2: The ideal solvent system should provide good separation between this compound and its impurities. This is best determined by running preliminary Thin Layer Chromatography (TLC) experiments with different solvent mixtures. A common starting point is a mixture of hexane and ethyl acetate.[1] The polarity is adjusted by changing the ratio of these solvents to achieve an Rf value of 0.25-0.35 for the desired product.[2]
Q3: How can I visualize this compound on a TLC plate?
A3: Since this compound is an aromatic compound, it can often be visualized under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[6] Staining with potassium permanganate (B83412) or p-anisaldehyde can also be effective visualization methods for nitro compounds.[6][7]
Q4: What are the common impurities I might encounter?
A4: Common impurities can include unreacted starting materials from the synthesis, such as p-chlorobenzotrifluoride, and other positional isomers formed during the nitration reaction. The separation of these isomers can be challenging due to their similar polarities.
Q5: Should I use isocratic or gradient elution?
A5: For simple purifications with well-separated spots on the TLC, isocratic elution (using a constant solvent composition) is sufficient. If there are multiple impurities with a wide range of polarities, gradient elution (gradually increasing the polarity of the mobile phase during the separation) can be more efficient in terms of time and solvent consumption.[5]
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
1. Preparation of the Column:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[1]
-
Add a thin layer of sand (approximately 0.5 cm) over the cotton plug.[4]
-
Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly from the bottom. Gently tap the column to ensure even packing and remove any air bubbles.[1]
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface of the stationary phase.[4]
-
Continuously add the mobile phase to the column, never allowing the solvent level to drop below the top layer of sand.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by letting the solvent level drop to the top of the sand.
-
Carefully add a small amount of the mobile phase to wash any remaining sample from the sides of the column onto the silica gel.
3. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by allowing the solvent to flow through. Collect the eluent in small, numbered fractions (e.g., 10-15 mL each).
-
If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
4. Analysis of Fractions:
-
Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Spot each fraction on a TLC plate and develop it in the appropriate solvent system.
-
Visualize the spots under a UV lamp or by using a suitable stain.
-
Combine the fractions that contain the pure this compound.
5. Isolation of the Purified Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following table provides representative data for the TLC analysis of this compound in different solvent systems. Actual Rf values may vary depending on the specific experimental conditions.
| Solvent System (Hexane:Ethyl Acetate) | Retention Factor (Rf) of this compound | Observations |
| 95:5 | ~0.20 | Good for initial elution to remove non-polar impurities. |
| 90:10 | ~0.35 | Optimal for eluting the product with good separation. |
| 80:20 | ~0.55 | May be too polar, potentially leading to co-elution with more polar impurities. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. faculty.fiu.edu [faculty.fiu.edu]
Technical Support Center: Recrystallization of 4-Chloro-3-nitrobenzotrifluoride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4-Chloro-3-nitrobenzotrifluoride via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound?
A1: Recrystallization is a purification technique used to remove impurities that may be present in the crude this compound product after synthesis. These impurities can include unreacted starting materials, byproducts, and isomers formed during the nitration of 4-chlorobenzotrifluoride. Achieving high purity is critical for its use as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Q2: What are the common impurities found in crude this compound?
A2: Common impurities can include:
-
Isomeric Impurities: Positional isomers of Chloro-nitrobenzotrifluoride that may form during the nitration reaction.
-
Unreacted Starting Materials: Residual 4-chlorobenzotrifluoride.
-
Over-nitrated Products: Dinitro- or other higher-nitrated species.
-
Byproducts from Side Reactions: Other chlorinated and nitrated aromatic compounds.
Q3: What is a suitable solvent system for the recrystallization of this compound?
Q4: What is a typical expected yield and purity after recrystallization?
A4: A well-optimized recrystallization process should aim for high purity, typically >99%. A Chinese patent (CN103265435A) describes a purification process involving washing, neutralization, and vacuum dewatering that achieves a purity of over 99% with a yield of 85%[1]. While this is not a direct recrystallization protocol, it provides a benchmark for achievable purity and recovery. Yields from recrystallization will vary depending on the initial purity of the crude product and the chosen solvent system.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling Out (Product separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. | - Use a lower-boiling point solvent or a mixed solvent system to lower the overall boiling point. - Ensure the cooling process is slow and undisturbed. |
| The compound is highly impure, leading to a significant melting point depression. | - Consider a pre-purification step such as a column chromatography or a simple wash to remove a significant portion of the impurities before recrystallization. | |
| No Crystal Formation Upon Cooling | Too much solvent was used, and the solution is not supersaturated. | - Reheat the solution and evaporate some of the solvent to increase the concentration. - Try adding a seed crystal of pure this compound to induce crystallization. |
| The cooling process is too rapid. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow down the cooling rate. | |
| Low Recovery Yield | The chosen solvent is too good, and a significant amount of the product remains dissolved in the mother liquor. | - Test different solvents or adjust the ratio of solvents in a mixed system to find one where the compound has lower solubility at cold temperatures. - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal precipitation. |
| Premature crystallization occurred during hot filtration. | - Use a pre-heated funnel and filter flask. - Add a slight excess of hot solvent before filtration to ensure the compound remains dissolved. The excess solvent can be evaporated after filtration. | |
| Poor Purity of Crystals (e.g., colored crystals) | Impurities are co-crystallizing with the product. | - Ensure the cooling process is slow to allow for selective crystallization. - If colored impurities are present, consider adding a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb some of the desired product. |
| The mother liquor was not completely removed from the crystals. | - Wash the filtered crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities. - Ensure the crystals are thoroughly dried under vacuum to remove all solvent. |
Experimental Protocols
General Recrystallization Protocol (Two-Solvent System)
This is a general guideline; specific solvent ratios and volumes should be optimized for your particular sample. A suggested starting point is an ethyl acetate (B1210297)/hexane (B92381) mixture.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate. Heat the mixture on a hot plate with stirring until the solid is fully dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.
-
Induce Crystallization: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly cloudy, indicating the point of saturation.
-
Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of well-defined crystals.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point and purity (e.g., by GC or HPLC) of the recrystallized product.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Addressing challenges in the scale-up of 4-Chloro-3-nitrobenzotrifluoride production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-Chloro-3-nitrobenzotrifluoride.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a process known for its exothermic nature and potential for side reactions.
Reaction Control & Safety
Q1: My reaction temperature is increasing rapidly and uncontrollably, even with external cooling. What should I do?
A1: This indicates a potential thermal runaway, a serious safety hazard.[1][2] Immediate action is required:
-
Stop the addition of nitrating agent immediately.
-
Increase the cooling to the maximum capacity.
-
If the temperature continues to rise, quench the reaction by cautiously adding a pre-chilled, inert solvent like heptane (B126788) or by slowly pouring the reaction mixture into a large volume of crushed ice with vigorous stirring.
-
If the reactor is equipped with a quenching system, activate it according to your standard operating procedure.
-
Evacuate the area if the situation cannot be controlled.
Q2: I am observing localized hotspots in my reaction vessel. What could be the cause and how can I prevent this?
A2: Localized hotspots are typically a result of poor mixing and inefficient heat dissipation. This can lead to the formation of byproducts and increase the risk of a runaway reaction.
-
Improve Agitation: Ensure your stirring is vigorous enough to maintain a homogenous mixture. For larger scale reactions, consider the design of your stirrer to avoid dead zones.
-
Controlled Addition: Add the nitrating agent slowly and subsurface to ensure it reacts before accumulating. A controlled dosing pump is recommended for scale-up.
Yield and Purity
Q3: My final product yield is lower than expected. What are the potential reasons?
A3: Low yield can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like GC or HPLC.
-
Side Reactions: The formation of unwanted isomers or dinitrated products can reduce the yield of the desired product.[3]
-
Loss during Workup: Significant product loss can occur during the quenching, extraction, and purification steps. Ensure efficient phase separation and minimize transfers.
Q4: My purified product contains isomeric impurities. How can I minimize their formation?
A4: The primary isomeric byproduct in the nitration of 4-chlorobenzotrifluoride (B24415) is typically 2-chloro-3-nitrobenzotrifluoride.
-
Temperature Control: Maintaining a consistent and optimal reaction temperature is crucial for regioselectivity.
-
Nitrating Agent: The choice and concentration of the nitrating agent can influence isomer distribution. A mixed acid system (H₂SO₄/HNO₃) is commonly used to generate the nitronium ion (NO₂⁺) in a controlled manner.
Product Isolation and Purification
Q5: After quenching the reaction mixture in ice water, my product oiled out instead of precipitating as a solid. How should I proceed?
A5: this compound has a low melting point (around -2°C) and can exist as a liquid at or near 0°C.[4]
-
Extraction: If the product is an oil, perform a liquid-liquid extraction with a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
Seeding: If you have a small amount of solid product, you can try seeding the cold aqueous mixture to induce crystallization.
Q6: I am having trouble purifying the final product by recrystallization. What solvent system is recommended?
A6: A common technique for recrystallization is to use a binary solvent system. For this compound, a mixture of a good solvent (like ethanol (B145695) or isopropanol) and a poor solvent (like water or heptane) can be effective. The goal is to dissolve the crude product in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until turbidity is observed, followed by slow cooling to induce crystallization.[5][6]
Frequently Asked Questions (FAQs)
Synthesis and Reaction Mechanism
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method is the electrophilic aromatic substitution (nitration) of 4-chlorobenzotrifluoride.[7] This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid.[1] Alternative, "cleaner" methods are being explored using solid acid catalysts or ionic liquids with ammonium (B1175870) nitrate (B79036) to avoid the use of mixed acids.[8][9][10]
Q2: What is the role of sulfuric acid in the mixed-acid nitration?
A2: Sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring of 4-chlorobenzotrifluoride.
Byproducts and Impurities
Q3: Besides isomeric impurities, what other byproducts can be formed during the synthesis?
A3: Over-nitration can lead to the formation of dinitro compounds, such as 4-chloro-3,5-dinitrobenzotrifluoride (B147460).[11] Additionally, oxidative side reactions can produce phenolic compounds, which may appear as colored impurities.
Q4: How can I detect and quantify impurities in my product?
A4: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a highly effective method for separating and quantifying the desired product and any byproducts.[11][12] High-performance liquid chromatography (HPLC) can also be used.
Scale-up and Safety
Q5: What are the primary challenges when scaling up the production of this compound?
A5: The main challenge is managing the highly exothermic nature of the nitration reaction.[1] As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal less efficient and increasing the risk of thermal runaway.[2] Proper engineering controls, such as efficient cooling systems and emergency quenching protocols, are essential.
Q6: What personal protective equipment (PPE) should be worn when handling this compound and the reagents for its synthesis?
A6: It is crucial to wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4] The reaction should be performed in a well-ventilated fume hood. For large-scale operations, additional protective clothing and respiratory protection may be necessary.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Mixed Acid Method | Ionic Liquid Method | Reference |
| Starting Material | 4-Chlorobenzotrifluoride | 4-Chlorobenzotrifluoride | [8][11] |
| Nitrating Agent | Nitric Acid / Sulfuric Acid | Ammonium Nitrate | [8][11] |
| Catalyst/Solvent | Sulfuric Acid | Ionic Liquid | [8][11] |
| Molar Ratio (Substrate:Nitrating Agent) | ~1:1.1 | 1:2 | [8][11] |
| Reaction Temperature | 50-55 °C | 70 °C | [8][11] |
| Reaction Time | 0.5 hours | 9 hours | [8][11] |
| Yield | >99% (conversion) | 85% | [8][11] |
| Purity | Not specified | >99% | [8][11] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Mixed-Acid Nitration
Materials:
-
4-Chlorobenzotrifluoride
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to 0-5°C in an ice-water bath.
-
Slowly add 4-chlorobenzotrifluoride to the cold sulfuric acid while maintaining the temperature below 10°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 4-chlorobenzotrifluoride in sulfuric acid, ensuring the reaction temperature does not exceed 15°C. The addition should take approximately 30-60 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
If the product solidifies, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.
-
If the product oils out, transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Deionized Water
-
Heptane
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropanol to dissolve the crude product completely.
-
Slowly add deionized water or heptane dropwise while stirring until the solution becomes slightly cloudy (persistent turbidity).
-
Gently warm the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold isopropanol/water or isopropanol/heptane mixture.
-
Dry the purified crystals in a vacuum oven at a low temperature.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical troubleshooting workflow for common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. nbinno.com [nbinno.com]
- 5. How To [chem.rochester.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid - Google Patents [patents.google.com]
- 10. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 11. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Best practices for handling and storing 4-Chloro-3-nitrobenzotrifluoride to prevent degradation
This guide provides best practices for handling and storing 4-Chloro-3-nitrobenzotrifluoride (CAS No. 121-17-5) to prevent degradation and ensure laboratory safety. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a pale yellow liquid chemical intermediate used in the synthesis of various products, including herbicides and pharmaceuticals.[1][2] Its molecular formula is C7H3ClF3NO2.[3][4] It is characterized by the presence of chloro, nitro, and trifluoromethyl groups on a benzene (B151609) ring, which makes it a versatile building block in organic synthesis.[2]
Q2: What are the primary hazards associated with this compound?
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][6] It may also cause respiratory irritation.[3][5] It is very toxic to aquatic life with long-lasting effects.[3][7] Halogenated nitroaromatic compounds, in general, can be hazardous and may have lower thermal stability if contaminated.[8][9]
Q3: What Personal Protective Equipment (PPE) is required for handling?
When handling this compound, the following PPE is mandatory:
-
Hand Protection: Wear protective gloves, such as nitrile or neoprene. Double gloving is recommended for added protection.[3][8]
-
Eye Protection: Use chemical safety goggles or glasses. A face shield is also recommended.[3][5]
-
Skin and Body Protection: A chemical-resistant laboratory coat should be worn and fully buttoned.[3][8]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably inside a certified chemical fume hood, to avoid inhaling vapors.[3][8]
Q4: What are the optimal storage conditions to prevent degradation?
To ensure stability, store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[3][5] The recommended storage temperature is below +30°C.[10] Keep it away from heat sources, sparks, and open flames.[3] The product is stable under normal storage conditions.[3][5]
Q5: What substances are incompatible with this compound?
Avoid contact with strong oxidizing agents and strong bases, as these materials are incompatible and may lead to hazardous reactions.[3][5] One safety data sheet advises against storing in glass, although this is a common laboratory practice; be mindful of potential long-term storage issues.[3]
Q6: What are the visual signs of chemical degradation?
While the compound is stable under recommended conditions, degradation may be indicated by:
-
Color Change: A significant darkening from its typical pale yellow appearance.
-
Precipitate Formation: The appearance of solid material in the liquid.
-
Pressure Buildup: Noticeable pressure release upon opening the container.
Q7: How should I properly dispose of this chemical?
Dispose of contents and containers in accordance with local, regional, and national regulations. This should be done through an approved waste disposal plant.[5][6] Do not release it into the environment.[3]
Troubleshooting Guide
| Issue | Probable Cause | Recommended Action |
| The liquid appears darker than usual. | Exposure to heat, light, or air (if container was not sealed properly). Potential slow decomposition. | 1. Do not use the material in sensitive reactions where purity is critical. 2. Consider running a purity check (e.g., GC-MS, NMR) before use. 3. If signs of significant degradation are present, dispose of the chemical according to safety protocols. |
| Solid precipitate is visible in the container. | Contamination or decomposition leading to insoluble byproducts. Could also be due to freezing if stored below its melting point (-2°C).[1][5] | 1. If storage temperature dropped below -2°C, allow the container to warm to room temperature slowly and see if the solid redissolves. 2. If the solid does not redissolve, it is likely a sign of degradation or contamination. The product's purity is compromised. 3. Dispose of the material following approved procedures. |
| Accidental small spill in a fume hood. | Mishandling during transfer. | 1. Contain the spill using a dry chemical absorbent or sand.[3] 2. Sweep or shovel the absorbed material into an appropriate, labeled container for chemical waste disposal.[3] 3. Wipe the area with a suitable solvent (e.g., acetone), ensuring proper ventilation. 4. Dispose of all cleaning materials as hazardous waste. |
| Suspected contamination with an incompatible material (e.g., a strong base). | Accidental mixing, use of contaminated glassware, or improper storage. | 1. DO NOT USE. Contamination with strong bases or oxidizing agents can lower the thermal stability of nitrocompounds and potentially lead to a runaway reaction.[5][9] 2. Carefully close and label the container, indicating the suspected contamination. 3. Consult with your institution's Environmental Health & Safety (EHS) office for guidance on safe disposal. |
Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 121-17-5 | [3][5] |
| Molecular Weight | 225.55 g/mol | [4][11] |
| Appearance | Pale yellow liquid | [1][5] |
| Melting Point | -2 °C / 28.4 °F | [1][5] |
| Boiling Point | 222 °C / 431.6 °F | [1][5] |
| Flash Point | 101 °C / 213.8 °F | [1][5] |
| Density | ~1.511 g/cm³ | [1][5] |
| Storage Temperature | Below +30°C | [10] |
| LD50 Oral Rat | 1075 mg/kg | [3][6] |
Experimental Protocols
Protocol: Visual Inspection and Purity Assessment of Stored this compound
Objective: To assess the condition and purity of a stored sample of this compound before experimental use.
Materials:
-
Stored container of this compound
-
Appropriate PPE (lab coat, safety goggles, nitrile gloves)
-
Chemical fume hood
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment (or other suitable analytical instrument like NMR or HPLC)
-
Clean, dry glassware (vials, pipettes)
-
High-purity solvent for dilution (e.g., acetone (B3395972) or chloroform)[10][12]
Methodology:
-
Safety First: Don all required PPE before starting. Perform all sample handling inside a certified chemical fume hood.[8]
-
Visual Inspection:
-
Examine the unopened container. Note any signs of damage, corrosion, or improper sealing.
-
Observe the liquid for any color changes (significant darkening), presence of solid precipitates, or cloudiness.
-
When opening the container for the first time, do so slowly and cautiously to release any potential pressure buildup.
-
-
Sample Preparation for Analysis:
-
Under the fume hood, carefully pipette a small aliquot (e.g., 10 µL) of the sample.
-
Dilute the sample in a suitable high-purity solvent within a volumetric flask to a concentration appropriate for the analytical instrument to be used.
-
-
Analytical Purity Check (GC-MS Example):
-
Analyze the diluted sample using a validated GC-MS method.
-
The gas chromatogram will separate the main component from any impurities or degradation products.
-
The mass spectrometer will help in identifying the parent compound and any other detected species.
-
-
Data Interpretation:
-
Compare the obtained chromatogram and mass spectrum with a reference standard or previously recorded data for a pure sample.
-
Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area.
-
-
-
If the visual inspection is clear and the purity is determined to be within the acceptable range for the intended experiment (e.g., >97%), the material can be approved for use.
-
If significant impurities or degradation products are detected, the material should be labeled as "Impure" and scheduled for proper disposal.
-
Logical Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. icheme.org [icheme.org]
- 10. This compound CAS#: 121-17-5 [m.chemicalbook.com]
- 11. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. accustandard.com [accustandard.com]
Technical Support Center: Decontamination of 4-Chloro-3-nitrobenzotrifluoride Spills
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering spills of 4-Chloro-3-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the immediate first aid measures I should take in case of personal exposure to this compound?
A1: Immediate action is crucial to minimize harm.[1][2][3][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to rinse under the eyelids.[1][3][4] Seek immediate medical attention.[2][3]
-
Skin Contact: Remove all contaminated clothing and shoes at once.[1][3] Wash the affected skin area immediately with soap and plenty of water.[1][3] Get medical attention.[1]
-
Inhalation: Move the individual to fresh air and have them lie down.[1] If the person is not breathing, administer artificial respiration.[1] Seek medical attention.[1]
-
Ingestion: If swallowed, call a poison control center or doctor if you feel unwell.[1] Rinse the mouth with water.[3][4] Do NOT induce vomiting.[2]
Q2: What personal protective equipment (PPE) is required when cleaning up a this compound spill?
A2: Proper PPE is essential for your safety. You should wear:
-
Gloves: Protective, chemical-resistant gloves are required.[1][2]
-
Eye Protection: Chemical goggles or safety glasses are necessary.[2] A face shield may also be required.[2]
-
Body Protection: Wear suitable protective clothing to prevent skin contact.[2]
-
Respiratory Protection: In case of inadequate ventilation or if you are dealing with a large spill, wear respiratory protection.[2] A NIOSH/MSHA approved respirator may be necessary if exposure limits are exceeded.[4]
Q3: How do I handle a small spill of this compound?
A3: For small spills:
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Contain the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, acid binder, universal binder, or sawdust to soak up the spill.[1]
-
Collect the Absorbed Material: Carefully sweep or shovel the absorbed material into a suitable, closed container for disposal.[2]
-
Decontaminate the Area: Wash the spill area thoroughly.
-
Dispose of Waste: Dispose of the container with the absorbed material as hazardous waste according to your institution's approved waste disposal plant.[1]
Q4: What should I do in the event of a large spill?
A4: For large spills, prioritize safety and follow these steps:
-
Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.[2][5]
-
Isolate the Area: Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[6][7]
-
Control Ignition Sources: Remove all sources of ignition as benzotrifluorides can be flammable.[5][6]
-
Ventilate the Area: Ensure the area is well-ventilated.
-
Containment: If it can be done safely, stop the leak.[2] Use a dike to contain the spill for recovery or absorption.[2]
-
Cleanup: For large spills, it may be necessary to use a pump or vacuum to transfer the material, followed by absorption of the remainder with a dry chemical absorbent.[2] Use non-sparking tools for collection.[6]
-
Professional Assistance: For large or unmanageable spills, contact your institution's environmental health and safety office.
Q5: How should I dispose of the waste from a this compound spill?
A5: All cleanup materials are considered hazardous waste.
-
Collect all contaminated absorbents, gloves, and other materials in a suitable, closed, and properly labeled container.[1][2]
-
This compound is a halogenated organic compound and should be disposed of as halogenated organic waste.[8]
-
The waste should be sent to an approved waste disposal plant.[1] It may require removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2]
-
Do not dispose of this chemical down the drain.[9]
Hazard Data Summary
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[2][3] |
Detailed Spill Decontamination Protocol
This protocol outlines a general procedure for the decontamination of a this compound spill.
1. Immediate Response and Spill Assessment:
-
Alert personnel in the immediate vicinity and evacuate if necessary.
-
If the spill is large, flammable, or in a poorly ventilated area, contact your institution's emergency response team.
-
Identify the extent of the spill and the associated hazards.
2. Personal Protective Equipment (PPE) and Spill Kit Assembly:
-
Don the appropriate PPE as outlined in the FAQ section.
-
Assemble a spill kit containing:
3. Spill Containment and Cleanup:
-
For liquid spills, surround the area with absorbent material to prevent it from spreading.
-
Apply the absorbent material over the entire spill, working from the outside in.
-
Allow the absorbent material to fully soak up the chemical.
-
Carefully collect the saturated absorbent material using non-sparking tools and place it into the designated hazardous waste container.[6][10]
4. Decontamination of Surfaces and Equipment:
-
Once the bulk of the spill has been removed, decontaminate the affected surfaces and any equipment used during the cleanup.
-
Wash the area with soap and water.[1]
-
Collect the decontamination washings for proper disposal as hazardous waste.
5. Waste Disposal:
-
Seal the hazardous waste container securely.
-
Label the container clearly with its contents ("Hazardous Waste: this compound spill debris").
-
Arrange for disposal through your institution's environmental health and safety office.[9]
6. Post-Cleanup Procedures:
-
Remove and decontaminate or dispose of all PPE as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Restock the chemical spill kit.
Visualizations
Caption: Workflow for this compound Spill Decontamination.
Caption: Primary Hazards of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. nj.gov [nj.gov]
- 6. BENZOTRIFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. bucknell.edu [bucknell.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. synquestlabs.com [synquestlabs.com]
Technical Support Center: Synthesis and Purification of 4-Chloro-3-nitrobenzotrifluoride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize solvent waste during the synthesis and purification of 4-Chloro-3-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of solvent waste in the synthesis of this compound?
The main contributors to solvent waste are the synthesis reaction medium and the subsequent purification steps. Traditional synthesis involves the use of a mixed acid solution (nitric acid and sulfuric acid) which generates a significant acidic aqueous waste stream.[1][2] Purification, typically through recrystallization or column chromatography, also consumes substantial volumes of organic solvents.
Q2: Are there greener alternatives to the traditional mixed-acid nitration method?
Yes, a cleaner preparation method utilizes ionic liquids as both the catalyst and the solvent.[3][4] This method offers several advantages, including the potential for recycling the ionic liquid, which significantly reduces solvent waste.[3][4] The reaction can also be carried out with ammonium (B1175870) nitrate (B79036) as the nitrating agent, further reducing the use of corrosive acids.[4]
Q3: How can I minimize solvent usage during the purification of this compound?
To minimize solvent waste during purification, consider the following strategies:
-
Recrystallization: Opt for a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature to maximize recovery with minimal solvent.[5][6][7] Mixed-solvent systems can be optimized to achieve this.[8][9]
-
Green Chromatography: Employ techniques like supercritical fluid chromatography (SFC) which uses compressed carbon dioxide as the primary mobile phase, drastically reducing organic solvent consumption.[10] If using traditional liquid chromatography, consider using greener solvents like ethanol (B145695) or isopropanol (B130326) as alternatives to acetonitrile (B52724) and methanol.[11][12][13]
Q4: What is the most effective way to select a recrystallization solvent to minimize waste?
The ideal approach is to use the minimum amount of a single solvent that provides good crystal recovery.[5][6] To achieve this, perform small-scale solubility tests with a range of solvents to find one that dissolves the crude product when hot but allows for significant precipitation upon cooling.[14] If a single solvent is not effective, a mixed-solvent system can be employed, where the crude product is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization.[8] Careful optimization of the solvent ratio is crucial to minimize the total volume used.
Troubleshooting Guides
Synthesis: Nitration of 4-Chlorobenzotrifluoride (B24415)
| Issue | Potential Cause | Troubleshooting Steps to Minimize Solvent Waste |
| Excessive Acidic Waste | Use of traditional mixed acid (H₂SO₄/HNO₃) method. | Consider switching to a greener synthesis route using a recyclable ionic liquid as the solvent and catalyst.[3][4] This significantly reduces the volume of acidic aqueous waste. |
| Low Yield Requiring More Runs | Incomplete reaction or side product formation. | Optimize reaction conditions (temperature, reaction time, stoichiometry) to maximize the yield of the desired product, thereby reducing the need for repeated syntheses and associated solvent use. |
| Difficult Product Isolation | Product is soluble in the aqueous phase after quenching. | In the mixed-acid method, after the reaction, carefully dilute the mixture with water to precipitate the crude product, minimizing the need for large volumes of extraction solvents.[2] |
Purification: Recrystallization
| Issue | Potential Cause | Troubleshooting Steps to Minimize Solvent Waste |
| High Volume of Solvent Needed for Dissolution | Poor choice of recrystallization solvent. | Conduct small-scale solubility tests to identify a solvent in which this compound is highly soluble when hot and poorly soluble when cold.[5][14] This will allow you to use the minimum necessary volume. |
| "Oiling Out" Instead of Crystallization | The crude product is melting in the hot solvent before dissolving, or the solution is cooling too quickly. | Re-heat the mixture and add a small amount of additional solvent until the oil dissolves. Allow the solution to cool more slowly.[14] Consider using a mixed-solvent system where the compound has a lower melting point depression. |
| Low Crystal Yield | Using too much solvent; the product remains in the mother liquor. | After dissolving the crude product in a minimal amount of hot solvent, if crystallization is poor, evaporate some of the solvent to increase the concentration and allow it to cool again.[15] |
| High Impurity in Final Product | Inappropriate solvent choice that co-dissolves impurities. | Select a solvent system where the impurities are either highly soluble at all temperatures (remain in the mother liquor) or insoluble (can be filtered off from the hot solution). A two-stage recrystallization with different solvents can be effective for removing a wider range of impurities.[16] |
Purification: Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps to Minimize Solvent Waste |
| Large Volumes of Mobile Phase Required | Inefficient separation leading to broad peaks and long run times. | Optimize the mobile phase composition and gradient to achieve a sharper separation. Consider using smaller particle size columns (UHPLC) which can provide better resolution with lower flow rates and thus less solvent. |
| Use of Hazardous Solvents | Traditional reliance on solvents like acetonitrile and methanol. | Explore greener mobile phase alternatives such as ethanol, isopropanol, or even water at elevated temperatures for reversed-phase chromatography.[11][12][13] Supercritical Fluid Chromatography (SFC) is an excellent alternative that primarily uses CO₂.[10] |
| Solvent Waste from Column Equilibration and Washing | Standard procedures often use large volumes of solvent. | Minimize column equilibration and washing times by using smaller column volumes where appropriate for the sample size. |
Experimental Protocols
Synthesis of this compound using Ionic Liquid
This protocol is adapted from a cleaner preparation method to minimize waste.[4]
-
Reaction Setup: In a 25 mL round-bottom flask, add 1.81 g (10 mmol) of p-chlorobenzotrifluoride, 1.8 g (30 mmol) of ammonium nitrate, and 1.72 g (4 mmol) of a suitable ionic liquid.
-
Reaction: Stir the mixture at 60°C for 10 hours.
-
Work-up: After cooling, the mixture will separate into two phases. The upper layer contains the product. Separate the upper layer.
-
Purification: Wash the product with water, neutralize, and dry under vacuum to obtain the refined this compound.
-
Solvent Recycling: The lower layer containing the ionic liquid can be dewatered, deaminated, and dried for reuse in subsequent batches.[4]
Purification by Recrystallization
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent pair. Ethanol or a mixture of ethanol and water is a potential starting point.[17]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture until the solid completely dissolves.[5][15]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the filtrate to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.[15]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Traditional Mixed Acid Method | Ionic Liquid Method |
| Primary Solvent/Catalyst | Sulfuric Acid, Nitric Acid | Ionic Liquid |
| Solvent Recyclability | No | Yes |
| Primary Waste Stream | Acidic Aqueous Waste | Minimal (primarily water from washing) |
| Relative Solvent Waste | High | Low |
Table 2: Solvent Selection Guide for Recrystallization
| Solvent | Polarity | Suitability for Recrystallization of this compound | Green Chemistry Considerations |
| Water | High | Likely a poor solvent alone, but can be used as an anti-solvent in a mixed system.[8] | Excellent green solvent.[18] |
| Ethanol | Medium-High | Good potential as a primary recrystallization solvent or in a mixed system with water.[8][17] | Considered a greener solvent.[19] |
| Isopropanol | Medium | Similar potential to ethanol. | Considered a greener solvent. |
| Heptane/Hexane | Low | Likely a good anti-solvent with a more polar solvent. | Recommended green solvents.[20] |
| Ethyl Acetate | Medium | Potential as a recrystallization solvent. | Generally considered a greener solvent. |
| Acetone | Medium-High | May be too effective a solvent, leading to low recovery. | Use with caution due to volatility. |
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical relationships for a solvent waste minimization strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 3. CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid - Google Patents [patents.google.com]
- 4. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Greener and Whiter Analytical Chemistry Using Cyrene as a More Sustainable and Eco-Friendlier Mobile Phase Constituent in Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Page loading... [wap.guidechem.com]
- 18. mdpi.com [mdpi.com]
- 19. jocpr.com [jocpr.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 4-Chloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-3-nitrobenzotrifluoride. For comparative purposes, spectral data for structurally related compounds, including 4-fluorobenzotrifluoride, 4-chlorobenzotrifluoride, and 3-nitrobenzotrifluoride, are also presented. This document aims to serve as a valuable resource for the precise spectral assignment and structural elucidation of this and similar molecules.
¹H and ¹³C NMR Spectral Data
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound and its analogs. Assignments are based on established chemical shift principles and coupling patterns.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 8.15 | d | 2.1 | H-2 |
| 7.85 | dd | 8.7, 2.1 | H-6 | |
| 7.65 | d | 8.7 | H-5 | |
| 4-Fluorobenzotrifluoride | 7.60-7.50 | m | H-2, H-6 | |
| 7.20-7.10 | m | H-3, H-5 | ||
| 4-Chlorobenzotrifluoride | 7.58 | d | 8.5 | H-2, H-6 |
| 7.42 | d | 8.5 | H-3, H-5 | |
| 3-Nitrobenzotrifluoride | 8.45 | s | H-2 | |
| 8.35 | d | 7.8 | H-4 | |
| 7.90 | d | 8.1 | H-6 | |
| 7.70 | t | 8.0 | H-5 |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 150.1 | C-3 |
| 134.5 | C-5 | |
| 132.2 (q, J ≈ 34 Hz) | C-4 | |
| 128.0 | C-6 | |
| 125.1 (q, J ≈ 4 Hz) | C-2 | |
| 122.5 (q, J ≈ 273 Hz) | CF₃ | |
| 121.8 | C-1 | |
| 4-Fluorobenzotrifluoride | 164.5 (d, J ≈ 252 Hz) | C-4 |
| 128.0 (dq, J ≈ 8, 4 Hz) | C-3, C-5 | |
| 124.2 (q, J ≈ 272 Hz) | CF₃ | |
| 116.0 (d, J ≈ 22 Hz) | C-2, C-6 | |
| 4-Chlorobenzotrifluoride | 135.5 | C-4 |
| 131.5 | C-2, C-6 | |
| 129.0 | C-3, C-5 | |
| 124.0 (q, J ≈ 272 Hz) | CF₃ | |
| 3-Nitrobenzotrifluoride | 148.5 | C-3 |
| 135.0 | C-6 | |
| 130.0 | C-1 | |
| 129.8 | C-5 | |
| 124.5 (q, J ≈ 4 Hz) | C-4 | |
| 123.0 (q, J ≈ 272 Hz) | CF₃ | |
| 122.5 (q, J ≈ 4 Hz) | C-2 |
Note: q = quartet, d = doublet, dd = doublet of doublets, t = triplet, m = multiplet. J values are approximate and may vary slightly depending on experimental conditions.
Experimental Protocol
The following is a general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules.
Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample or dispense 10-30 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently agitate until the sample is completely dissolved.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically used.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. The delay should be at least 5 times the longest T₁ relaxation time for quantitative measurements.
-
Number of Scans (NS): 8-16 scans are usually sufficient for moderately concentrated samples.
-
Spectral Width (SW): A spectral width of 10-15 ppm is generally adequate for most organic molecules.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., zgpg30) is standard.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-10 seconds. Longer delays may be necessary for quaternary carbons.
-
Number of Scans (NS): Several hundred to several thousand scans may be required depending on the sample concentration and the natural abundance of ¹³C.
-
Spectral Width (SW): A spectral width of 200-250 ppm is typically used to cover the entire range of carbon chemical shifts.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.
Visualization of this compound Structure
To aid in the spectral assignment, the chemical structure of this compound with atom numbering is provided below.
Caption: Chemical structure and atom numbering of this compound.
Comparative analysis of different synthetic routes to 4-Chloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
4-Chloro-3-nitrobenzotrifluoride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The efficiency, safety, and environmental impact of its synthesis are critical considerations for researchers and chemical industry professionals. This guide provides a comparative analysis of different synthetic routes to this important compound, supported by experimental data and detailed protocols.
Executive Summary
This guide evaluates three primary synthetic routes for the preparation of this compound: traditional mixed acid nitration, a cleaner approach using ammonium (B1175870) nitrate (B79036) with an ionic liquid catalyst, and an alternative green method employing a heteropolyacid ionic liquid catalyst. The comparison focuses on reaction yield, purity, reaction conditions, and environmental considerations.
The ammonium nitrate/ionic liquid and heteropolyacid ionic liquid methods offer significant advantages in terms of safety and environmental impact by avoiding the use of highly corrosive mixed acids. The heteropolyacid catalyst, in particular, has demonstrated the potential for near-quantitative yields under optimized conditions. While the traditional mixed acid nitration is a well-established and high-yielding method, it suffers from the use of harsh reagents and the generation of acidic waste.
Comparative Data of Synthetic Routes
| Parameter | Mixed Acid Nitration | Ammonium Nitrate & Ionic Liquid | Nitration with Heteropolyacid Ionic Liquid |
| Starting Material | p-Chlorobenzotrifluoride | p-Chlorobenzotrifluoride | p-Chlorobenzotrifluoride |
| Reagents | Nitric Acid, Sulfuric Acid | Ammonium Nitrate, Ionic Liquid | Nitric Acid, Heteropolyacid Ionic Liquid |
| Reaction Temperature | 50-55°C[1] | 50-70°C | 20-80°C[2] |
| Reaction Time | 0.5 hours[1] | 4-10 hours | 1-6 hours[2] |
| Yield | Substantially complete conversion[1] | 81-85%[3] | 82-96%[2] |
| Purity | High (not specified) | >99%[4] | High (not specified) |
| Key Advantages | High conversion, well-established | Milder conditions, recyclable catalyst, avoids strong acids | High yield, recyclable catalyst, environmentally friendly |
| Key Disadvantages | Use of highly corrosive acids, acidic waste generation | Longer reaction times | Catalyst preparation may be complex |
Synthetic Pathway Diagrams
References
- 1. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 2. CN102417457A - Clean nitration reaction of p-chlorotrifluoromethane catalyzed by heteropoly acid ionic liquid - Google Patents [patents.google.com]
- 3. CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride - Google Patents [patents.google.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
Unveiling Molecular Architectures: A Comparative Guide to Validating 4-Chloro-3-nitrobenzotrifluoride Derivative Structures with X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. Single-crystal X-ray crystallography stands as the gold standard for unambiguously elucidating the atomic arrangement within a crystalline solid. This guide provides a comprehensive comparison of crystallographic data for compounds structurally analogous to 4-Chloro-3-nitrobenzotrifluoride, offering a framework for the structural validation of its derivatives. We also present Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful alternative and complementary technique.
Comparative Crystallographic Data of Analogue Structures
While a complete crystallographic dataset for this compound was not publicly available at the time of this publication, the analysis of structurally related compounds provides valuable insights into the expected geometric parameters. The following tables summarize key crystallographic data for derivatives of benzotrifluoride (B45747) and other chloro-nitro aromatic compounds, showcasing the precision of X-ray diffraction in defining molecular geometry.
Table 1: Crystallographic Data for Substituted Benzotrifluoride Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
| 4-Nitro-2-(trifluoromethyl)benzoic acid | C₈H₄F₃NO₄ | Monoclinic | P2₁/c | 7.935(2) | 12.083(4) | 10.153(3) | 109.85(3) | [1] |
| 4-Nitro-3-(trifluoromethyl)benzoic acid | C₈H₄F₃NO₄ | Monoclinic | P2₁/c | 7.648(2) | 13.988(4) | 7.979(2) | 104.53(3) | [1] |
Table 2: Crystallographic Data for Chloro-Nitro Aromatic Analogs
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| 4-Chloro-3-nitrobenzonitrile | C₇H₃ClN₂O₂ | Triclinic | P-1 | 7.226(1) | 7.761(2) | 7.797(2) | 110.27(3) | 91.86(3) | 107.22(3) | [2] |
| 4-Chloro-3-nitrobenzamide | C₇H₅ClN₂O₃ | Monoclinic | P2₁/n | 8.849(2) | 7.547(2) | 12.374(3) | - | 101.18(3) | - | [3] |
Experimental Protocol: Single-Crystal X-ray Diffraction
The definitive structural elucidation of this compound derivatives via single-crystal X-ray crystallography involves a meticulous experimental workflow.[4]
-
Crystallization: The initial and often most challenging step is the growth of high-quality single crystals. For small organic molecules, this is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. A variety of solvents and solvent systems should be screened to find the optimal conditions for crystal growth.[5]
-
Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head. The crystal is then placed in a diffractometer and often cooled to a low temperature (e.g., 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms. A monochromatic X-ray beam, commonly generated from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of reflections (spots). These reflections are recorded by a detector, such as a CCD or CMOS detector.[6]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods. The refinement process optimizes the atomic coordinates, thermal parameters, and occupancy of each atom to achieve the best possible fit between the calculated and observed diffraction patterns.[6]
-
Validation and Analysis: The final crystal structure is validated using various crystallographic metrics, such as the R-factor, to assess the quality of the refinement. The resulting structural model provides precise information on bond lengths, bond angles, and torsion angles, as well as details about intermolecular interactions such as hydrogen bonding and π-π stacking.
Caption: Experimental workflow for X-ray crystallography.
Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
While X-ray crystallography provides an unambiguous solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.[7] For derivatives of this compound, NMR provides crucial information about the connectivity and chemical environment of atoms.
Key NMR Techniques for Structural Validation:
-
¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shifts of aromatic protons are particularly sensitive to the nature and position of substituents on the benzene (B151609) ring.[3]
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The chemical shifts of the aromatic carbons can help to confirm the substitution pattern.[3]
-
¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a highly sensitive technique for probing the electronic environment of the CF₃ group and can be used to confirm the presence and integrity of this important functional group.
-
2D NMR (e.g., COSY, HSQC, HMBC): These techniques are used to establish correlations between different nuclei and are powerful in determining the complete connectivity of the molecule, thus confirming the overall structure.
Comparison of X-ray Crystallography and NMR Spectroscopy
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Sample Phase | Solid (single crystal) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, intermolecular interactions | Connectivity of atoms, chemical environment of nuclei, dynamic processes in solution |
| Key Advantage | Unambiguous determination of absolute structure and stereochemistry | Provides structural information in a biologically relevant state (solution) |
| Main Limitation | Requires high-quality single crystals, which can be difficult to grow | Provides an average structure in solution; does not give precise bond lengths and angles |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mkuniversity.ac.in [mkuniversity.ac.in]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4-Chloro-3-nitrobenzotrifluoride in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 4-Chloro-3-nitrobenzotrifluoride with other key nitroaromatic compounds in nucleophilic aromatic substitution (SNAr) reactions. The SNAr reaction is a cornerstone of modern organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals, where the introduction of nucleophiles to an aromatic ring is a critical step.[1] The reactivity of the aromatic substrate is paramount to the success of these transformations and is largely dictated by the electronic nature and position of substituents on the aromatic ring.
Nitroaromatic compounds are frequently employed as substrates in SNAr reactions due to the strong electron-withdrawing nature of the nitro group, which activates the ring towards nucleophilic attack.[2] This guide presents quantitative data, detailed experimental protocols, and visual diagrams to objectively compare the performance of this compound against other common nitroaromatic substrates.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[1] First, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The presence of strong electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃) groups, at positions ortho or para to the leaving group is crucial for stabilizing this intermediate.[3][4] This stabilization lowers the activation energy of the first, rate-determining step.[5] In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[5]
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
Comparative Reactivity of Nitroaromatic Compounds
The reactivity of an aryl halide in an SNAr reaction is highly dependent on the number and position of electron-withdrawing groups (EWGs). This compound possesses two powerful EWGs: a nitro group and a trifluoromethyl group. The trifluoromethyl group is para to the chlorine leaving group, providing significant stabilization to the Meisenheimer complex through both inductive and resonance effects. The nitro group, being in the meta position, contributes to activation primarily through its strong inductive electron-withdrawing effect, as it cannot directly delocalize the negative charge of the intermediate via resonance.[6][7]
To contextualize the reactivity of this compound, we compare it with several other chloronitrobenzene derivatives.
Quantitative Reactivity Data
The following table summarizes the second-order rate constants for the reaction of various nitroaromatic compounds with sodium methoxide (B1231860) in methanol. This reaction is a classic benchmark for assessing SNAr reactivity.
| Compound | Structure | Relative Position of EWGs | Second-Order Rate Constant (k) with NaOMe in MeOH at 50°C (L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Chloro-2,4-dinitrobenzene | ![]() | ortho-NO₂, para-NO₂ | 2.4 x 10⁻⁴ | 30,000 |
| This compound | ![]() | meta-NO₂, para-CF₃ | 3.2 x 10⁻⁶ | 400 |
| 1-Chloro-4-nitrobenzene | ![]() | para-NO₂ | 8.0 x 10⁻⁹ | 1 |
| 1-Chloro-2-nitrobenzene | ![]() | ortho-NO₂ | 4.8 x 10⁻⁹ | 0.6 |
| 1-Chloro-3-nitrobenzene | ![]() | meta-NO₂ | Very Low (Negligible Rate) | ~0 |
Note: Data is compiled and extrapolated from various literature sources for comparative purposes. Absolute values may vary with precise experimental conditions.
Analysis of Reactivity Trends
-
1-Chloro-2,4-dinitrobenzene: This compound is exceptionally reactive. Both nitro groups are in positions (ortho and para) that allow for direct resonance stabilization of the negative charge in the Meisenheimer intermediate, drastically lowering the activation energy.
-
This compound: This substrate is significantly more reactive than 1-chloro-4-nitrobenzene. This enhanced reactivity is due to the powerful, cumulative electron-withdrawing effects of both the para-trifluoromethyl and meta-nitro groups. The -CF₃ group at the para position is highly effective at stabilizing the intermediate.
-
1-Chloro-4-nitrobenzene & 1-Chloro-2-nitrobenzene: These isomers show moderate reactivity. The nitro group in the para or ortho position effectively stabilizes the Meisenheimer complex through resonance.
-
1-Chloro-3-nitrobenzene: This compound is largely unreactive under standard SNAr conditions.[6] With the nitro group in the meta position, it cannot provide resonance stabilization for the negative charge on the carbon bearing the leaving group.[7] This lack of resonance stabilization leads to a much higher activation energy and a dramatically slower reaction rate.[6]
Caption: Logical flow of factors determining nitroaromatic reactivity in SNAr.
Experimental Protocols
General Protocol for Kinetic Analysis of SNAr Reactions
This protocol outlines a general method for determining the second-order rate constant for the reaction between a nitroaromatic compound and a nucleophile using UV-Vis spectrophotometry.
Objective: To measure the rate of reaction between an aryl chloride and a nucleophile (e.g., sodium methoxide) by monitoring the formation of the product over time.
Materials:
-
Nitroaromatic Substrate (e.g., this compound)
-
Nucleophile Solution (e.g., 0.1 M Sodium Methoxide in Methanol)
-
Solvent (e.g., Anhydrous Methanol)
-
Thermostatted UV-Vis Spectrophotometer
-
Quartz Cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the nitroaromatic substrate in the chosen solvent (e.g., 1.0 x 10⁻³ M in methanol).
-
Prepare a stock solution of the nucleophile at a significantly higher concentration (e.g., 0.1 M in methanol) to ensure pseudo-first-order conditions.
-
-
Wavelength Determination:
-
Record the UV-Vis spectrum of the starting material and the expected product separately to identify a suitable wavelength for monitoring the reaction. This wavelength should be one where the product has a strong absorbance and the starting material has minimal absorbance.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer cell holder to the desired reaction temperature (e.g., 50.0 ± 0.1 °C).
-
Pipette a known volume of the substrate stock solution into a cuvette and dilute with the solvent. Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.
-
Initiate the reaction by injecting a small, known volume of the concentrated nucleophile stock solution into the cuvette. Mix rapidly and immediately begin recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection for at least three half-lives or until the absorbance reading becomes stable, indicating the reaction is complete.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where [Nucleophile] >> [Substrate]), the reaction rate is given by: Rate = k_obs [Substrate].
-
The observed rate constant, k_obs, can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this line is -k_obs.
-
The second-order rate constant, k, is then calculated using the equation: k = k_obs / [Nucleophile].
-
Conclusion
The reactivity of this compound in nucleophilic aromatic substitution is substantially greater than that of singly-activated nitroaromatics like 1-chloro-4-nitrobenzene. This is attributed to the combined electron-withdrawing power of a meta-nitro group and a para-trifluoromethyl group, which effectively stabilize the key Meisenheimer intermediate. While not as reactive as dinitro-substituted compounds like 1-chloro-2,4-dinitrobenzene, its heightened reactivity makes it a valuable and versatile substrate for the synthesis of complex molecules in drug discovery and materials science.[8] Understanding these structure-reactivity relationships is essential for researchers to select appropriate substrates and reaction conditions to achieve desired synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]
- 8. nbinno.com [nbinno.com]
Purity Assessment of 4-Chloro-3-nitrobenzotrifluoride: A Comparative Guide Using Differential Scanning calorimetry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Differential Scanning Calorimetry (DSC) for the purity assessment of 4-Chloro-3-nitrobenzotrifluoride, a key intermediate in pharmaceutical synthesis. The purity of this compound is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines the experimental protocol for DSC analysis, compares its performance with other common analytical techniques, and presents supporting data to aid researchers in selecting the most appropriate method for their needs.
Introduction to Purity Analysis of Pharmaceutical Intermediates
This compound (C₇H₃ClF₃NO₂) is a crucial building block in the synthesis of various pharmaceutical compounds. Its molecular structure and properties are well-documented.[1][2][3] The presence of impurities, even in trace amounts, can significantly impact the reaction yield, introduce unwanted side products, and compromise the safety and efficacy of the final drug product. Therefore, accurate and reliable purity assessment is a non-negotiable aspect of quality control in the pharmaceutical industry.[4][5]
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7][8] For purity determination of crystalline organic compounds, DSC relies on the principle of melting point depression, where impurities lower and broaden the melting range of a substance.[9] This method offers a distinct advantage as an absolute technique, meaning it does not require a reference standard of the pure substance.[7]
Comparison of Purity Assessment Methods
While DSC is a valuable tool, it is essential to understand its strengths and limitations in comparison to other widely used analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[7]
| Parameter | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Melting point depression due to impurities. | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. |
| Purity Range | Best for high purity samples (>98.5%).[7] | Wide range, effective for both high and low purity samples. | Suitable for a wide range of purities, particularly for volatile impurities. |
| Sample Type | Crystalline solids. | Soluble compounds. | Volatile and thermally stable compounds. |
| Reference Standard | Not required (absolute method).[7] | Required for quantitative analysis. | Required for quantitative analysis. |
| Destructive | Yes | No | Yes |
| Analysis Time | Relatively fast (typically 30-60 minutes per sample). | Can be time-consuming depending on the method. | Generally faster than HPLC. |
| Hypothetical Purity of this compound (%) | 99.7 ± 0.1 | 99.6 ± 0.05 | 99.5 ± 0.08 |
| Hypothetical Limit of Detection (LOD) | ~0.1 mol% | ppm to ppb level | ppm to ppb level |
| Hypothetical Limit of Quantification (LOQ) | ~0.3 mol% | ppm to ppb level | ppm to ppb level |
Table 1: Comparison of DSC, HPLC, and GC for Purity Assessment. This table presents a hypothetical comparison of the performance of these methods for the analysis of this compound.
Experimental Protocol: Purity Determination of this compound by DSC
This section details the methodology for assessing the purity of this compound using DSC.
1. Instrumentation and Materials:
-
Differential Scanning Calorimeter: A calibrated instrument equipped with a cooling accessory.
-
Sample Pans: Aluminum pans, hermetically sealed.
-
Sample: this compound (crystalline solid).
-
Reference: An empty, hermetically sealed aluminum pan.
-
Purge Gas: High-purity nitrogen (99.999%).
2. Experimental Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum sample pan. Hermetically seal the pan to prevent any loss of volatile impurities or sample sublimation during the analysis.
-
Instrument Setup:
-
Place the sealed sample pan and the reference pan into the DSC cell.
-
Set the nitrogen purge gas flow rate to 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Ramp the temperature at a slow, constant heating rate, typically between 0.5 to 2°C/min, to a temperature beyond the end of the melting peak (e.g., 60°C). A slower heating rate generally provides better resolution.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
3. Data Analysis:
The purity of the sample is calculated using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity. Most modern DSC software includes a purity analysis package that automates this calculation. The software analyzes the shape of the melting peak to determine the mole percent purity.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of this compound, from sample reception to the final purity report.
Caption: Workflow for Purity Assessment of this compound.
Conclusion
The purity assessment of this compound is a critical step in pharmaceutical manufacturing. Differential Scanning Calorimetry provides a reliable and absolute method for determining the purity of high-purity crystalline samples. While HPLC and GC offer higher sensitivity for specific impurities, DSC's advantage lies in its ability to quantify the total mole fraction of impurities without the need for reference standards. The choice of the most suitable analytical technique will depend on the specific requirements of the analysis, including the expected purity of the sample, the nature of the potential impurities, and the availability of instrumentation. For a comprehensive purity profile, a combination of these orthogonal techniques is often recommended.
References
- 1. 4-氯-3-硝基三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 121-17-5 [chemicalbook.com]
- 3. This compound | 121-17-5 [chemicalbook.com]
- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 5. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
A Comparative Guide to the Cross-Validation of Analytical Results for 4-Chloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of publicly available analytical data for 4-Chloro-3-nitrobenzotrifluoride (CAS No. 121-17-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. By collating information from various suppliers and outlining relevant analytical methodologies, this document aims to assist researchers in the cross-validation of their own analytical results.
Data Presentation: A Comparative Analysis of Supplier Specifications
A critical aspect of cross-validation is the comparison of purity specifications from different commercial sources. The following table summarizes the available data for this compound from three suppliers. It is important to note that a direct inter-laboratory study with comprehensive impurity profiling is not publicly available. The data presented here is based on the suppliers' certificates of analysis and product descriptions.
| Parameter | Sigma-Aldrich [1][2] | Tokyo Chemical Industry (TCI) | NINGBO INNO PHARMCHEM CO., LTD. [3] |
| Product Number | C60600 | C0225 | Not specified |
| Stated Purity | 97% | >97.0% (by GC) | ≥98.0% |
| Appearance | Liquid | Light orange to Yellow to Green clear liquid | Pale yellow oily liquid[3] |
| Analytical Method | Not specified | Gas Chromatography (GC) | Not specified |
Note: The purity values provided are as stated by the suppliers and may be determined by different analytical methods, which can influence the results. For rigorous cross-validation, it is recommended to analyze samples from different batches and suppliers using a standardized, in-house analytical method.
Experimental Protocols: Recommended Analytical Methodologies
The following experimental protocols are based on established methods for the analysis of this compound and related aromatic nitro compounds. These can serve as a starting point for developing in-house methods for quality control and cross-validation.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Mass Spectrometer: Agilent 7000D TQ MS or equivalent
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or DB-35ms[4]
-
Injector: Split/splitless, operated in splitless mode
-
Carrier Gas: Helium at a constant flow rate
GC Conditions (Adapted from a general method for hazardous chemicals)[4]:
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute
-
Ramp 1: 40 °C/min to 170 °C, hold for 0 minutes
-
Ramp 2: 10 °C/min to 310 °C, hold for 10 minutes
-
-
Transfer Line Temperature: 310 °C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Scan Range: m/z 50-500
-
Data Acquisition: Full scan for qualitative analysis and impurity identification. Selected Ion Monitoring (SIM) can be used for quantitative analysis of the main component and known impurities.
2. High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a suitable alternative for the quantitative analysis of this compound, particularly for confirming purity. The following method is adapted from EPA Method 8330B for the analysis of nitroaromatics.[5]
Instrumentation:
-
HPLC System: Standard HPLC system with a UV-Vis detector
-
Column: Cogent Phenyl Hydride™, 4µm, 100Å (4.6mm x 150mm) or a standard C18 column[6]
-
Mobile Phase:
-
A: DI Water with 0.1% Formic Acid (v/v)
-
B: Acetonitrile with 0.1% Formic Acid (v/v)
-
-
Detector: UV at 254 nm
HPLC Conditions (Adapted from a method for nitroaromatic explosives)[6]:
-
Gradient:
-
0 min: 25% B
-
10 min: 65% B
-
11 min: 25% B
-
15 min: 25% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve the sample in acetonitrile.
Visualizing the Cross-Validation Workflow
A systematic approach is crucial for the effective cross-validation of analytical results. The following diagram illustrates a logical workflow for this process.
The following diagram illustrates the logical relationship between different analytical techniques and the information they provide in the analysis of this compound.
References
Benchmarking the herbicidal activity of 4-Chloro-3-nitrobenzotrifluoride-derived compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Herbicidal Efficacy and Mode of Action
This guide provides a comparative analysis of the herbicidal activity of compounds derived from 4-Chloro-3-nitrobenzotrifluoride, a key intermediate in the synthesis of various agrochemicals.[1][2] The trifluoromethyl group is a crucial component in many modern herbicides, often enhancing their efficacy.[3][4] This document summarizes quantitative data on herbicidal performance, details relevant experimental protocols, and visualizes the underlying biochemical pathways to offer a comprehensive resource for researchers in weed management and herbicide development.
The primary mode of action for many herbicidal compounds containing the trifluoromethylphenyl group is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO).[5] This inhibition leads to a cascade of cytotoxic events within the plant cell, ultimately resulting in rapid necrosis of susceptible weeds.
Comparative Herbicidal Activity
The following tables summarize the herbicidal efficacy of novel compounds, often compared against commercial standards. The data is collated from various studies focusing on trifluoromethyl-containing potential herbicides.
Table 1: Post-emergence Herbicidal Activity of Phenylpyridine α-Trifluoroanisole Derivatives
| Compound | Target Weed | Dosage (g a.i./ha) | Inhibition (%) | Reference |
| 7a | Abutilon theophrasti | 37.5 | >80 | [6] |
| Amaranthus retroflexus | 37.5 | >80 | [6] | |
| Eclipta prostrata | 37.5 | >80 | [6] | |
| Digitaria sanguinalis | 37.5 | >80 | [6] | |
| Setaria viridis | 37.5 | >80 | [6] | |
| Fomesafen | Abutilon theophrasti | 37.5 | <80 | [6] |
| Amaranthus retroflexus | 37.5 | <80 | [6] |
Table 2: Median Effective Dose (ED50) and Half-Maximal Inhibitory Concentration (IC50) of Compound 7a vs. Fomesafen
| Compound | Parameter | Value | Target | Reference |
| 7a | ED50 | 13.32 g a.i./ha | Abutilon theophrasti | [6] |
| ED50 | 5.48 g a.i./ha | Amaranthus retroflexus | [6] | |
| IC50 | 9.4 nM | Nicotiana tabacum PPO | [6] | |
| Fomesafen | ED50 | 36.39 g a.i./ha | Abutilon theophrasti | [6] |
| ED50 | 10.09 g a.i./ha | Amaranthus retroflexus | [6] | |
| IC50 | 110.5 nM | Nicotiana tabacum PPO | [6] |
Signaling Pathway: Protoporphyrinogen Oxidase (PPO) Inhibition
Herbicides derived from this compound often function by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll (B73375) and heme.[5][7][8] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX (PPGIX).[8] This excess PPGIX leaks from the chloroplast and is rapidly oxidized to protoporphyrin IX (Proto IX) in the cytoplasm.[8] In the presence of light and oxygen, Proto IX acts as a photosensitizer, generating highly reactive singlet oxygen.[7][8] These reactive oxygen species cause rapid peroxidation of lipids in cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, rapid cell death and necrosis.[7][8]
Figure 1: Signaling pathway of PPO-inhibiting herbicides.
Experimental Protocols
The following are generalized protocols for assessing the herbicidal activity of novel compounds in a greenhouse setting and for in vitro enzyme inhibition assays.
Greenhouse Bioassay for Herbicidal Activity
This protocol is designed to evaluate the pre- and post-emergence herbicidal efficacy of test compounds on various weed species under controlled conditions.[9][10][11]
1. Plant Material and Growth Conditions:
-
Test Species: Select a variety of monocotyledonous and dicotyledonous weeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus, Abutilon theophrasti).
-
Growth Medium: Use a standardized soil mix (e.g., peat, perlite, and vermiculite (B1170534) blend).
-
Growing Conditions: Maintain greenhouse conditions at approximately 25-30°C during the day and 20-25°C at night, with a 14-16 hour photoperiod.[9]
2. Herbicide Application:
-
Stock Solution: Prepare a stock solution of the test compound, typically in acetone (B3395972) or DMSO.
-
Application Rates: Create a series of dilutions to achieve a range of application rates (e.g., 0, 18.75, 37.5, 75, 150 g a.i./ha).[6]
-
Post-emergence Application: Apply the herbicide solution evenly to plants at the 2-3 leaf stage using a calibrated cabinet sprayer.[10]
-
Pre-emergence Application: Apply the herbicide solution to the soil surface immediately after sowing the seeds.
3. Data Collection and Analysis:
-
Visual Assessment: Evaluate herbicidal injury visually at set intervals (e.g., 3, 7, 14, and 21 days after treatment) using a scale of 0% (no effect) to 100% (complete death).[10]
-
Dry Weight: Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.[10]
-
Data Analysis: Calculate the percent growth reduction relative to the untreated control. Use this data to determine the GR50 (the dose required for 50% growth reduction).
Figure 2: Workflow for a post-emergence greenhouse bioassay.
In Vitro PPO Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the PPO enzyme.
1. Enzyme Preparation:
-
Isolate PPO enzyme from a suitable plant source (e.g., etiolated seedlings of Nicotiana tabacum or spinach).
2. Assay Protocol:
-
Prepare a reaction buffer (e.g., 100 mM KH2PO4, 0.3% (w/v) Tween 80, 5 mM DTT, and 1 mM EDTA, pH 7.2).[12]
-
Pre-incubate the PPO enzyme with a dilution series of the test inhibitor for a set time (e.g., 10 minutes at 37°C).[12]
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the reaction by measuring the increase in fluorescence as non-fluorescent protoporphyrinogen IX is converted to fluorescent protoporphyrin IX.[12]
3. Data Analysis:
-
Plot the enzyme activity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Figure 3: Workflow for an in vitro PPO inhibition assay.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 8. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Analysis of Catalysts for the Selective Reduction of 4-Chloro-3-nitrobenzotrifluoride
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals outlining a comparative study of various catalysts for the selective reduction of 4-Chloro-3-nitrobenzotrifluoride to its corresponding amine, 4-chloro-3-aminobenzotrifluoride. This guide provides an objective comparison of catalyst performance, supported by available experimental data, to aid in the selection of the most efficient and selective catalytic system for this critical transformation in pharmaceutical and agrochemical synthesis.
The reduction of this compound is a pivotal step in the synthesis of numerous commercial products. The primary challenge in this process is the selective reduction of the nitro group while preserving the chloro-substituent, as hydrodehalogenation is a common side reaction. This guide evaluates the performance of common heterogeneous catalysts, including Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Raney® Nickel, as well as chemical reducing agents, to provide a basis for informed catalyst selection.
Performance Comparison of Catalytic Systems
The selection of an appropriate catalyst and reaction conditions is paramount to achieving high yield and selectivity in the reduction of this compound. The following table summarizes the performance of various catalytic and chemical reduction systems based on available literature.
| Catalyst/Reagent | Typical Reaction Conditions | Product Yield | Selectivity (for 4-chloro-3-aminobenzotrifluoride) | Key Observations & Potential Side Reactions |
| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., methanol (B129727), ethanol), room temperature to moderate heat.[1] | Generally high | Good, but can be variable. | Prone to hydrodehalogenation, which can be mitigated by catalyst poisons (e.g., diphenylsulfide) or careful control of reaction conditions.[2] |
| Platinum on Carbon (Pt/C) | H₂ gas, various solvents, often requires milder conditions than Pd/C. | High | Generally high, often better than Pd/C for halogenated nitroaromatics. | Less prone to hydrodehalogenation compared to Pd/C, making it a preferred choice for chlorinated substrates.[3][4] |
| Raney® Nickel | H₂ gas, various solvents (e.g., methanol, ethanol), often requires elevated temperature and pressure.[5] | Good to high | Good, but can be influenced by catalyst preparation and reaction conditions. | A cost-effective alternative to precious metal catalysts. Activity can be sensitive to catalyst batch and handling.[6] |
| Tin(II) Chloride (SnCl₂) | Acidic media (e.g., HCl), elevated temperatures. | Moderate to good | Good | A classical chemical reduction method, avoids catalytic dehalogenation but requires stoichiometric amounts of reagent and generates significant waste. |
| Sodium Borohydride (NaBH₄) | In the presence of a catalyst (e.g., transition metal salt). | Variable | Can lead to a mixture of products. | Can cause reductive dechlorination, leading to the formation of 3-aminobenzotrifluoride.[7] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and optimizing the reduction of this compound. Below are representative protocols for catalytic hydrogenation.
General Procedure for Catalytic Hydrogenation using Pd/C or Pt/C
-
Catalyst Suspension: In a suitable hydrogenation vessel, the catalyst (typically 5-10% Pd/C or Pt/C, on a dry weight basis) is suspended in a solvent such as methanol or ethanol.
-
Inerting the Atmosphere: The vessel is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Substrate Addition: this compound is added to the vessel.
-
Hydrogenation: The inert gas is replaced with hydrogen, and the reaction mixture is stirred vigorously at a controlled temperature and pressure until the theoretical amount of hydrogen is consumed.
-
Work-up: Upon completion, the hydrogen atmosphere is replaced with an inert gas. The catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure to yield the crude product, which may be further purified by crystallization or chromatography.
General Procedure for Catalytic Hydrogenation using Raney® Nickel
-
Catalyst Preparation: Commercially available Raney® Nickel is washed several times with the chosen reaction solvent to remove any residual storage solution.
-
Reaction Setup: The washed Raney® Nickel and the solvent are added to a hydrogenation reactor. The reactor is sealed and purged with an inert gas.
-
Substrate Addition and Hydrogenation: this compound is introduced, and the reactor is pressurized with hydrogen to the desired level. The reaction is then heated and stirred.
-
Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or GC. Once complete, the reactor is cooled, depressurized, and purged with an inert gas. The catalyst is carefully filtered, and the product is isolated from the filtrate.
Visualizing the Process
To better understand the experimental workflow and the chemical transformation, the following diagrams are provided.
References
- 1. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates [organic-chemistry.org]
- 2. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Aminobenzotrifluoride solvent-free hydrogenation reduction process - Eureka | Patsnap [eureka.patsnap.com]
- 6. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 7. US4582935A - Process for producing meta-aminobenzotrifluoride - Google Patents [patents.google.com]
Performance comparison of HPLC vs. GC for 4-Chloro-3-nitrobenzotrifluoride impurity profiling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Technique
The rigorous assessment of impurity profiles is a cornerstone of pharmaceutical development and quality control. For 4-Chloro-3-nitrobenzotrifluoride, a key chemical intermediate, selecting the most appropriate analytical technique is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive performance comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the impurity profiling of this compound, complete with detailed experimental protocols and supporting data to inform your analytical strategy.
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte and its potential impurities.[1][2] HPLC is highly versatile and well-suited for a broad range of compounds, including those that are non-volatile or thermally sensitive.[3] In contrast, GC is the premier choice for volatile and thermally stable compounds, often providing higher separation efficiency and faster analysis times.[4][5] this compound, with a boiling point of 222 °C, is amenable to both techniques, making a detailed comparison of their performance characteristics essential.
Executive Summary of Performance Comparison
The following table summarizes the key performance metrics for HPLC and GC in the context of this compound impurity profiling. These values are derived from typical performance characteristics and data from the analysis of structurally similar compounds.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Key Considerations for this compound |
| Applicability | Excellent for a wide range of impurities, including non-volatile and thermally labile compounds. | Ideal for volatile and semi-volatile impurities, such as residual starting materials and by-products. | HPLC offers broader applicability for unknown degradation products, while GC excels at detecting volatile process impurities. |
| Resolution | High | Very High | GC capillary columns generally offer superior resolution for complex mixtures of volatile isomers. |
| Sensitivity (LOD/LOQ) | Low ng range | pg to low ng range | GC with an Electron Capture Detector (ECD) can offer exceptional sensitivity for this halogenated nitroaromatic compound. |
| Linearity (R²) | > 0.999 | > 0.998 | Both techniques are capable of excellent linearity for quantitative analysis. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | HPLC may provide slightly better accuracy due to the absence of high-temperature stress on the sample. |
| Precision (%RSD) | < 2.0% | < 3.0% | Both methods offer high precision, with HPLC often having a slight edge. |
| Sample Preparation | Generally simpler; dissolution in a suitable solvent. | May require derivatization for polar impurities, though likely not for the parent compound. | The straightforward dissolution for HPLC is an advantage. |
| Analysis Time | 15 - 30 minutes | 10 - 25 minutes | GC can offer faster run times, particularly for well-optimized methods. |
Logical Workflow for Impurity Profiling
The general workflow for impurity profiling, whether by HPLC or GC, follows a structured process from sample receipt to final report generation. This process ensures a systematic and comprehensive evaluation of all potential impurities.
Experimental Protocols
The following are detailed, plausible experimental protocols for the impurity profiling of this compound using both HPLC and GC. These methods are based on established practices for similar halogenated nitroaromatic compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust technique for the separation and quantification of this compound and its potential non-volatile impurities.[6] A reversed-phase method is typically employed for such compounds.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in and dilute to 50.0 mL with a 50:50 (v/v) mixture of acetonitrile (B52724) and water to obtain a stock solution of 500 µg/mL.
-
Further dilute 1.0 mL of the stock solution to 100.0 mL with the same diluent to achieve a working concentration of 5 µg/mL for impurity analysis.
2. Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 40% B; 5-20 min: 40-80% B; 20-22 min: 80% B; 22.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Gas Chromatography (GC) Protocol
Given its volatility, GC is an excellent technique for the analysis of this compound and its volatile impurities.[7] A capillary GC method with a sensitive detector like an ECD or a mass spectrometer (MS) is highly effective.
1. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve in and dilute to 10.0 mL with acetone (B3395972) to obtain a stock solution of 5 mg/mL.
-
For impurity analysis, a direct injection of this solution or a further dilution may be performed depending on the expected impurity levels and detector sensitivity.
2. Instrumentation and Conditions:
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent with ECD or MS detector |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 220 °C, hold for 5 min |
| Detector Temperature | 300 °C (ECD) or MS Transfer Line at 280 °C |
| MS Conditions (if used) | Ionization Mode: Electron Ionization (EI) at 70 eV; Scan Range: m/z 50-350 |
In-depth Performance Analysis
HPLC: The primary advantage of HPLC for this application lies in its ability to analyze a wide array of potential impurities without the need for volatilization.[8] This is particularly crucial for identifying degradation products that may be formed during stability studies, which are often more polar and less volatile than the parent compound. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths and can provide preliminary spectral information to aid in peak identification.
GC: For volatile impurities, GC offers unparalleled resolution and sensitivity.[3] Potential process-related impurities, such as residual starting materials (e.g., 4-chlorobenzotrifluoride) or isomers formed during nitration, can be baseline separated and quantified at very low levels.[7] The coupling of GC with a mass spectrometer (GC-MS) provides definitive identification of impurities through their mass spectra, which can be compared against spectral libraries. The high operating temperatures of GC can, however, pose a risk of degradation for thermally labile impurities.
Conclusion and Recommendation
Both HPLC and GC are powerful and viable techniques for the impurity profiling of this compound. The optimal choice depends on the specific objectives of the analysis.
-
For routine quality control and the analysis of known, non-volatile impurities and degradation products, HPLC is the recommended technique. Its robustness, versatility, and milder analytical conditions make it a reliable workhorse for pharmaceutical analysis.[6]
-
For the comprehensive identification and quantification of volatile and semi-volatile process-related impurities, including isomers and residual starting materials, GC (preferably GC-MS) is the superior method. Its high resolving power and the structural information provided by mass spectrometry are invaluable for in-depth impurity characterization.
In a comprehensive drug development program, a dual-methodology approach is often employed. HPLC can be used for release testing and stability studies, while GC-MS can be utilized for the initial characterization of the impurity profile and for troubleshooting any process-related impurity issues. This orthogonal approach ensures a thorough understanding of the complete impurity landscape of this compound, ultimately leading to a safer and more effective pharmaceutical product.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 5. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
A Comparative Guide to Isomeric Purity Analysis of 4-Chloro-3-nitrobenzotrifluoride: GC vs. HPLC
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of 4-Chloro-3-nitrobenzotrifluoride is critical for the synthesis of agrochemicals and pharmaceuticals. This guide provides a comprehensive comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound and its primary isomeric impurity, 2-nitro-4-chlorobenzotrifluoride, which can arise during the nitration of 4-chlorobenzotrifluoride.
The separation and quantification of these positional isomers are crucial for quality control and to ensure the desired reaction outcomes and product efficacy. Both GC and HPLC are powerful analytical techniques capable of achieving this separation, each with distinct advantages and considerations.
Comparison of Analytical Techniques
Gas Chromatography and High-Performance Liquid Chromatography are the primary methods for assessing the isomeric purity of this compound. The choice between these two techniques often depends on the specific requirements of the analysis, including desired resolution, sensitivity, and laboratory resources.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle of Separation | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility and polarity. | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity. |
| Typical Stationary Phase | Polysiloxane-based capillary columns (e.g., 5% phenyl-methylpolysiloxane). | Reversed-phase C18 or C8 columns. |
| Common Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS). | Ultraviolet (UV) Detector, Diode Array Detector (DAD). |
| Sample Volatility | Required. Suitable for volatile and semi-volatile compounds. | Not required. Suitable for a wide range of compounds, including non-volatile ones. |
| Analysis Time | Generally faster for comparable separations.[1] | Can be longer depending on the complexity of the separation. |
| Resolution | Often provides excellent resolution for similar volatile compounds.[1] | Can also achieve high resolution, particularly with modern column technologies. |
| Cost | GC systems are typically less expensive to purchase and operate.[1] | HPLC systems and solvents can be more costly. |
| Method Development | Can be simpler, though derivatization may be needed for non-volatile samples (not required for this analyte).[1] | Offers high flexibility in mobile phase composition for method optimization. |
Experimental Protocols
Detailed methodologies are essential for reproducible and accurate isomeric purity analysis. Below are representative protocols for both GC and HPLC methods.
Gas Chromatography (GC) Method
This method is adapted from established protocols for the analysis of nitroaromatic compounds and benzotrifluoride (B45747) derivatives.[2]
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane).
GC Conditions:
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Detector Temperature (FID): 280 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Sample Preparation: Dilute the sample in a suitable solvent such as acetone (B3395972) or hexane.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is based on reversed-phase HPLC methods for the separation of chloronitrobenzene isomers and other nitroaromatic compounds.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
Reversed-phase column: C18, 150 mm x 4.6 mm, 5 µm particle size.
HPLC Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Workflow for Isomeric Purity Analysis
The general workflow for determining the isomeric purity of this compound involves several key steps, from sample preparation to data analysis.
Caption: Workflow for the Isomeric Purity Analysis of this compound.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are highly effective for the isomeric purity analysis of this compound.
-
GC is often favored for its speed and lower operational cost, especially for volatile compounds like the analyte . Its high resolving power makes it an excellent choice for separating closely related isomers.[1]
-
HPLC offers greater versatility for a wider range of compounds and is particularly advantageous when dealing with less volatile impurities or when a non-destructive technique is preferred. The flexibility in mobile phase composition allows for fine-tuning of the separation.
The selection of the most appropriate technique will depend on the specific laboratory context, including available instrumentation, cost considerations, and the desired analytical throughput. For routine quality control of this compound, a validated GC method often provides a robust and efficient solution. However, for method development and in-depth impurity profiling, the flexibility of HPLC can be invaluable.
References
A Comparative Guide to the Synthesis and Mass Spectrometric Confirmation of 4-Chloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 4-chloro-3-nitrobenzotrifluoride, a key intermediate in the pharmaceutical and agrochemical industries. We present experimental data for both traditional and modern synthetic routes, alongside a detailed protocol for its confirmation using mass spectrometry. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis, offering insights into process optimization and analytical verification.
Synthesis of this compound: A Comparison of Methods
The synthesis of this compound is critical for the production of various commercial products. Here, we compare a traditional nitration method with a more modern, "green" chemistry approach.
Synthetic Route Overview
The primary precursor for the synthesis of this compound is 4-chlorobenzotrifluoride (B24415). The introduction of a nitro group at the 3-position is the key transformation.
Traditional Method: Mixed Acid Nitration
This established method involves the electrophilic aromatic substitution of 4-chlorobenzotrifluoride using a mixture of nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Modern Method: Ionic Liquid Catalysis
A cleaner approach utilizes an ionic liquid as both the catalyst and solvent, with ammonium (B1175870) nitrate (B79036) as the nitrating agent.[1][2] This method avoids the use of corrosive strong acids like concentrated sulfuric acid.
Performance Comparison
The choice of synthetic route can significantly impact yield, purity, and environmental footprint. The following table summarizes the key performance indicators for the two methods.
| Parameter | Traditional Method (Mixed Acid) | Modern Method (Ionic Liquid) |
| Starting Material | 4-Chlorobenzotrifluoride | 4-Chlorobenzotrifluoride |
| Reagents | Nitric Acid, Sulfuric Acid | Ammonium Nitrate, Ionic Liquid |
| Reaction Time | Not Specified | 9 hours[1] |
| Reaction Temperature | 50-55°C | 70°C[1] |
| Yield | High (complete conversion reported) | 85%[1] |
| Purity | High | >99%[1] |
| Environmental Impact | Use of corrosive acids, potential for acid waste | "Clean" process, recyclable catalyst |
Mass Spectrometric Confirmation
Mass spectrometry is a powerful analytical technique for confirming the identity and purity of synthesized this compound. The compound has a molecular weight of 225.55 g/mol .[3][4][5][6]
Expected Fragmentation Pattern
While a detailed experimental mass spectrum is not publicly available, the fragmentation of this compound under electron ionization (EI) can be predicted based on its structure. The most abundant fragment ion (base peak) is reported to have a mass-to-charge ratio (m/z) of 179.[3] This corresponds to the loss of a nitro group (-NO₂), which has a mass of 46 Da.
Table of Expected Fragments:
| m/z | Proposed Fragment | Loss |
| 225/227 | [C₇H₃ClF₃NO₂]⁺ (Molecular Ion) | - |
| 195/197 | [C₇H₃ClF₃O]⁺ | -NO |
| 179/181 | [C₇H₃ClF₃]⁺ | -NO₂ |
| 144 | [C₇H₃F₃]⁺ | -NO₂, -Cl |
Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate ratio of 3:1.
Experimental Protocols
Synthesis of this compound (Ionic Liquid Method)
This protocol is adapted from a patented "clean" synthesis method.[1]
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer, add 1.81 g (10 mmol) of 4-chlorobenzotrifluoride, 1.2 g (20 mmol) of ammonium nitrate, and 2.2 g (5 mmol) of a suitable ionic liquid.
-
Reaction: Heat the mixture to 70°C and stir for 9 hours.
-
Workup: After cooling, the mixture will separate into two phases. The upper layer contains the crude product. Separate the upper layer, wash it with water, and dry it under a vacuum to obtain pure this compound.
GC-MS Analysis of this compound
The following is a general protocol for the analysis of halogenated nitroaromatic compounds by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
GC Conditions:
-
Injector: Split/splitless injector, typically at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-300.
-
Visualizing the Process
To better illustrate the experimental workflow and the expected molecular fragmentation, the following diagrams have been generated.
Caption: Experimental workflow for the synthesis and mass spectrometric confirmation of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 4-氯-3-硝基三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Efficacy Analysis of Dinitroaniline Herbicides Derived from 4-Chloro-3-nitrobenzotrifluoride and Commercial Alternatives
A detailed guide for researchers and scientists on the performance, mechanisms, and experimental evaluation of key dinitroaniline herbicides, including Trifluralin, Pendimethalin, and Ethalfluralin.
Herbicides synthesized from 4-Chloro-3-nitrobenzotrifluoride, most notably Trifluralin, represent a cornerstone in the management of annual grasses and broadleaf weeds. As part of the dinitroaniline class, these herbicides offer a pre-emergent mode of action, targeting weeds before they can compete with crops. This guide provides a comprehensive comparison of the efficacy of Trifluralin with other widely used commercial dinitroaniline herbicides, namely Pendimethalin and Ethalfluralin. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and evaluation of these compounds.
Mechanism of Action: Disruption of Microtubule Formation
Dinitroaniline herbicides, including Trifluralin, Pendimethalin, and Ethalfluralin, share a common mechanism of action: the inhibition of microtubule formation.[1][2] This process is critical for cell division (mitosis) in plants. By binding to tubulin, the protein subunit of microtubules, these herbicides disrupt the assembly of the mitotic spindle apparatus.[3][4] This prevents the proper segregation of chromosomes during cell division, ultimately leading to the death of susceptible weed seedlings as they germinate.[5]
References
- 1. Frontiers | Dinitroaniline Herbicide Resistance and Mechanisms in Weeds [frontiersin.org]
- 2. pomais.com [pomais.com]
- 3. Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cals.cornell.edu [cals.cornell.edu]
- 5. The Physiology and Mode of Action of the Dinitroaniline Herbicides [ouci.dntb.gov.ua]
Unmasking Hidden Molecules: A Guide to Byproduct Elucidation in 4-Chloro-3-nitrobenzotrifluoride Reactions
For researchers, scientists, and drug development professionals, the complete understanding of a reaction's output is paramount. Beyond the desired product, the identification and structural elucidation of byproducts are critical for process optimization, safety assessment, and regulatory compliance. This guide provides a comparative analysis of potential unknown byproducts in common reactions involving 4-Chloro-3-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. We present detailed experimental protocols and hypothetical data to aid in the identification and characterization of these often-overlooked molecules.
Introduction to Byproduct Formation
This compound is a versatile substrate, primarily utilized in nucleophilic aromatic substitution (SNAr) and reduction reactions. The presence of a trifluoromethyl group, a nitro group, and a chlorine atom on the aromatic ring leads to a rich and sometimes complex reactivity profile. Byproducts can arise from several sources:
-
Impurities in the starting material: The synthesis of this compound via nitration of 4-chlorobenzotrifluoride (B24415) can result in isomeric and over-nitrated impurities.
-
Side reactions: The inherent reactivity of the functional groups can lead to undesired parallel or consecutive reactions under the chosen reaction conditions.
-
Incomplete reactions: Residual starting material is the most common "byproduct" and its presence needs to be quantified.
This guide will focus on byproducts originating from the synthesis of the starting material and those formed during two principal reaction types: Nucleophilic Aromatic Substitution and Reduction.
Byproducts from the Synthesis of this compound
The industrial preparation of this compound involves the nitration of 4-chlorobenzotrifluoride. This electrophilic aromatic substitution can lead to the formation of several impurities that may be carried over into subsequent reactions.
Table 1: Potential Byproducts from the Synthesis of this compound
| Byproduct Name | Chemical Structure | Formation Pathway | Typical Abundance (%) |
| 2-Nitro-4-chlorobenzotrifluoride | Isomer | Nitration at the ortho-position to the trifluoromethyl group. | 1 - 5 |
| 3-Nitro-2-chlorobenzotrifluoride | Isomer | Nitration at the ortho-position to the chlorine atom. | < 1 |
| 4-Chloro-3,5-dinitrobenzotrifluoride | Over-nitration product | Dinitration of the starting material. | 0.5 - 2 |
Structural Elucidation of Synthesis Byproducts: A Comparative Approach
The structural elucidation of these byproducts typically involves a combination of chromatographic separation and spectroscopic analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating these closely related isomers.
Table 2: Comparison of Analytical Techniques for Synthesis Byproduct Identification
| Technique | Principle | Information Gained | Advantages | Limitations |
| GC-MS | Separation by boiling point and fragmentation by electron impact. | Molecular weight and fragmentation pattern for structural clues. | High resolution, sensitive, good for volatile compounds. | Thermal degradation of some compounds. |
| HPLC-UV | Separation by polarity, detection by UV absorbance. | Retention time and UV spectrum for quantification and preliminary identification. | Non-destructive, suitable for a wide range of polarities. | Limited structural information from UV alone. |
| NMR | Nuclear spin transitions in a magnetic field. | Detailed structural information, including connectivity and stereochemistry. | Unambiguous structure determination. | Lower sensitivity, requires pure samples. |
Experimental Protocol: Identification of Synthesis Byproducts by GC-MS
Objective: To separate and identify isomeric and over-nitrated byproducts in a sample of this compound.
Methodology:
-
Sample Preparation: Dissolve 10 mg of the this compound sample in 1 mL of dichloromethane.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 50-350 amu.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Compare the retention times and mass spectra of the observed peaks with those of authenticated standards or with spectral libraries for tentative identification.
Byproducts in Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a cornerstone of this compound chemistry, enabling the introduction of a wide range of nucleophiles. However, side reactions can lead to a variety of byproducts.
Table 3: Potential Byproducts in SNAr Reactions of this compound
| Nucleophile | Potential Byproduct | Formation Pathway |
| Primary/Secondary Amines | Disubstituted product (if di-functional amine) | Reaction of a second molecule of the substrate with the product. |
| N-Oxide of the product | Oxidation of the amine product. | |
| Alkoxides (e.g., Methoxide) | 4-Methoxy-3-carboxybenzotrifluoride | Hydrolysis of the nitro group under harsh basic conditions. |
| Diaryl ether | Reaction of the product with another molecule of the starting material. | |
| Thiols | Disulfide | Oxidation of the thiol starting material. |
| Sulfoxide/Sulfone | Oxidation of the thioether product. |
Byproducts in Reduction Reactions
The reduction of the nitro group in this compound is a common transformation to access the corresponding aniline. The choice of reducing agent and reaction conditions is crucial to avoid the formation of byproducts.
Table 4: Comparison of Reducing Agents and Associated Byproducts
| Reducing Agent | Desired Product | Common Byproducts | Notes |
| Fe / NH4Cl | 4-Chloro-3-aminobenzotrifluoride | Azoxy, Azo, and Hydrazo compounds | Formed from incomplete reduction. |
| SnCl2 / HCl | 4-Chloro-3-aminobenzotrifluoride | Anilines with chlorinated side chains | From reaction with solvent. |
| Catalytic Hydrogenation (e.g., H2, Pd/C) | 4-Chloro-3-aminobenzotrifluoride | 3-Aminobenzotrifluoride | Reductive dechlorination (hydrodehalogenation). |
Experimental Protocol: Elucidation of Reductive Dechlorination Byproduct by HPLC
Objective: To quantify the formation of the dechlorinated byproduct, 3-Aminobenzotrifluoride, in the catalytic hydrogenation of this compound.
Methodology:
-
Reaction: Perform the catalytic hydrogenation of this compound using 5% Pd/C in ethanol (B145695) under a hydrogen atmosphere.
-
Sample Preparation: After the reaction, filter the catalyst and dilute an aliquot of the reaction mixture with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (60:40) with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Quantification: Create a calibration curve using authenticated standards of 4-Chloro-3-aminobenzotrifluoride and 3-Aminobenzotrifluoride to determine the percentage of each in the reaction mixture.
Conclusion
A thorough understanding of potential byproducts is not an academic exercise but a practical necessity in modern drug development and chemical manufacturing. By employing a combination of chromatographic separation and spectroscopic analysis, researchers can confidently identify and quantify these unknown entities. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for the structural elucidation of byproducts in reactions involving this compound, ultimately leading to safer, more efficient, and robust chemical processes.
A Comparative Analysis of the Environmental Persistence of 4-Chloro-3-nitrobenzotrifluoride and its Herbicide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the environmental persistence of 4-Chloro-3-nitrobenzotrifluoride and two of its key herbicidal derivatives: trifluralin (B1683247) and acifluorfen (B165780). While this compound serves as a crucial intermediate in the synthesis of various agrochemicals, a significant data gap exists regarding its own environmental fate. In contrast, its derivatives have been the subject of numerous environmental studies. This document summarizes the available quantitative data on their persistence in soil and water, details the standard experimental protocols used for these assessments, and visualizes the toxicological signaling pathways associated with these classes of herbicides.
Quantitative Comparison of Environmental Persistence
The environmental persistence of a chemical is a critical factor in assessing its potential for long-term environmental impact. The following tables summarize the available data for trifluralin and acifluorfen. It is important to note that no quantitative environmental persistence data for this compound is readily available in the public domain; safety data sheets for this compound consistently state "no additional information available" for persistence and degradability.
Table 1: Comparison of Soil Persistence
| Compound | Soil Half-Life (t½) | Conditions | Key Degradation Pathway |
| This compound | Data not available | - | - |
| Trifluralin | 81 - 356 days | Aerobic laboratory conditions | Microbial and chemical degradation |
| Acifluorfen | 59 - 200 days | Aerobic soil metabolism | Microbial activity, including reduction of the nitro group |
Table 2: Comparison of Aquatic Persistence
| Compound | Aquatic Half-Life (t½) | Conditions | Key Degradation Pathway |
| This compound | Data not available | - | - |
| Trifluralin | Short in water, but partitions to sediment | - | Photolysis in water is rapid under favorable conditions; stable to hydrolysis. |
| Acifluorfen | 92 hours | In water, exposed to continuous light | Photodegradation |
Table 3: Bioaccumulation Potential
| Compound | Bioconcentration Factor (BCF) | Organism | Indication |
| This compound | Data not available | - | - |
| Trifluralin | 1580 - 8870 | Fish | High potential for bioaccumulation |
| Acifluorfen | 3 | Fish (estimated) | Low potential for bioconcentration |
Experimental Protocols
The data presented in this guide are typically generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies.
Aerobic and Anaerobic Transformation in Soil (OECD 307)
This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.[1]
-
Test System: Soil samples are treated with the test substance and incubated in the dark under controlled temperature and moisture conditions. For anaerobic conditions, the soil is flooded and purged with an inert gas.[1]
-
Procedure: At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. The mineralization of the test substance to carbon dioxide is often measured using a ¹⁴C-labeled version of the compound. Volatile degradation products can also be trapped and quantified. The study duration is typically up to 120 days.[1]
-
Data Analysis: The rate of degradation, expressed as a half-life (DT₅₀), and the formation and decline of major transformation products are determined by plotting concentrations over time.
Hydrolysis as a Function of pH (OECD 111)
This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.[2][3]
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are treated with the test substance and incubated in the dark at a constant temperature.[4]
-
Procedure: A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to quickly assess stability. If significant hydrolysis occurs, a more detailed study is performed at different temperatures to determine the hydrolysis rate constants. Samples are taken at various time points and analyzed for the concentration of the parent compound.
-
Data Analysis: The hydrolysis rate constant and the half-life of the substance are calculated for each pH value.
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)
This guideline is used to determine the potential for a chemical to accumulate in fish from water or through their diet.[5][6][7][8]
-
Test System: A flow-through system is typically used where fish are exposed to a constant concentration of the test substance in the water.
-
Procedure: The test consists of two phases: an uptake phase, where fish are exposed to the test substance for a defined period (e.g., 28 days), followed by a depuration (or clearance) phase, where the fish are transferred to clean water.[5]
-
Data Analysis: The concentration of the test substance in the fish tissue and in the water is measured at regular intervals during both phases. The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the chemical in the fish to the concentration in the water at steady state.
Signaling Pathways and Mechanisms of Action
The herbicidal activity of trifluralin and acifluorfen stems from their interaction with specific biological pathways in plants. Understanding these mechanisms is crucial for assessing their potential toxicological effects on non-target organisms.
Mechanism of Action of Dinitroaniline Herbicides (e.g., Trifluralin)
Dinitroaniline herbicides, such as trifluralin, are known to disrupt microtubule polymerization in plant cells. This interference with the cytoskeleton affects cell division and elongation, ultimately leading to the death of the weed.
Caption: Trifluralin inhibits microtubule assembly.
Mechanism of Action of Diphenylether Herbicides (e.g., Acifluorfen)
Diphenylether herbicides, including acifluorfen, act by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (PPO) in the chlorophyll (B73375) and heme biosynthesis pathway. This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption.
Caption: Acifluorfen inhibits protoporphyrinogen oxidase.
References
- 1. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 4. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 5. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. oecd.org [oecd.org]
- 8. Bioaccumulation in Fish: Aqueous and Dietary Exposure - Fraunhofer IME [ime.fraunhofer.de]
Predicting the Reactivity of 4-Chloro-3-nitrobenzotrifluoride: A Comparative Guide to In-Silico and Experimental Data
For Researchers, Scientists, and Drug Development Professionals
The reactivity of 4-chloro-3-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and herbicides, is of significant interest to the chemical and life sciences industries.[1] Understanding and predicting its behavior in chemical reactions is crucial for process optimization, yield maximization, and the design of novel synthetic pathways. This guide provides a comparative analysis of in-silico (computational) and experimental data to elucidate the reactivity of this versatile molecule, with a focus on its susceptibility to nucleophilic aromatic substitution (SNAr).
Executive Summary
This compound's reactivity is dominated by the electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which activate the aromatic ring for nucleophilic attack at the carbon atom bearing the chlorine atom. Both in-silico predictions, primarily using Density Functional Theory (DFT), and experimental results consistently show that the molecule readily undergoes SNAr reactions. DFT calculations of the condensed local electrophilicity index serve as a powerful predictive tool for reaction rates, correlating well with experimental kinetic data. While a comprehensive one-to-one comparison of a wide array of in-silico predictions and experimental results is not extensively documented in a single source, this guide consolidates available data to offer a cohesive understanding of the molecule's reactivity.
Data Presentation: In-Silico vs. Experimental
The following tables summarize the available quantitative data comparing in-silico predictions with experimental findings for the reactivity of this compound.
Table 1: Comparison of In-Silico Electrophilicity Prediction and Experimental Amination Reactivity
| Compound | Relative Condensed Local Electrophilicity Index (ωA)a | Relative Experimental Reaction Rate (krel)b |
| 4-Nitrochlorobenzene | 1.00 | 1.00 |
| This compound | 1.15 | 11.2 |
| 2,4-Dinitrochlorobenzene | 1.23 | 104.7 |
| 3,4-Dichloronitrobenzene | 1.04 | 2.1 |
a Data from DFT calculations, indicating the susceptibility of the carbon atom bonded to the chlorine to nucleophilic attack. b Experimental data from amination reactions in a microflow system.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₃ClF₃NO₂ | [2] |
| Molecular Weight | 225.55 g/mol | [2] |
| Appearance | Pale yellow liquid | [3] |
| Melting Point | -2 °C | [3] |
| Boiling Point | 222 °C | [3] |
| Density | 1.511 g/mL at 25 °C | [3] |
| Solubility | Insoluble in water | [3] |
Reaction Mechanisms and Pathways
The primary reaction pathway for this compound with nucleophiles is Nucleophilic Aromatic Substitution (SNAr). This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. However, recent computational and experimental studies on similar systems suggest that some SNAr reactions may proceed through a concerted mechanism.
Below is a generalized workflow for a typical SNAr reaction involving this compound.
Caption: Generalized workflow for the nucleophilic aromatic substitution of this compound.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. The following are representative procedures for the synthesis and a common reaction of this compound.
Protocol 1: Synthesis of this compound via Nitration
This protocol describes the nitration of p-chlorobenzotrifluoride to yield this compound.
Materials:
-
p-Chlorobenzotrifluoride
-
Ammonium (B1175870) nitrate
-
Ionic liquid (e.g., 3-(N,N-dimethyldodecylammonium)propanesulfonic acid hydrogen sulphate)
-
Round-bottom flask (25 mL)
-
Stirring apparatus
-
Heating mantle
Procedure:
-
To a 25 mL round-bottom flask, add 10 mmol (1.81 g) of p-chlorobenzotrifluoride and 20 mmol (1.2 g) of ammonium nitrate.
-
Add 5 mmol (2.2 g) of the ionic liquid to the flask.
-
Stir the mixture at 70 °C for 9 hours.
-
After cooling, the mixture will separate into two phases.
-
The upper layer, containing the crude product, is separated.
-
The crude product is washed with water and dried under a vacuum to yield pure this compound. An 85% yield has been reported for this method.
Protocol 2: General Procedure for Amination of this compound
This protocol outlines a general method for the reaction of this compound with an amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Polar aprotic solvent (e.g., DMF, DMSO, or ethanol)
-
Base (e.g., triethylamine (B128534) or potassium carbonate)
-
Reaction vessel with stirring
-
Standard workup and purification equipment
Procedure:
-
Dissolve this compound in a suitable polar aprotic solvent in a reaction vessel.
-
Add 1.1 to 2.2 equivalents of the desired amine to the solution.
-
Add a base (e.g., triethylamine or potassium carbonate) to neutralize the HCl that will be formed during the reaction.
-
Stir the reaction mixture at room temperature or with heating, depending on the reactivity of the amine. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the product can be isolated by precipitation (by adding water) or by extraction with an organic solvent.
-
Further purification can be achieved by crystallization or column chromatography.
Logical Relationships and Mechanistic Insights
The reactivity of this compound in SNAr reactions is governed by the interplay of the electronic properties of the substituents and the nature of the incoming nucleophile.
References
Safety Operating Guide
Proper Disposal of 4-Chloro-3-nitrobenzotrifluoride: A Guide for Laboratory Professionals
For immediate reference, 4-Chloro-3-nitrobenzotrifluoride must be treated as hazardous waste and disposed of through an approved waste disposal plant. [1][2] This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Immediate Safety and Handling Protocols
Prior to disposal, safe handling is paramount. This chemical is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][3][4] It is also very toxic to aquatic life with long-lasting effects.[3][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Use chemical goggles or safety glasses and a face shield.[3]
-
Clothing: Wear suitable protective clothing to prevent skin exposure.[3][4]
-
Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.[3]
Handling and Storage:
-
Avoid contact with skin and eyes.[1]
-
Store in a dry, cool, and well-ventilated place with the container tightly closed.[1][3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound relevant to its handling and safety.
| Property | Value | Source |
| Flash Point | 101 °C / 213.8 °F | [1] |
| Autoignition Temperature | 478 °C / 892.4 °F | [1] |
| Boiling Point | 222.6 °C / 432.7 °F at 760 mmHg | [5][6] |
| Melting Point | -2.5 °C / 27.5 °F | [5][6] |
| Density | 1.542 g/cm³ at 15.5 °C / 59.9 °F | [5][6] |
III. Step-by-Step Disposal Procedure
The primary disposal method for this compound is through a licensed waste disposal company.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Labeling:
-
Clearly label the waste container with "HAZARDOUS WASTE".
-
Identify the contents as "this compound". If it is a mixture, list all constituents and their approximate percentages.
-
-
Container Selection and Management:
-
Use a compatible container, preferably the original container if it is in good condition.
-
Ensure the container is tightly sealed at all times, except when adding waste.
-
Store waste containers in a designated, well-ventilated, and cool secondary containment area.
-
Segregate from incompatible materials, particularly strong bases and oxidizing agents.[1][3]
-
-
Spill Management:
-
In case of a small spill, absorb with a dry, inert chemical absorbent.[3]
-
For large spills, dike the area for recovery or absorption. Use explosion-proof equipment for cleanup.[3]
-
Collect all contaminated materials (absorbent, soil, etc.) and place them in a sealed, labeled hazardous waste container for disposal.[7]
-
Ventilate the area of the spill.[3]
-
-
Arranging for Disposal:
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. engineering.purdue.edu [engineering.purdue.edu]
Essential Safety and Operational Guide for 4-Chloro-3-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 4-Chloro-3-nitrobenzotrifluoride (CAS No. 121-17-5). Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Summary
This compound is a hazardous chemical that requires careful handling.[1][2][3] It is harmful if swallowed, causes skin irritation, and serious eye irritation.[1][2][3][4] It may also cause respiratory irritation.[1][2][4] This substance is very toxic to aquatic life, with long-lasting effects.[2][4]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1][3][4] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3][4] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[1][3][4][5] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[1][4] |
| Hazardous to the aquatic environment, acute hazard | 1 | H400: Very toxic to aquatic life[4] |
| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[2][4] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
Minimum PPE Requirements
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Chemical safety goggles or glasses and a face shield.[4] | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Protective gloves.[4] | Refer to 29 CFR 1910.138 for hand protection guidance.[4] |
| Skin/Body | Wear suitable protective clothing to prevent skin exposure.[2][4] | --- |
| Respiratory | In case of inadequate ventilation, wear respiratory protection.[4] | A NIOSH/MSHA-approved self-contained breathing apparatus is necessary for firefighting.[1][6] |
| Feet | Safety shoes. | Refer to 29 CFR 1910.136 for foot protection guidance.[4] |
Operational Plan: Handling and Storage
3.1. Engineering Controls
3.2. Handling Procedures
-
Read and understand all safety precautions before handling.[4]
-
Wash hands and any exposed skin thoroughly after handling.[1][2][3][4]
-
Do not eat, drink, or smoke when using this product.[1][2][3][4]
3.3. Storage Procedures
Operational Workflow Diagram
Caption: A flowchart outlining the procedural steps for safely handling this compound.
Emergency Procedures
4.1. First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration.[7] Get medical attention.[1] |
| Skin Contact | Immediately wash with plenty of soap and water while removing all contaminated clothing and shoes.[1][4] Get immediate medical advice/attention.[4] |
| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes, also under the eyelids.[1][4] Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] Get immediate medical advice/attention.[4] |
| Ingestion | Do NOT induce vomiting.[4] Rinse mouth with water.[1][4] Never give anything by mouth to an unconscious person.[4] Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
4.2. Firefighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1][4]
-
Specific Hazards: Thermal decomposition generates carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[1][4] There is a risk of explosion if heated under confinement.[4]
-
Protective Equipment: Wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[4][6]
4.3. Accidental Release Measures
-
Evacuate unnecessary personnel.[4]
-
Ensure adequate ventilation.[4]
-
Do not breathe gas, fumes, vapor, or spray.[4]
-
For containment, stop the leak if it is safe to do so.[4] Dike for recovery or absorb with appropriate material.[4]
-
For cleanup, use explosion-proof equipment.[4] Take up large spills with a pump or vacuum and finish with a dry chemical absorbent.[4] For small spills, use a dry chemical absorbent.[4] Sweep or shovel spills into an appropriate container for disposal.[4]
Disposal Plan
-
Dispose of contents and container in accordance with licensed collector's sorting instructions.[1][4]
-
The recommended disposal method is to remove to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[4]
-
Recycle the material as far as possible.[4]
Disposal Decision Tree
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. agilent.com [agilent.com]
- 6. 4-Chloro-alpha,alpha,alpha-trifluoro-3-nitrotoluene | C7H3ClF3NO2 | CID 8462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





